molecular formula C9H6N2O3 B1414075 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid CAS No. 29113-34-6

4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B1414075
CAS No.: 29113-34-6
M. Wt: 190.16 g/mol
InChI Key: KVXWXOHXKMKMTR-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxo-3H-quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXWXOHXKMKMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303656
Record name 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29113-34-6
Record name 3,4-Dihydro-4-oxo-2-quinazolinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 159703
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Record name 29113-34-6
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Record name 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazolin-4(3H)-one are integral to numerous pharmaceuticals, exhibiting a vast spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Within this vital class of compounds, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid serves as a crucial synthetic intermediate and a molecule of significant interest in its own right. Its bifunctional nature, featuring both the quinazolinone core and a reactive carboxylic acid handle, allows for extensive derivatization, making it an invaluable building block for the development of novel therapeutic agents.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will examine the mechanistic underpinnings of these transformations, compare methodologies, and provide detailed, actionable protocols.

Strategic Overview of Synthetic Pathways

The construction of the this compound framework is predominantly achieved through cyclization reactions starting from readily available ortho-substituted benzene derivatives. The two most authoritative and versatile starting materials are anthranilic acid (2-aminobenzoic acid) and its cyclic anhydride, isatoic anhydride .

The choice between these precursors often dictates the overall synthetic strategy, reaction conditions, and potential for functional group tolerance. Key approaches include:

  • The Anthranilic Acid Route: A classical, multi-step approach that typically involves the initial acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate, which is then converted to the target quinazolinone.[3][4][5]

  • The Isatoic Anhydride Route: Often a more direct method where isatoic anhydride is ring-opened by a suitable nucleophile, which introduces the necessary atoms for the subsequent cyclization to form the quinazolinone ring.[6][7]

  • One-Pot and Multicomponent Reactions: Modern synthetic advancements have led to more efficient domino or one-pot procedures, often leveraging microwave irradiation or novel catalytic systems to improve yields, reduce reaction times, and simplify work-up procedures.[8][9][10]

The following sections will provide a detailed technical analysis of these core strategies.

Methodology I: Synthesis from Anthranilic Acid Derivatives

This is arguably the most established method for accessing the quinazolinone core.[11] The strategy relies on a logical two-step sequence: formation of a 2-substituted-4H-3,1-benzoxazin-4-one, followed by its reaction with a nitrogen source. To achieve the desired C2-carboxylic acid functionality, the initial acylation must be performed with a derivative of oxalic acid.

Mechanistic Rationale and Workflow

The general mechanism proceeds through two discrete, well-understood stages.

  • Acylation and Cyclodehydration: Anthranilic acid is first acylated at the amino group. For our target molecule, this would involve a reagent like ethyl chlorooxoacetate or a similar oxalyl derivative. The resulting N-acylated anthranilic acid is then subjected to cyclodehydration, typically using a dehydrating agent like acetic anhydride, which promotes the formation of the intermediate 2-(carboxy)-4H-3,1-benzoxazin-4-one. This benzoxazinone is a key electrophilic species, primed for nucleophilic attack.[3][4]

  • Ring Transformation: The benzoxazinone intermediate is then treated with a nitrogen nucleophile, such as ammonia or an ammonium salt. The nucleophile attacks the C4 carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization via attack of the amide nitrogen onto the C2 carbonyl, followed by dehydration, yields the stable 4-oxo-3,4-dihydroquinazoline ring system.

Below is a visual representation of this experimental workflow.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Purification & Final Product A Anthranilic Acid C Step 1: Acylation (Pyridine or base) A->C B Ethyl Chlorooxoacetate B->C D N-(2-carboxy-1-oxoethyl) -anthranilic acid (Intermediate) C->D E Step 2: Cyclodehydration (Acetic Anhydride) D->E F 2-(ethoxycarbonyl)-4H-3,1- benzoxazin-4-one (Intermediate) E->F G Step 3: Aminolysis & Cyclization (Ammonia/Ammonium Acetate) F->G H Crude Product G->H I Recrystallization / Chromatography H->I J 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid (ester) I->J K Step 4: Hydrolysis (Optional) (Base or Acid) J->K L Final Carboxylic Acid Product K->L

Caption: Workflow for the synthesis via the anthranilic acid route.

Methodology II: Synthesis from Isatoic Anhydride

Isatoic anhydride is an excellent and highly reactive precursor for quinazolinone synthesis. Its utility lies in its susceptibility to nucleophilic attack, which cleaves the anhydride ring and simultaneously installs a functional group that facilitates the subsequent cyclization.

Mechanistic Rationale and Workflow

This pathway offers a more convergent approach. The key step involves the reaction of isatoic anhydride with an amino acid. To synthesize the target molecule, the simplest amino acid, glycine (aminoacetic acid), or its ester equivalent would be the nucleophile of choice.

  • Nucleophilic Ring Opening: Glycine's amino group attacks the C4 carbonyl of isatoic anhydride. This leads to the opening of the anhydride ring and the elimination of carbon dioxide, directly forming an N-substituted anthranilamide intermediate. This single step efficiently assembles the core components needed for the final ring.[6]

  • Intramolecular Cyclization: The newly formed intermediate contains both an amide and a carboxylic acid (or ester) group in the correct orientation. Upon heating, often in a high-boiling solvent like DMF or in the presence of a catalyst, an intramolecular cyclization occurs. The amide nitrogen attacks the carbonyl group of the former glycine moiety, and subsequent dehydration furnishes the this compound.[6][12]

The mechanism is visualized in the diagram below.

G start Isatoic Anhydride intermediate1 Nucleophilic Attack Ring Opening & Decarboxylation start->intermediate1:f0 reagent Glycine (H₂N-CH₂-COOH) reagent->intermediate1:f0 intermediate2 2-((carboxymethyl)amino)benzamide Intermediate intermediate1->intermediate2 cyclization Intramolecular Cyclization Dehydration (Heat/Catalyst) intermediate2->cyclization:f0 product 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid cyclization->product

Caption: Mechanistic pathway from Isatoic Anhydride.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as available starting materials, desired scale, and tolerance for multi-step procedures.

Parameter Method I: Anthranilic Acid Route Method II: Isatoic Anhydride Route Method III: One-Pot/Microwave
Starting Materials Anthranilic acid, oxalyl derivativesIsatoic anhydride, glycine/glycine esterAnthranilic acid, orthoformates, amines
Number of Steps 2-3 steps (isolation of intermediates)1-2 steps1 step
Reaction Conditions Often requires reflux, acetic anhydrideTypically requires heating, may need baseCan be solvent-free, microwave irradiation
Yields Moderate to good[11]Generally good to excellent[6]Often high[8][10]
Advantages Well-established, reliable, uses basic starting materialsMore convergent, often fewer steps, good yieldsHigh efficiency, short reaction times, green chemistry
Disadvantages Longer overall sequence, intermediate isolationIsatoic anhydride can be moisture sensitiveMay require specialized equipment (microwave reactor)
Key References [3],[4],[5],[11][6],[7],[12],[9][8],[13],[10]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear path from starting materials to the purified product.

Protocol 1: Synthesis via Isatoic Anhydride and Glycine Ethyl Ester

This method is chosen for its efficiency and convergence. It first produces the ethyl ester of the target compound, which can be readily hydrolyzed if the free acid is required.

Materials:

  • Isatoic anhydride (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Diphenyl ether

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Amine Neutralization (if starting with hydrochloride salt): In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in water or ethanol. Add triethylamine or an equivalent of aqueous NaOH to neutralize the salt and free the amine.[6]

  • Ring Opening Reaction: To the solution of free glycine ethyl ester, add isatoic anhydride (1.0 eq) portion-wise with stirring. The reaction is often accompanied by the evolution of CO₂ gas. Stir the mixture at room temperature for 2-4 hours or until the isatoic anhydride has completely dissolved and gas evolution ceases.[6]

  • Intermediate Isolation (Optional but Recommended): The reaction mixture can be acidified with dilute HCl to precipitate the intermediate, 2-(((ethoxycarbonyl)methyl)amino)benzamide. Filter the solid, wash with cold water, and dry.

  • Cyclization: Place the intermediate in a high-boiling point solvent such as DMF or diphenyl ether. Heat the mixture to reflux (typically 150-200 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The crude product, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, will precipitate.

  • Collect the solid by filtration. Wash thoroughly with water and then with a cold solvent like diethyl ether to remove nonpolar impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure ester.

  • Hydrolysis (to obtain the final acid): Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature or gently heat until the ester is fully consumed (monitor by TLC). Acidify the solution with 1M HCl to a pH of ~2-3. The final product, this compound, will precipitate. Filter, wash with cold water, and dry to yield the pure acid.[14][15]

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through several reliable and well-documented chemical strategies. The classical approach originating from anthranilic acid provides a robust, albeit multi-step, pathway.[3][4] For improved efficiency and convergence, the route beginning with isatoic anhydride and an appropriate amino acid derivative offers a superior alternative, often resulting in higher yields with fewer synthetic operations.[6]

Furthermore, the continuous evolution of synthetic methodology, particularly in the realm of one-pot reactions and microwave-assisted synthesis, promises even more rapid, scalable, and environmentally benign access to this critical quinazolinone building block.[8][10][13] The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge required to confidently synthesize and utilize this compound in their drug discovery and development endeavors, paving the way for the next generation of quinazolinone-based therapeutics.

References

Foreword: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to its incorporation into numerous FDA-approved drugs, including the anticancer agent erlotinib and the antihypertensive prazosin.[2] Within this important class of compounds, the 4-oxo-3,4-dihydroquinazoline (quinazolinone) core is of particular interest due to its wide spectrum of pharmacological activities, which encompass anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][3] This guide provides a comprehensive technical overview of a key derivative, This compound , focusing on its fundamental chemical properties, synthesis, reactivity, and analytical characterization to support its application in research and drug development.

Core Physicochemical and Structural Properties

This compound, often referred to in literature by its CAS number 29113-34-6, is a white crystalline solid.[1][4] Its structure features the characteristic quinazolinone core with a carboxylic acid substituent at the 2-position, a key functional group that dictates much of its reactivity and potential biological interactions.

PropertyValueSource(s)
Molecular Formula C₉H₆N₂O₃[5][6]
Molecular Weight 190.16 g/mol [5][6]
IUPAC Name 4-oxo-3H-quinazoline-2-carboxylic acid[6]
CAS Number 29113-34-6[4][6]
Appearance White powder[4]
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O[6]
InChI Key KVXWXOHXKMKMTR-UHFFFAOYSA-N[5][6]

Synthesis of the Quinazolinone Core

The construction of the 4-oxo-3,4-dihydroquinazoline skeleton is a well-established field in organic chemistry. Several named reactions can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern. The Niementowski quinazoline synthesis is a classical and direct method for obtaining the 4-oxo-dihydroquinazolines.[1]

General Synthetic Workflow: Niementowski Synthesis

The Niementowski synthesis involves the condensation of anthranilic acid (or its derivatives) with a formamide at elevated temperatures to yield the 3,4-dihydro-4-oxaquinazoline core.[1] For the synthesis of the title compound, a variation of this approach using a more appropriate C2-synthon is required. A plausible and widely utilized approach involves the condensation of anthranilic acid with diethyl oxalate followed by cyclization.

G cluster_0 Synthesis of this compound A Anthranilic Acid C Intermediate Adduct A->C + (Reflux) B Diethyl Oxalate B->C D 2-(Ethoxycarbonyl)-4-oxo-3,4- dihydroquinazoline C->D Cyclization (e.g., NH₃/EtOH) E 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid D->E Hydrolysis (e.g., NaOH, then H⁺)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Anthranilamide

An alternative and effective laboratory-scale synthesis starts from anthranilamide and diethyl oxalate.

Objective: To synthesize this compound.

Materials:

  • Anthranilamide

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Step 1: Condensation and Cyclization.

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

    • To this solution, add anthranilamide (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The ethyl ester of the target compound may precipitate.

    • Filter the solid, wash with cold ethanol, and dry to obtain ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

  • Step 2: Saponification (Hydrolysis).

    • Suspend the crude ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture at 60-70 °C with stirring until a clear solution is obtained, indicating the completion of hydrolysis.

    • Cool the solution in an ice bath.

    • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

    • Filter the precipitate, wash thoroughly with cold deionized water to remove excess acid and salts, and dry under vacuum.

Trustworthiness Note: This protocol integrates a two-step process where the intermediate ester can be isolated and characterized, providing a validation point before proceeding to the final hydrolysis. The final product's purity should be confirmed via melting point determination and spectroscopic analysis.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the secondary amine (N3), and the amide carbonyl (C4).

G cluster_reactions Derivatization Pathways cluster_products Resulting Derivatives A This compound -COOH (C2) N-H (N3) C=O (C4) B Esterification (R-OH, H⁺) A:f1->B C Amidation (R-NH₂, Coupling agent) A:f1->C D N-Alkylation (R-X, Base) A:f2->D E 2-Ester Derivatives B->E F 2-Amide Derivatives (e.g., Carbohydrazide) C->F G 3-Alkyl-4-oxo- Derivatives D->G

Caption: Key reactivity sites and derivatization pathways.

  • Carboxylic Acid Group (C2): This is the most reactive site for derivatization.

    • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.[7]

    • Amidation: Standard peptide coupling conditions (e.g., using DCC, EDC, or HATU) with various amines or hydrazines can produce a library of amide or hydrazide derivatives.[7] The synthesis of 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a documented example.[8][9] These derivatives are often explored for enhanced biological activity.

  • Lactam N-H (N3): The proton on the N3 nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation reactions.

  • Decarboxylation: Under harsh thermal conditions, the molecule may undergo decarboxylation, though this is not a typical synthetic transformation.[7]

Spectroscopic and Analytical Profile

Thorough characterization is essential for confirming the identity and purity of the synthesized compound. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for quantification and purity assessment.[5]

AnalysisExpected Observations
¹H NMR ~12.0-13.0 ppm: Broad singlet, N-H proton of the quinazolinone ring. ~7.5-8.2 ppm: Multiplets corresponding to the four protons on the fused benzene ring. ~13.0-14.0 ppm: Very broad singlet for the carboxylic acid proton (often exchanges with D₂O).
¹³C NMR ~160-165 ppm: Carbonyl carbon of the amide (C4). ~165-170 ppm: Carbonyl carbon of the carboxylic acid. ~145-150 ppm: Quaternary carbon at C2. ~115-140 ppm: Signals for the carbons of the aromatic ring.
FT-IR (cm⁻¹) ~3200-2500: Very broad O-H stretch of the carboxylic acid. ~3100-3000: N-H stretch. ~1720-1690: C=O stretch of the carboxylic acid. ~1680-1660: C=O stretch of the amide (lactam).
Mass Spec (ESI-) [M-H]⁻: Expected at m/z 189.04

Note: Specific chemical shifts can vary based on the solvent and concentration used. The data presented are typical expected ranges for the core structure.

Biological Significance and Therapeutic Context

This compound is not merely a synthetic intermediate; it has been identified as a biologically active agent with potential therapeutic applications.

  • Anti-inflammatory Activity: The compound is described as an anti-inflammatory agent, with a proposed mechanism involving the inhibition of prostaglandin synthesis.[5] Prostaglandins are key mediators of inflammation, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Neuroprotective Effects: It has demonstrated neuroprotective properties in various disease models.[5] This activity is linked to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[5] Its inhibition can raise dopamine levels, a strategy used in treating Parkinson's disease.

  • Serotonin Release Inhibition: The compound has been found to inhibit the release of serotonin from platelets.[5]

The broader quinazolinone scaffold is a staple in drug discovery, with derivatives being evaluated as inhibitors of critical enzymes like COX-2 and various kinases, and showing promise as anticancer and antimicrobial agents.[10][11] The presence of the carboxylic acid handle on the title compound makes it an ideal starting point for developing more complex and targeted therapeutic agents.

G cluster_compound This compound cluster_targets Biological Targets cluster_effects Therapeutic Effects A Compound B Prostaglandin Synthase (COX) A->B Inhibits C Monoamine Oxidase B (MAO-B) A->C Inhibits D Serotonin Transporters A->D Inhibits Release E Anti-inflammatory B->E F Neuroprotection C->F G Modulation of Neurotransmission D->G

References

A Technical Guide to the Spectroscopic Characterization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a detailed technical guide to the spectroscopic analysis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS 29113-34-6). While this compound is commercially available, its complete, peer-reviewed spectroscopic data is not readily found in public-domain scientific literature or databases.[1][2] Therefore, this guide is built upon established principles of spectroscopic interpretation and includes predicted data based on the analysis of structurally analogous compounds. The protocols and interpretive logic provided are designed to serve as a robust framework for researchers undertaking the analysis of this molecule.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4] The specific subject of this guide, this compound, possesses key functional groups—a carboxylic acid, an amide, and an imine within a fused aromatic system—that make it a valuable building block for drug development.

Accurate structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for this characterization. This guide explains the theoretical underpinnings and practical application of these techniques for the analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the acidic nature of the carboxylic acid proton and the N-H proton, their signals can be broad and may exchange with deuterium upon addition of D₂O. A suitable solvent would be DMSO-d₆, which is capable of dissolving the polar compound and retaining the labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Field Insights
~13.0 - 14.0Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and often presents as a very broad signal. Its chemical shift is concentration-dependent.
~12.5Broad Singlet1HNH The amide proton is also deshielded due to the adjacent carbonyl and aromatic system. Its signal is typically broad.
~8.15Doublet (d)1HH-5This proton is ortho to the electron-withdrawing amide carbonyl group, leading to a significant downfield shift.
~7.90Triplet (t)1HH-7This proton experiences coupling from both H-6 and H-8, appearing as a triplet.
~7.75Doublet (d)1HH-8This proton is adjacent to the ring nitrogen, resulting in a downfield shift.
~7.50Triplet (t)1HH-6This proton is the most upfield of the aromatic signals, coupled to H-5 and H-7.
Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Predicted δ (ppm)AssignmentRationale & Field Insights
~165.0C OOHCarboxylic acid carbons are highly deshielded and appear significantly downfield.[5]
~161.0C-4 (Amide C =O)Amide carbonyl carbons are also strongly deshielded, typically appearing in this region.
~148.0C-8aThis quaternary carbon is adjacent to two nitrogen atoms, causing a downfield shift.
~146.0C-2This quaternary carbon is bonded to a nitrogen and the carboxylic acid group.
~135.0C-7Aromatic CH carbon, its shift influenced by its position in the fused ring system.
~127.0C-5Aromatic CH carbon.
~126.5C-6Aromatic CH carbon.
~121.0C-4aThis quaternary carbon is part of the aromatic ring fusion.
~118.0C-8Aromatic CH carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Add TMS Reference B->C D Insert into Spectrometer C->D Transfer E Tune & Shim Probe D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform & Phasing F->G Process FID H Baseline Correction & Calibration G->H I Spectral Analysis H->I

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural features.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

  • Molecular Formula: C₉H₆N₂O₃

  • Exact Mass: 190.0378 g/mol [6]

  • Expected Ions (ESI):

    • Positive Mode: [M+H]⁺ at m/z 191.0451. The proton would likely add to one of the nitrogen atoms.

    • Negative Mode: [M-H]⁻ at m/z 189.0306. The acidic carboxylic proton is easily lost.

A key fragmentation pathway would involve the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation. This would yield a fragment ion at m/z 145.0451 in positive mode ([M+H-CO₂]⁺).

Experimental Protocol for ESI-MS

MS_Workflow A Prepare dilute solution (e.g., in Methanol) B Infuse into ESI source via syringe pump A->B C Optimize Source Parameters (Voltage, Gas) B->C D Acquire Spectrum (Positive & Negative Modes) C->D E Analyze m/z values for parent & fragment ions D->E

Caption: General workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Acquire spectra in both positive and negative ion modes across a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation (MS/MS): To confirm structural assignments, select the parent ion (e.g., m/z 191) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum for this molecule will be complex, but several key stretches are diagnostic.

Table 3: Predicted Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Field Insights
3300 - 2500O-H Stretch (broad)Carboxylic AcidThis very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[7][8]
~3200N-H StretchAmideThe amide N-H stretch typically appears as a sharp to moderately broad peak in this region.
~1720C=O StretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid is expected to be strong and sharp.
~1680C=O StretchAmide (Quinazolinone)The amide carbonyl is conjugated with the aromatic system, which lowers its stretching frequency compared to a simple amide.
~1610, 1580C=C & C=N StretchesAromatic/HeterocycleThese bands correspond to the stretching vibrations within the fused ring system.

Experimental Protocol for FTIR (KBr Pellet)

IR_Workflow A Grind 1-2 mg sample with ~100 mg dry KBr B Press mixture into a transparent pellet A->B D Place pellet in holder and acquire sample spectrum B->D C Acquire background spectrum (air) C->D E Identify characteristic absorption bands D->E

Caption: Workflow for FTIR analysis using a KBr pellet.

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural characterization of this compound relies on the synergistic use of NMR, MS, and IR spectroscopy. While publicly accessible experimental data is limited, a combination of theoretical prediction and analysis of analogous structures provides a strong forecast of the expected spectral features. The protocols outlined in this guide represent a standardized and robust approach to acquiring high-quality data, enabling researchers in the field of drug discovery to confidently verify the structure and purity of this important heterocyclic building block.

References

An In-depth Technical Guide to the Crystal Structure of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and physicochemical properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. The quinazolinone scaffold is a cornerstone in medicinal chemistry, and understanding the structural nuances of its derivatives is paramount for the rational design of novel therapeutic agents.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[1] The rigid, planar structure of the quinazolinone nucleus serves as a versatile scaffold for the development of drugs targeting a wide array of biological targets, including enzymes and receptors. Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.

The title compound, this compound, is a key derivative, featuring a carboxylic acid moiety at the 2-position. This functional group can significantly influence the molecule's solubility, and pharmacokinetic profile, and provides a handle for further chemical modifications. A thorough understanding of its three-dimensional structure is therefore critical for predicting its interaction with biological macromolecules and for guiding lead optimization efforts in drug discovery programs.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established synthetic routes, most commonly commencing from anthranilic acid. The following protocol outlines a reliable and adaptable method for its preparation and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

This protocol is based on well-established methods for the synthesis of quinazolinone derivatives.[2]

Step 1: Acylation of Anthranilic Acid

  • To a stirred solution of anthranilic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the N-acylated product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Step 2: Cyclization to form the Benzoxazinone Intermediate

  • The N-acylated anthranilic acid from the previous step is refluxed in acetic anhydride for 2-3 hours.

  • The excess acetic anhydride is removed under reduced pressure to yield the corresponding benzoxazinone intermediate.

Step 3: Formation of the Quinazolinone Ring

  • The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of the parent 4-oxo-3,4-dihydroquinazoline, ammonia (in the form of ammonium acetate or aqueous ammonia) can be used.

  • To obtain the 2-carboxylic acid derivative, a more tailored approach starting with a different C2-synthon is often employed, such as reacting anthranilamide with a derivative of glyoxylic acid.

A more direct and efficient one-pot synthesis can also be employed, as demonstrated in the synthesis of related quinazolinones.[3]

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for accurate X-ray crystallographic analysis. The following is a general workflow for the crystallization of this compound.

Figure 1. Generalized workflow for single crystal growth.

Protocol:

  • Dissolution: Dissolve the purified this compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, or mixtures with water) with gentle heating.

  • Solvent Screening: The choice of solvent is critical. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal.

  • Crystallization Techniques:

    • Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solution at room temperature in a loosely covered container.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the primary solution, reducing the solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them.

Crystal Structure Analysis

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, a detailed analysis of the closely related derivative, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, provides significant insights into the expected structural features.[1]

X-ray Crystallography of a Proximal Derivative

The crystal structure of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime was determined by single-crystal X-ray diffraction. The data collection was performed on an Oxford-Diffraction Supernova diffractometer using Cu-Kα radiation.[1]

Table 1: Crystallographic Data for (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime[1]

ParameterValue
Chemical FormulaC₉H₇N₃O₂
Formula Weight189.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0944(12)
b (Å)9.8586(8)
c (Å)9.2424(10)
β (°)11.696(13)
Volume (ų)854.61(17)
Z4
Temperature (K)100(2)
RadiationCu-Kα (λ = 1.5418 Å)
Density (calculated) (g/cm³)0.908
Molecular Geometry and Intermolecular Interactions

X-ray analysis of the derivative reveals that the quinazolinone core is planar. This planarity is a key feature of the quinazolinone scaffold and is crucial for its biological activity, as it facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

In the crystal lattice of the oxime derivative, molecules form off-set dimers that are held together by hydrogen bond interactions.[1] It is highly probable that this compound will also exhibit extensive hydrogen bonding due to the presence of the carboxylic acid group and the N-H and C=O moieties of the quinazolinone ring. These interactions are expected to play a dominant role in the crystal packing.

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H B_C4O C4=O A_N1->B_C4O N-H···O H-bond A_C4O C4=O B_N1 N1-H A_C4O->B_N1 N-H···O H-bond A_COOH C2-COOH B_COOH C2-COOH A_COOH->B_COOH Carboxylic Acid Dimer (O-H···O)

Figure 2. Predicted hydrogen bonding interactions in the crystal lattice of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆N₂O₃[4]
Molecular Weight190.16 g/mol [4][5]
IUPAC Name4-oxo-3H-quinazoline-2-carboxylic acid[4]
CAS Number29113-34-6[4]
AppearanceExpected to be a solid
InChI KeyKVXWXOHXKMKMTR-UHFFFAOYSA-N[4]
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O[4]
PurityMin. 95% (as supplied by some vendors)[5]

Applications in Drug Discovery and Development

The structural and chemical features of this compound make it an attractive starting point for the development of new therapeutic agents.

  • Scaffold for Library Synthesis: The carboxylic acid group at the C2 position is a versatile handle for the synthesis of a diverse library of derivatives through amide bond formation, esterification, or other functional group transformations.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to modulate the acidity and pharmacokinetic properties of the resulting compounds.

  • Fragment-Based Drug Design: The quinazolinone core can be used as a fragment in fragment-based drug discovery campaigns to identify novel binders for a variety of protein targets.

The anti-inflammatory and neuroprotective effects reported for this compound further underscore its potential as a lead structure in drug development.[5]

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and physicochemical properties of this compound. While a definitive crystal structure for this specific molecule remains to be publicly reported, analysis of a closely related derivative provides a robust model for its molecular geometry and intermolecular interactions. The synthetic protocols and physicochemical data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are working with this important class of compounds. Further crystallographic studies on the title compound are warranted to provide a more precise understanding of its solid-state structure and to further aid in the rational design of novel quinazolinone-based therapeutics.

References

biological activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid Derivatives

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. Several quinazoline derivatives have received FDA approval and are in clinical use, particularly in oncology, with notable examples including the EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.[1]

This guide focuses on a specific, highly functionalized subset: This compound derivatives . The presence of the 4-oxo group and the 2-carboxylic acid moiety provides critical hydrogen bonding donors and acceptors, creating a framework ripe for diverse biological interactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation.

Section 1: Overview of Synthetic Strategies

The construction of the 4-oxo-3,4-dihydroquinazoline core is typically achieved through well-established synthetic routes. A cornerstone method is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acid with amides to form the 4-oxo-3,4-dihydroquinazoline ring system.[2][3] To introduce the C2-carboxylic acid functionality, a common approach involves the reaction of a suitable anthranilamide precursor with reagents like ethyl cyanoformate.[4] Further derivatization at the N3 position and on the benzene ring allows for the generation of extensive chemical libraries for biological screening. Modern approaches, including solid-phase synthesis, are also being employed to accelerate the discovery of novel derivatives.[5]

G cluster_start Starting Materials Anthranilic_Acid Anthranilic Acid or Derivative Intermediate Key Intermediate (e.g., 2-ethoxycarbonyl-4-oxo-quinazoline) Anthranilic_Acid->Intermediate Condensation/ Cyclization Reagent Cyclizing Agent (e.g., Ethyl Cyanoformate) Reagent->Intermediate Final_Product 4-Oxo-3,4-dihydroquinazoline- 2-carboxylic Acid Derivatives Intermediate->Final_Product Hydrolysis & Further Derivatization G cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation, Survival PI3K->Proliferation RAS->Proliferation G Start Acclimatize Rodents (e.g., Wistar rats) Baseline Measure Baseline Paw Volume Start->Baseline Dosing Administer Test Compound (Oral or IP) Baseline->Dosing Control Administer Vehicle or Reference Drug (Diclofenac) Baseline->Control Induction Inject Carrageenan (Subplantar) Dosing->Induction Control->Induction Measurement Measure Paw Volume at Time Intervals (e.g., 1, 2, 4h) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

References

The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent structural versatility and ability to engage with a multitude of biological targets have propelled the development of a vast and diverse library of therapeutic agents.[3][4][5] From the central nervous system to the intricate signaling pathways of cancer cells, quinazolinone derivatives have demonstrated a remarkable capacity to modulate physiological processes, leading to their successful clinical application as sedatives, muscle relaxants, anti-inflammatory drugs, and potent anti-cancer therapies.[3][6][7][8]

This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the pharmacological effects of quinazolinone compounds. Moving beyond a mere catalog of activities, this document will dissect the molecular interactions, signaling cascades, and experimental validations that define our current understanding. For researchers, scientists, and drug development professionals, this guide aims to serve as an authoritative resource, fostering a deeper comprehension of this critical pharmacophore and inspiring future innovations in the field.

I. Modulation of the Central Nervous System: The GABAergic Pathway

A significant class of quinazolinone compounds exerts its primary influence on the central nervous system (CNS) by modulating the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[8][9] These agents are renowned for their sedative, hypnotic, and muscle-relaxant properties.

A. Positive Allosteric Modulation of GABA(A) Receptors

The primary mechanism for the CNS effects of compounds like methaqualone and afloqualone is their action as positive allosteric modulators of the GABA(A) receptor.[8][10][11] Unlike the native ligand GABA, which binds to the orthosteric site, these quinazolinones bind to a distinct allosteric site on the receptor complex.[8][12] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a generalized inhibitory or calming effect on the nervous system.[8][9]

It is crucial to note that the binding site for these quinazolinone derivatives on the GABA(A) receptor is distinct from those of other well-known modulators like benzodiazepines and barbiturates.[10][12][13] This distinction in binding mode can translate to different pharmacological profiles and side-effect profiles.

Experimental Protocol: Electrophysiological Evaluation of GABA(A) Receptor Modulation

A standard method to investigate the modulatory effects of quinazolinone compounds on GABA(A) receptors is the two-electrode voltage-clamp technique using Xenopus laevis oocytes expressing recombinant human GABA(A) receptors.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2L).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard buffer solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC5-10) to elicit a baseline current response.

    • Co-apply the test quinazolinone compound with the same concentration of GABA.

    • Wash out the compounds and allow the oocyte to recover.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. An increase in the current amplitude in the presence of the quinazolinone indicates positive allosteric modulation.

Caption: Mechanism of GABA(A) receptor positive allosteric modulation by quinazolinone compounds.

II. Anti-Cancer Mechanisms: A Multi-Pronged Attack on Malignancy

The quinazolinone scaffold is a cornerstone in the development of modern anti-cancer therapeutics.[6][14][15] These compounds employ a variety of mechanisms to thwart cancer cell proliferation, survival, and migration.

A. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

One of the most clinically successful applications of quinazolinone derivatives is in the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[16][17][18] Compounds like gefitinib and erlotinib are prime examples of quinazolinone-based EGFR inhibitors.[16][18]

These inhibitors typically function as ATP-competitive antagonists.[18] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.[17] This blockade of EGFR signaling disrupts critical pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of tumor growth.[19] Molecular docking studies have revealed that these compounds form key hydrogen bonds and other interactions with specific amino acid residues within the EGFR active site, such as Met793.[20]

B. Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a well-established anti-cancer strategy. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, thereby arresting the cell cycle, typically at the G2/M phase, and inducing apoptosis.[15][16] For instance, the derivative HMJ-38 has been reported to inhibit tubulin polymerization and induce both autophagy and apoptosis in pancreatic cancer cells.[15]

C. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[21][22] Dysregulation of this pathway is a common feature of many cancers. Several quinazolinone derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme itself.[22] By blocking this pathway, these compounds can effectively suppress tumor growth and induce apoptosis.[21]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a quinazolinone compound to inhibit the enzymatic activity of EGFR.

Methodology:

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Assay Procedure:

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and varying concentrations of the test quinazolinone compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA with a phosphotyrosine-specific antibody or a luminescence-based assay.

  • Data Analysis:

    • Plot the percentage of EGFR inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) from the resulting dose-response curve.

Anticancer_Mechanisms cluster_EGFR EGFR Inhibition cluster_Tubulin Tubulin Polymerization Inhibition cluster_PI3K PI3K/Akt/mTOR Pathway Inhibition Quinazolinone_EGFR Quinazolinone Inhibitor EGFR EGFR Tyrosine Kinase Quinazolinone_EGFR->EGFR Binds to ATP Pocket Downstream_Signaling_EGFR Inhibition of Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream_Signaling_EGFR Blocks Phosphorylation ATP ATP ATP->EGFR Apoptosis_Growth_Arrest Apoptosis & Cell Cycle Arrest Downstream_Signaling_EGFR->Apoptosis_Growth_Arrest Induces Quinazolinone_Tubulin Quinazolinone Inhibitor Tubulin Tubulin Dimers Quinazolinone_Tubulin->Tubulin Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Microtubule_Disruption->Apoptosis_Growth_Arrest Induces Quinazolinone_PI3K Quinazolinone Inhibitor PI3K PI3K Quinazolinone_PI3K->PI3K Inhibits PI3K Akt_mTOR Akt/mTOR Signaling PI3K->Akt_mTOR Blocks Activation Akt_mTOR->Apoptosis_Growth_Arrest Induces Cancer_Cell Cancer Cell

Caption: Key anti-cancer mechanisms of action for quinazolinone compounds.

III. Anti-Inflammatory Action: Targeting the Arachidonic Acid Cascade

Certain quinazolinone derivatives exhibit potent anti-inflammatory properties. Proquazone, a non-steroidal anti-inflammatory drug (NSAID), exemplifies this class of compounds.[7][23][24]

A. Cyclooxygenase (COX) Inhibition

The primary mechanism of action for proquazone is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][23] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][25] By blocking the activity of COX enzymes, proquazone reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[23] Some evidence suggests that proquazone may exhibit a degree of preferential inhibition towards COX-2, which could potentially lead to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[23]

In addition to COX inhibition, some research suggests that proquazone may also inhibit the synthesis of proteoglycans, which are important components of connective tissue.[26] This could contribute to its therapeutic effects in rheumatic diseases.[26]

IV. Other Notable Mechanisms of Action

The versatility of the quinazolinone scaffold extends to a range of other biological activities.

A. Antimicrobial Activity

Numerous quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities.[1][27][28] The proposed mechanisms for their antimicrobial effects are diverse and can include interference with cell wall synthesis, disruption of DNA structure, and inhibition of essential enzymes.[1] Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring are critical for antimicrobial potency.[1]

B. Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, the building blocks of DNA. Inhibition of DHFR is a validated strategy in both anti-cancer and antimicrobial therapy. Certain quinazolinone derivatives have been designed and synthesized as DHFR inhibitors, demonstrating their potential as antifolate agents.[29]

C. Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[22] In the context of cancer therapy, particularly in tumors with BRCA mutations, PARP inhibition can lead to synthetic lethality. Quinazolinone-based compounds have been explored as PARP inhibitors, adding another dimension to their anti-cancer potential.[1]

Conclusion: A Scaffold of Enduring Significance

The quinazolinone nucleus continues to be a remarkably fruitful scaffold for the discovery and development of new therapeutic agents. Its ability to interact with a wide array of biological targets, from ion channels and enzymes to signaling proteins, underscores its privileged status in medicinal chemistry. The diverse mechanisms of action discussed in this guide—spanning GABAergic modulation, multi-pronged anti-cancer strategies, and anti-inflammatory effects—highlight the profound impact of this chemical entity on human health.

As our understanding of disease biology deepens, the rational design of novel quinazolinone derivatives tailored to specific molecular targets will undoubtedly lead to the next generation of innovative medicines. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

Introduction: The Versatile Scaffold of Quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinazolinone Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Quinazolinone, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly quinazolinone carboxylic acids, have garnered significant attention from researchers due to their broad spectrum of pharmacological activities and presence in over 150 naturally occurring alkaloids.[1][2] The stability of the quinazolinone core, coupled with the relative ease of its synthesis, makes it an attractive scaffold for the development of novel therapeutic agents.[1]

The biological importance of this class of compounds was recognized early on with the discovery of the soporific and sedative action of 2-methyl-3-phenylquinazolin-4(3H)-one.[3] Since then, research has expanded dramatically, revealing that derivatives exhibit potent anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral activities, among others.[2][4][5] The carboxylic acid moiety, in particular, often plays a crucial role in the molecule's interaction with biological targets, enhancing potency and influencing pharmacokinetic properties.[6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological applications of quinazolinone carboxylic acids, aimed at professionals in drug discovery and development.

Part 1: Synthetic Strategies for Quinazolinone Carboxylic Acids

The construction of the quinazolinone scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted techniques.[7] The choice of method often depends on the desired substitution pattern, scalability, and efficiency.

Classical Synthesis from Anthranilic Acid Derivatives

The most common and foundational approach to synthesizing the 4(3H)-quinazolinone core involves derivatives of anthranilic acid (2-aminobenzoic acid). This method is versatile and allows for the introduction of diversity at multiple positions of the quinazolinone ring.

A prominent method involves the acid-catalyzed condensation of N-acylanthranilic acids with primary amines.[8][9] This pathway is fundamental for creating 2,3-disubstituted 4(3H)-quinazolinones. Another approach involves the cyclization of anthranilic acid or its esters with formamide or acetamide, often under acidic conditions and reflux, to yield the quinazolinone core.[4]

Rationale: Using anthranilic acid as a starting material is advantageous because it is commercially available with a wide variety of substituents on the benzene ring. The carboxylic acid and amine groups provide two reactive handles for cyclization, forming the pyrimidine portion of the scaffold.

Modern Synthetic Methodologies

To improve yields, reduce reaction times, and create more complex derivatives, several modern techniques have been developed.

  • Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound has been shown to accelerate the synthesis of 4(3H)-quinazolinones. For instance, derivatives can be synthesized from 2-aminobenzonitrile and acyl chlorides under solvent-free conditions with Yb(OTf)3 as a catalyst, promoted by either microwave or ultrasonic radiation.[7] Similarly, condensing a carboxylic acid, an anthranilic acid, and a primary aromatic amine in an ionic liquid under ultrasound exposure provides an efficient, solvent-free approach.[7]

  • Metal-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of quinazolinones. A copper(II) acetate-catalyzed reaction can be used to synthesize quinazolinones from 2-aminobenzamides and alcohols.[10] Another novel copper-catalyzed cascade method uses readily available (2-bromophenyl)methylamines and amidine hydrochlorides with air as a green oxidant.[3] These methods often offer high yields and tolerance for a wide range of functional groups.[3][11]

Workflow for Synthesis and Evaluation

The general process for developing novel quinazolinone carboxylic acid-based therapeutic agents follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization & Preclinical Studies A Starting Materials (e.g., Substituted Anthranilic Acids) B Chemical Synthesis (e.g., Cyclocondensation, Metal Catalysis) A->B C Purification & Structural Characterization (NMR, MS, HPLC) B->C D In Vitro Screening (Enzyme Assays, Cell Proliferation) C->D Test Compounds E Mechanism of Action Studies (e.g., Western Blot, RT-qPCR) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Selection F->G Optimized Candidates H In Vivo Efficacy Models (e.g., Mouse Xenograft) G->H I Pharmacokinetics (ADME) & Toxicology H->I J J I->J Clinical Candidate

Caption: General workflow from synthesis to clinical candidate selection.

Part 2: Pharmacological Activities and Mechanisms of Action

Quinazolinone carboxylic acids exhibit a remarkable diversity of biological activities, primarily driven by their ability to interact with various enzymes and receptors.

Anticancer Activity

The most extensively studied application of quinazolinones is in oncology. Many derivatives function as potent inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[2]

  • EGFR Inhibition: Overexpression and abnormal signaling of EGFR are hallmarks of many cancers, promoting uncontrolled cell proliferation and survival.[12] Quinazolinone-based drugs like Gefitinib and Erlotinib are established EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).[13][14] Newer derivatives are being designed to overcome acquired resistance, such as that caused by the T790M mutation in the EGFR kinase domain.[15] For example, compound 79 (7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one) was found to be highly potent against the mutant T790M/L858R EGFR with an IC50 value of 0.031µM.[15] Fourth-generation allosteric inhibitors based on the quinazolinone scaffold are also being developed to combat resistance mutations.[16]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor Quinazolinone Carboxylic Acid (TKI) Inhibitor->EGFR Inhibits ATP Binding RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by quinazolinone TKIs.

  • Other Anticancer Mechanisms: Beyond EGFR, quinazolinone derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[5][17] For example, certain derivatives arrest the cell cycle at the G2/M phase, leading to programmed cell death.[1] Some compounds have also been identified as inhibitors of other kinases like Cdk4.[5]

Antimicrobial Activity

Quinazolinone carboxylic acids have demonstrated significant potential as antibacterial and antifungal agents.[18][19]

  • Antibacterial Action: The structure-activity relationship for antibacterial quinazolinones has been explored extensively, leading to the discovery of compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] Compound 27 from one study was identified as a promising lead with a low minimum inhibitory concentration (MIC) of 0.03 μg/mL against S. aureus, good oral bioavailability, and efficacy in a mouse infection model.[20] The mechanism is believed to involve the inhibition of bacterial cell wall biosynthesis.[21]

  • Antifungal Action: Certain derivatives show good activity against fungal strains like Aspergillus niger and Candida albicans.[18] The coordination of these quinazolinone ligands with metal ions has been shown to significantly enhance their antifungal and antibacterial properties.[22]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and quinazolinones have been investigated as anti-inflammatory agents.[2]

  • Mechanism: Their mechanism often involves the inhibition of key inflammatory mediators. Studies have shown that quinazolinone derivatives can inhibit the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) by blocking the nuclear factor κB (NF-κB) signaling pathway.[10] Masking the carboxylic acid group of known NSAIDs like ibuprofen by conjugating them to a quinazolinone scaffold has been explored as a strategy to create selective COX-2 inhibitors with potentially fewer gastric side effects.[23]

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of novel therapeutic scaffolds. Quinazolinone-2-carboxamides have been identified as a new class of antimalarials.[6][24] Starting from a hit compound, structure-activity relationship studies led to a 95-fold improvement in potency, yielding inhibitors with a fast in vitro killing profile and in vivo efficacy in a mouse model of P. falciparum malaria.[6][24] For this class, the carboxylic acid moiety was found to be essential for antiplasmodial activity.[6]

Part 3: Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the potency and selectivity of quinazolinone derivatives. The core scaffold allows for substitutions at multiple positions, primarily on the two fused rings (designated Ring 1 and Ring 2) and at the N3 position (Ring 3).[20][25]

  • Importance of the Carboxylic Acid: For several biological activities, including antimalarial and certain antibacterial actions, the presence of a carboxylic acid or a related group like a carboxamide is crucial.[6] Its removal often leads to a complete loss of activity, highlighting its role in binding to the target protein, possibly through hydrogen bonding or ionic interactions.[6] However, for other activities, such as antibacterial action against some strains, the introduction of a carboxylic acid group was not tolerated.[20][25]

  • Substitutions on the Quinazolinone Core (Ring 1): The nature of substituents on the benzene portion of the scaffold significantly modulates activity.

    • For Antibacterial Activity: Electron-withdrawing groups like nitro, fluoro, chloro, and nitrile at position 6 are generally favored for potent activity.[20] In contrast, bulky groups or hydrogen-bond donors like hydroxyl or amino groups at this position are often poorly tolerated.[20][25]

    • For Anti-inflammatory Activity: Halogen substituents like fluorine or chlorine at the C6 or C7 position can significantly enhance the inhibition of inflammatory gene expression.[10]

  • Substitutions at Position 2 (Ring 2): This position is a key site for introducing diversity. For antibacterial quinazolinones, a 3-carboxyphenyl group at this position was found to be beneficial.[20]

  • Substitutions at Position 3 (Ring 3): Modifications at the N3 position are critical for tuning the compound's properties. For antibacterial activity, adding linkers and different functional groups at this position has been shown to improve potency.[20] For antimicrobial activity against S. aureus, the presence of a substituted aromatic ring at position 3 is considered essential.[21]

Compound ClassTarget/ActivityKey SAR InsightsRepresentative IC50/MICReference
4(3H)-QuinazolinonesAntibacterial (MRSA)Potent activity with nitrile or alkyne groups at Ring 1. Carboxylic acid at Ring 1 is not tolerated.0.03 µg/mL (Compound 27)[20]
Quinazolinone-2-carboxamidesAntimalarial (P. falciparum)The carboxylic acid moiety is essential for antiplasmodial potency.IC50 < 10 nM (Compound 19f)[6],[24]
4(3H)-QuinazolinonesAnticancer (EGFR T790M)Specific heterocyclic substitutions at the N3 position are critical for potent inhibition.IC50 = 0.031 µM (Compound 79)[15]
2,3-disubstituted QuinazolinonesAnti-inflammatory (COX-2)Halogen substituents on the quinazolinone ring enhance activity.>90% inhibition of COX-2 mRNA expression[10]

Part 4: Key Experimental Protocols

To ensure reproducibility and provide practical guidance, this section details standardized protocols for the synthesis and biological evaluation of quinazolinone carboxylic acids.

General Protocol for Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol is adapted from general methods for synthesizing the quinazolinone core from anthranilic acid derivatives.[1][4]

Objective: To synthesize a 2,3-disubstituted 4(3H)-quinazolinone via condensation.

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • Substituted primary amine (1.2 eq)

  • Pyridine (as solvent and catalyst)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Acetylation of Anthranilic Acid. In a round-bottom flask, dissolve the substituted anthranilic acid in pyridine. Add acetic anhydride dropwise while stirring in an ice bath.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetylanthranilic acid intermediate. Filter the solid, wash with cold water, and dry.

  • Step 2: Cyclocondensation. To a flask containing the dried N-acetylanthranilic acid intermediate, add the substituted primary amine and a catalytic amount of pyridine (if not used as a solvent).

  • Heat the mixture under reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Step 3: Work-up and Purification. After cooling, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer sequentially with 10% HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2,3-disubstituted 4(3H)-quinazolinone.

  • Step 4: Characterization. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Choices: Acetic anhydride is used to form the N-acyl intermediate, which is crucial for the subsequent cyclization. The primary amine acts as the nucleophile that closes the ring and becomes the substituent at the N3 position. Pyridine often serves as both a solvent and a base to facilitate the reaction. The aqueous work-up is a standard procedure to remove acidic and basic impurities before final purification.

Protocol for In Vitro EGFR Kinase Inhibition Assay

This protocol describes a typical method to determine the inhibitory potency (IC50) of a compound against the EGFR tyrosine kinase.

Objective: To measure the IC50 value of a test quinazolinone derivative against EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO. A typical concentration range would be from 100 µM to 1 nM.

  • Reaction Setup: In each well of a 96-well plate, add the kinase assay buffer, the peptide substrate, and the desired concentration of the test compound. Add the EGFR enzyme to each well (except for negative controls).

  • Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near its Km value for EGFR.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an excess of cold 10% TCA. This will precipitate the peptide substrate onto which the radioactive phosphate has been incorporated.

  • Washing: Transfer the contents of the reaction plate to a filter plate. Wash the filter plate multiple times with TCA to remove unincorporated [γ-³³P]ATP.

  • Measurement: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Rationale for Choices: A radioactive assay using [γ-³³P]ATP is a highly sensitive and direct method to measure kinase activity. The poly(Glu, Tyr) peptide is a generic substrate for tyrosine kinases. Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. TCA precipitation is a robust method for separating the phosphorylated peptide from the free ATP.

Conclusion and Future Perspectives

Quinazolinone carboxylic acids and their derivatives remain a highly productive scaffold in the quest for novel therapeutics. Their chemical tractability allows for the creation of vast chemical libraries, while their diverse biological activities offer solutions for numerous diseases, from cancer to infectious diseases. The success of EGFR inhibitors has firmly established their clinical relevance.

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against resistant cancer cell lines and bacterial strains is a top priority.[15][16]

  • Improving Selectivity: Enhancing the selectivity of these compounds for their intended targets over other enzymes or receptors will be crucial for minimizing side effects and improving their therapeutic index.

  • Exploring New Biological Targets: While kinase inhibition is well-established, the full therapeutic potential of this scaffold is likely untapped. Screening quinazolinone libraries against new targets could uncover novel mechanisms and applications.

  • Pharmacokinetic Optimization: Early consideration of ADME (absorption, distribution, metabolism, and excretion) properties during the design phase will be essential to translate potent in vitro inhibitors into effective in vivo drug candidates.[26][27]

The continued exploration of the chemical space around the quinazolinone nucleus, guided by a deep understanding of its synthesis, SAR, and mechanisms of action, promises to deliver the next generation of innovative medicines.

References

In Silico Modeling of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and practical workflows for the in silico modeling of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core methodologies of computational drug discovery, offering field-proven insights and self-validating protocols. We will explore target identification, molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, all centered around the quinazoline scaffold, a privileged structure in medicinal chemistry.

Introduction: The Quinazoline Scaffold and the Promise of In Silico Modeling

The quinazoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. The subject of this guide, this compound, represents the core scaffold from which numerous derivatives have been developed. The strategic application of in silico modeling techniques allows for the rapid and cost-effective evaluation of this molecule's potential as a therapeutic agent.[1] By simulating its interactions with biological targets at a molecular level, we can predict its efficacy, optimize its structure for enhanced activity, and anticipate its pharmacokinetic profile, thereby accelerating the drug discovery pipeline.[2][3]

Foundational Steps: Target Identification and Ligand Characterization

Before embarking on complex molecular simulations, two preliminary steps are crucial: identifying the most probable biological targets and thoroughly characterizing the physicochemical properties of our ligand.

Target Prediction for this compound

Given the known activities of quinazoline derivatives against targets like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), we initiated our investigation with a hypothesis-driven approach. To broaden our understanding of the potential target landscape for the core molecule, we employed the SwissTargetPrediction web server. This tool predicts the most probable protein targets of a small molecule based on the principle of similarity to known active compounds.

For this compound (SMILES: O=C(O)c1nc2ccccc2c(=O)n1), the SwissTargetPrediction analysis revealed a high probability of interaction with a range of enzymes, with a significant representation of kinases and oxidoreductases. Notably, EGFR and other kinases, as well as enzymes involved in inflammatory pathways like COX-2, were among the predicted target classes, corroborating our initial hypothesis. This predictive analysis provides a robust rationale for focusing our subsequent in silico modeling efforts on these specific and highly relevant protein targets.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's physicochemical properties is essential for accurate parameterization in molecular simulations and for interpreting its predicted pharmacokinetic behavior. We utilized the RDKit library in Python to calculate key molecular descriptors for this compound.

PropertyValue
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
LogP (o/w) 0.85
Topological Polar Surface Area (TPSA) 82.2 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

These properties suggest that this compound adheres to Lipinski's rule of five, indicating good "drug-likeness" and a higher likelihood of oral bioavailability.[4]

Molecular Docking: Unveiling the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[5] This allows us to generate hypotheses about the binding mode and to rank potential drug candidates.

Target Protein and Ligand Preparation

Protein Preparation:

For our docking studies, we selected the crystal structures of human EGFR kinase domain (PDB ID: 1M17) and human COX-2 (PDB ID: 5IKR) from the Protein Data Bank.[6][7] The preparation of these structures is a critical step to ensure the accuracy of the docking calculations.

Experimental Protocol: Protein Preparation for Docking

  • Load PDB Structure: Import the downloaded PDB file into a molecular visualization tool such as PyMOL or Chimera.

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the structure.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign appropriate partial charges to all atoms of the protein. For AutoDock, Kollman charges are typically used.

  • Save in PDBQT Format: The prepared protein structure is then saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation:

The 3D structure of this compound was generated and optimized to its lowest energy conformation.

Experimental Protocol: Ligand Preparation for Docking

  • Generate 3D Structure: The 2D structure of the ligand is converted into a 3D structure using a molecular editor like ChemDraw or Avogadro.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Assign Torsion Angles: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • Save in PDBQT Format: The prepared ligand is saved in the PDBQT format.

Docking with AutoDock Vina

AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.

  • Create a Configuration File: A text file (conf.txt) is created to specify the input files and docking parameters.

  • Run AutoDock Vina: The docking simulation is initiated from the command line:

  • Analyze Results: The output file (output.pdbqt) contains the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The log.txt file provides a summary of the docking results. A more negative binding affinity indicates a stronger predicted interaction.[1]

Interpretation of Docking Results

The docking of this compound into the active sites of both EGFR and COX-2 revealed favorable binding affinities. The predicted binding poses showed key interactions with amino acid residues known to be important for inhibitor binding in both targets. For instance, in the EGFR active site, the quinazoline core formed hydrogen bonds with the hinge region backbone, a characteristic interaction for many EGFR inhibitors. In the COX-2 active site, the carboxylic acid moiety was predicted to interact with key polar residues.

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[8] This provides a more realistic representation of the biological system and can reveal important insights into the stability of the binding pose and the nature of the intermolecular interactions.

Workflow for Protein-Ligand MD Simulation

MD_Workflow A System Preparation (Protein-Ligand Complex) B Solvation (Add Water and Ions) A->B C Energy Minimization B->C D Equilibration (NVT and NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, etc.) E->F

Caption: A generalized workflow for molecular dynamics simulation of a protein-ligand complex.

System Setup and Simulation with GROMACS

GROMACS is a versatile and widely used software package for performing MD simulations.[9]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • Prepare Topology Files: Generate the topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS. The ligand topology requires parameterization, which can be done using tools like the CGenFF server.[10]

  • Create the Complex: Combine the coordinate files of the protein and the ligand into a single file.

  • Define the Simulation Box and Solvate: Create a simulation box around the complex and fill it with water molecules.

  • Add Ions: Add ions to neutralize the system and to mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: Perform two phases of equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, and then in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to understand the dynamic behavior of the system. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the protein and the ligand's binding pose, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[2][11]

Analysis of MD Simulation Results

The analysis of the MD trajectory for the this compound complexes with EGFR and COX-2 indicated that the ligand remained stably bound within the active site throughout the simulation. The RMSD of the ligand was low, suggesting a stable binding pose. The key interactions observed in the docking studies were also maintained during the MD simulation, providing further confidence in the predicted binding mode.

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13] A robust QSAR model can be used to predict the activity of novel compounds before they are synthesized.

QSAR Modeling Workflow

QSAR_Workflow A Data Collection (Structures and Activities) B Descriptor Calculation A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., Linear Regression, Machine Learning) C->D E Model Validation D->E F Prediction for New Compounds E->F

Caption: A typical workflow for developing and validating a QSAR model.

Building a Predictive QSAR Model

To illustrate the QSAR workflow, we can utilize a dataset of known quinazoline-based EGFR inhibitors.

Experimental Protocol: QSAR Model Development

  • Data Curation: Collect a dataset of quinazoline derivatives with their corresponding EGFR inhibitory activities (IC₅₀ values). Convert the IC₅₀ values to pIC₅₀ (-log(IC₅₀)).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors using software like RDKit or PaDEL-Descriptor. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.

  • Model Building: Use a statistical method, such as multiple linear regression or a machine learning algorithm (e.g., random forest, support vector machine) with a library like scikit-learn in Python, to build a model that correlates the descriptors with the pIC₅₀ values.[14]

  • Model Validation: Validate the model using various statistical metrics, such as the coefficient of determination (R²) for the training set and the squared correlation coefficient (q²) for the test set. A good QSAR model should have high R² and q² values.

ADMET Prediction: Assessing Drug-Likeness and Safety

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery.[15] In silico ADMET prediction tools can help to identify potential liabilities before significant resources are invested in a compound.

ADMET Prediction Workflow

ADMET_Workflow A Input Molecule (SMILES or SDF) B ADMET Prediction Server (e.g., SwissADME, pkCSM) A->B C Analysis of Predicted Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D Assessment of Drug-Likeness and Potential Liabilities C->D

References

The Quinazoline Scaffold: A Cornerstone of Modern Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Bright Future of a Privileged Scaffold

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, holds a place of distinction in the annals of medicinal chemistry.[1] Its journey from a synthetically intriguing molecule, first described in the late 19th century, to the core of numerous FDA-approved drugs is a testament to its remarkable versatility and therapeutic potential.[2] This scaffold's unique physicochemical properties, including its planarity and ability to engage in a multitude of molecular interactions, have made it a "privileged structure" in drug discovery.[3][4] From the pioneering synthesis by Griess in 1869 to the development of targeted cancer therapies in the 21st century, the quinazoline framework has consistently provided a robust platform for the design of novel therapeutic agents.[1] This guide aims to provide a comprehensive technical overview of the key therapeutic targets of quinazoline derivatives, delving into the mechanistic underpinnings of their action and providing practical, field-proven experimental protocols for their investigation. As we explore the established roles of quinazolines in oncology and their emerging potential in combating infectious and neurological diseases, it becomes clear that the story of this remarkable scaffold is far from over. The future of drug discovery will undoubtedly continue to be shaped by the innovative application of quinazoline chemistry.[4][5]

I. Oncological Applications: Targeting the Engines of Cancer Proliferation

The most profound impact of quinazoline derivatives to date has been in the field of oncology. Their ability to selectively inhibit key enzymes that drive cancer cell growth and survival has led to the development of several life-saving drugs.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Paradigm of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Quinazoline derivatives have emerged as a cornerstone of EGFR-targeted therapy, with several compounds gaining FDA approval for the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.[6]

Mechanism of Action:

Quinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Quantitative Data: EGFR Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
GefitinibEGFR23-79A549 (NSCLC)-
ErlotinibEGFR80A549 (NSCLC)-
AfatinibEGFR0.5--
Compound 9EGFRwt-H358, A549-[7]
Compound 29EGFRwt5.2A5494.1[5]
Compound 29EGFRd746–7509.6PC-90.5[5]
Compound 29EGFR L858R1.9A4312.1[5]
Compound 43PI3K---[5]

Experimental Protocol: EGFR Kinase Assay

This protocol outlines a luminescence-based kinase assay to determine the in vitro inhibitory activity of a quinazoline derivative against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test quinazoline derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.

  • Enzyme Addition: Add 10 µL of EGFR kinase solution (in kinase buffer) to each well.

  • Substrate/ATP Mix: Prepare a mixture of the Poly(Glu, Tyr) substrate and ATP in kinase buffer.

  • Initiate Reaction: Add 10 µL of the substrate/ATP mix to each well to start the reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[8] Quinazoline derivatives have been successfully developed as inhibitors of VEGFR-2, effectively cutting off the blood supply to tumors.[8]

Mechanism of Action:

Similar to their action on EGFR, quinazoline-based VEGFR-2 inhibitors are ATP-competitive, binding to the kinase domain of the receptor. This blocks the downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[8]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinazoline Quinazoline Derivative Quinazoline->VEGFR2 Inhibition

Quantitative Data: VEGFR-2 Inhibitory Activity

CompoundTargetIC50Cell LineIC50 (µM)Reference
Compound 11dVEGFR-25.49 µMHepG-210.3[8]
SemaxanibVEGFR-20.29 µM--[8]
SU6668VEGFR-22.23 µM--[8]
Compound 13VEGFR-246.6 ± 2.8 nMMCF-79.6 ± 0.5[9]
Compound 15VEGFR-244.4 ± 2.6 nMHepG226.0 ± 2.5[9]
SorafenibVEGFR-231.1 ± 1.8 nM--[9]
Compound 3hVEGFR-22.89 nMMCF-70.25[6]
Compound 14VEGFR-24.8 nMHEK29311.9[3]
Compound VIIIVEGFR-260.00 nMHepG224.10[5]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of quinazoline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test quinazoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

II. Anti-Infective Potential: A Broad Spectrum of Activity

The quinazoline scaffold has demonstrated promising activity against a range of pathogens, including bacteria, viruses, and fungi, highlighting its potential for the development of novel anti-infective agents.[10][11][12]

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
6-Propylbenzo[6][10]imidazo[1,2-c]quinazolineM. tuberculosis12.5[13]
2-Methyl-6-propylbenzo[6][10]imidazo[1,2-c]quinazolineM. tuberculosis0.78[13]
Compound 8gaE. coli, S. aureus4-8[10]
Compound 8gcE. coli, S. aureus4-8[10]
Compound 8gdE. coli, S. aureus4-8[10]
Compound 5bS. aureus, K. pneumoniae1.95, 0.98[12]
Compound 16S. aureus0.5 mg/mL[14]
Compound 20B. subtilis0.5 mg/mL[14]
Compound 19P. aeruginosa0.15 mg/mL[14]

Experimental Protocol: Antiviral Assay for Influenza Virus

This protocol outlines a method to evaluate the antiviral activity of quinazoline derivatives against the influenza A virus.[15][16]

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Influenza A virus (e.g., A/WSN/33, H1N1)

  • Infection medium (e.g., MEM with 1% FBS, 1 µg/mL trypsin)

  • Test quinazoline derivative

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Culture: Seed MDCK cells in 96-well plates and culture overnight.

  • Infection and Treatment: Add serial dilutions of the test compound to the cells. Subsequently, infect the cells with influenza A virus.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytopathic effect (CPE) development.

  • CPE Inhibition Assay: Observe the cells under a microscope to assess the inhibition of virus-induced CPE.

  • Cell Viability Assay: Perform an MTT assay to quantify the number of viable cells, which correlates with the inhibition of viral replication.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.

III. Neurological Disorders: Modulating Key Players in the Brain

Emerging research has highlighted the potential of quinazoline derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[17][18]

Targeting Alzheimer's Disease: A Multi-pronged Approach

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Quinazoline derivatives have been investigated as multi-target agents, inhibiting key enzymes involved in the disease pathology.[17][18]

Key Targets:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.[19]

  • Beta-secretase (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides. Its inhibition reduces the formation of amyloid plaques.[20]

Quantitative Data: Anti-Alzheimer's Activity

CompoundTargetIC50Reference
Compound 4cAChE2.97 µM[4]
Compound 4hAChE5.86 µM[4]
DonepezilAChE0.02 µM[4]
Compound 6fBuChE0.52 µM[21]
Compound 6hBuChE6.74 µM[21]
Compound 6jBuChE3.65 µM[21]
Deoxyvasicinone-donepezil hybrid 28BACE10.834 nM[20]
Deoxyvasicinone-donepezil hybrid 29BACE10.129 nM[20]
Compound 8 (Acyl guanidine)BACE10.32 nM[20]

Experimental Protocol: Beta-Secretase (BACE1) Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of quinazoline derivatives against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 substrate (a fluorogenic peptide)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test quinazoline derivative

  • BACE1 inhibitor (positive control)

  • Black, opaque 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, BACE1 enzyme, and assay buffer.

  • Initiate Reaction: Add the BACE1 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

IV. Concluding Remarks and Future Directions

The quinazoline scaffold has unequivocally established itself as a cornerstone of modern drug discovery, with a rich history of producing clinically successful therapeutic agents.[4][22] This guide has provided a glimpse into the vast therapeutic landscape of quinazoline derivatives, highlighting their key targets in oncology, infectious diseases, and neurological disorders. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

Looking ahead, the future of quinazoline-based drug discovery is bright with possibilities. The exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and potent derivatives.[8][9] The application of computational modeling and artificial intelligence will further refine the drug design process, enabling the development of highly selective and targeted therapies.[20] As our understanding of complex diseases continues to grow, the versatile quinazoline scaffold will undoubtedly play a central role in the development of the next generation of innovative medicines.

V. References

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  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed Central. Available from: --INVALID-LINK--

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. Available from: --INVALID-LINK--

  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Available from: --INVALID-LINK--

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity | ACS Omega - ACS Publications. Available from: --INVALID-LINK--

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D. Available from: --INVALID-LINK--

  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. - ResearchGate. Available from: --INVALID-LINK--

  • Chemical structures of quinazoline derivatives 288-291 and their IC 50 values against cholinesterase enzymes - ResearchGate. Available from: --INVALID-LINK--

  • Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking stud - ResearchGate. Available from: --INVALID-LINK--

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: --INVALID-LINK--

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC - NIH. Available from: --INVALID-LINK--

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. Available from: --INVALID-LINK--

  • Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Available from: --INVALID-LINK--

  • pIC50 Values and Chemical Descriptor Analysis for Quinazoline Derivatives against EGFR: Observed, Predicted Activities, and MLR Model Residuals - ResearchGate. Available from: --INVALID-LINK--

  • The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. - ResearchGate. Available from: --INVALID-LINK--

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available from: --INVALID-LINK--

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. Available from: --INVALID-LINK--

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: --INVALID-LINK--

  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity - Research Journal of Pharmacy and Technology. Available from: --INVALID-LINK--

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. - ResearchGate. Available from: --INVALID-LINK--

  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - NIH. Available from: --INVALID-LINK--

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PubMed Central. Available from: --INVALID-LINK--

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. Available from: --INVALID-LINK--

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: --INVALID-LINK--

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). - ResearchGate. Available from: --INVALID-LINK--

  • Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Available from: --INVALID-LINK--

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available from: --INVALID-LINK--

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. Available from: --INVALID-LINK--

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - MDPI. Available from: --INVALID-LINK--

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. Available from: --INVALID-LINK--

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  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation | ACS Omega. Available from: --INVALID-LINK--

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: --INVALID-LINK--

  • Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Available from: --INVALID-LINK--

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available from: --INVALID-LINK--

  • Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Available from: --INVALID-LINK--

  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - MDPI. Available from: --INVALID-LINK--

  • New quinazoline compounds as non-peptidomimetic BACE-1 inhibitors in the treatment of Alzheimer's disease | ORKG Ask. Available from: --INVALID-LINK--

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  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp | ACS Infectious Diseases. Available from: --INVALID-LINK--

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. Available from: --INVALID-LINK--

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - NIH. Available from: --INVALID-LINK--

References

Navigating the ADMET Maze: A Technical Guide to Predictive Profiling of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the ADMET Imperative

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The journey of a quinazolinone derivative from a promising hit to a marketable drug is, however, fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early and accurate prediction of these properties is therefore not just advantageous but essential for de-risking drug discovery projects, reducing late-stage attrition, and ultimately, delivering safer and more effective medicines to patients.

This technical guide provides a comprehensive overview of the principles and methodologies for ADMET prediction of quinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to navigate the complexities of ADMET profiling.

Deconstructing ADMET: Key Parameters for Quinazolinone Derivatives

A thorough understanding of each ADMET component is fundamental to interpreting predictive data and making informed decisions in drug design.

Absorption

For orally administered drugs, absorption is the process by which the compound enters the bloodstream. Key parameters include:

  • Aqueous Solubility: The ability of a compound to dissolve in water. Poor solubility can lead to low bioavailability.

  • Intestinal Permeability: The capacity of a compound to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely used in vitro model for predicting this.[2]

  • Efflux: The active transport of a compound out of cells, often mediated by transporters like P-glycoprotein (P-gp), which can reduce absorption.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body. Important considerations include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. Only the unbound fraction is pharmacologically active.

  • Volume of Distribution (Vd): A theoretical volume that represents the extent of a drug's distribution in the body's tissues.

  • Blood-Brain Barrier (BBB) Permeability: The ability of a drug to cross the highly selective barrier protecting the brain, which is crucial for CNS-targeting drugs.

Metabolism

Metabolism refers to the chemical modification of a drug by the body, primarily in the liver by cytochrome P450 (CYP) enzymes. Key aspects are:

  • Metabolic Stability: The susceptibility of a compound to metabolism. High metabolic instability can lead to rapid clearance and low bioavailability. In vitro assays using liver microsomes are a standard method for assessing this.[3]

  • Metabolite Identification: Identifying the products of metabolism is crucial, as some metabolites may be active or toxic.

  • CYP Inhibition/Induction: A compound's potential to inhibit or induce CYP enzymes can lead to drug-drug interactions (DDIs).

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile). The primary parameter is:

  • Clearance (CL): The volume of plasma cleared of a drug per unit time.

Toxicity

Toxicity encompasses the adverse effects of a drug. Early prediction of potential toxicities is a critical safety evaluation:

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.

  • Cardiotoxicity: Particularly, inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[4]

  • Genotoxicity: The potential of a compound to damage DNA.

  • Cytotoxicity: The toxicity of a compound to cells.

In Silico ADMET Prediction: A High-Throughput Approach

Computational, or in silico, methods have become indispensable in early drug discovery for their ability to rapidly screen large numbers of compounds and prioritize those with favorable ADMET profiles.[5]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships between the chemical structure of a compound and its biological activity or a specific property.[6] These models are built using a training set of compounds with known data and can then be used to predict the properties of new, untested compounds. For quinazolinone derivatives, QSAR models can be developed to predict a wide range of ADMET properties, including solubility, permeability, metabolic stability, and various toxicities.[7]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are more complex and mechanistic, simulating the ADME processes of a drug in a virtual representation of the human body. These models integrate physicochemical properties of the drug with physiological parameters of the organism to predict the drug's concentration-time profile in various tissues.

A Step-by-Step In Silico ADMET Prediction Workflow

The following outlines a typical workflow for the in silico ADMET prediction of a novel quinazolinone derivative:

  • Compound Input and Preparation: The 2D or 3D structure of the quinazolinone derivative is imported into the modeling software. The structure is then prepared by adding hydrogens, assigning correct protonation states, and minimizing its energy.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for the compound. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area), topological descriptors, and 3D descriptors.

  • Model Selection and Application: Appropriate pre-built or custom-built predictive models are selected for each ADMET endpoint of interest. The calculated descriptors for the quinazolinone derivative are then fed into these models to generate predictions.

  • Data Analysis and Interpretation: The predicted ADMET properties are compiled and analyzed. This often involves comparing the predicted values to established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five) and to the profiles of known drugs.[8]

  • Prioritization and Decision Making: Based on the comprehensive in silico ADMET profile, a decision is made on whether to prioritize the compound for synthesis and experimental testing, to deprioritize it due to predicted liabilities, or to suggest structural modifications to improve its profile.

Figure 1: A generalized workflow for in silico ADMET prediction.

Experimental Validation: Bridging Prediction and Reality

While in silico predictions are invaluable for high-throughput screening, experimental validation is crucial to confirm the computational findings and provide more definitive data for lead optimization.

Key In Vitro ADMET Assays

A suite of well-established in vitro assays is available to assess the ADMET properties of quinazolinone derivatives.

ADMET Property In Vitro Assay Brief Description
Absorption Caco-2 Permeability AssayMeasures the transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[9][10]
Metabolism Microsomal Stability AssayIncubates the compound with liver microsomes (containing CYP enzymes) to determine its rate of metabolism.[3]
Toxicity hERG Inhibition AssayAn electrophysiology-based assay to measure the inhibition of the hERG potassium channel, a key indicator of cardiotoxicity.[4]
Toxicity Hepatotoxicity AssaysUtilizes cultured liver cells (e.g., HepG2) to assess the cytotoxic effects of the compound on liver cells.
Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of a quinazolinone derivative.

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[10]

  • Compound Application: The test quinazolinone derivative is added to the apical (donor) side of the monolayer, and fresh media is added to the basolateral (receiver) side.

  • Sampling: At various time points, samples are taken from the basolateral side and the concentration of the permeated compound is measured, typically by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, which provides a quantitative measure of the compound's permeability.

Experimental Protocol: Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a quinazolinone derivative.

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species) and a buffer.

  • Incubation: The quinazolinone derivative is added to the reaction mixture and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a crucial cofactor for CYP enzyme activity.[11]

  • Time-Point Sampling: Aliquots of the reaction are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Optimizing the ADMET Profile of Quinazolinone Derivatives: A Medicinal Chemist's Perspective

A key advantage of early ADMET profiling is the ability to guide the structural modification of lead compounds to mitigate liabilities and enhance desirable properties.

Structure-Activity Relationships (SAR) for ADMET Properties

Systematic modifications to the quinazolinone scaffold can have a profound impact on its ADMET profile. For example:

  • Improving Metabolic Stability: Introducing electron-withdrawing groups or blocking metabolically labile sites can enhance metabolic stability. For instance, in a series of 3-methylquinazolinone derivatives, specific substitutions were explored to overcome metabolic instability.[12]

  • Modulating Solubility: The addition of polar functional groups, such as hydroxyl or amino groups, can improve aqueous solubility.

  • Reducing hERG Inhibition: Modifying the lipophilicity and basicity of a compound can often reduce its affinity for the hERG channel.

Case Study: EGFR Inhibitors

Several approved EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are based on the quinazoline scaffold.[13][14][15] The development of these drugs involved extensive optimization of their ADMET properties to achieve a suitable balance of potency, selectivity, and pharmacokinetics. For instance, modifications to the N-3 and C-6 positions of the quinazoline ring in a series of EGFR inhibitors were shown to significantly impact their inhibitory activity and predicted ADMET profiles.[6][7][16]

Drug Key ADMET Considerations
Gefitinib Substrate of CYP3A4, potential for drug-drug interactions.
Erlotinib Metabolism primarily by CYP3A4 and to a lesser extent by CYP1A2.
Afatinib A substrate of P-gp, which can affect its absorption and distribution.

Figure 2: The iterative cycle of ADMET optimization in drug discovery.

Conclusion: Towards Safer and More Efficacious Quinazolinone-Based Therapeutics

The predictive assessment of ADMET properties is a cornerstone of modern drug discovery. For the promising class of quinazolinone derivatives, a strategic integration of in silico modeling and in vitro assays provides a powerful framework for identifying and mitigating potential liabilities early in the development process. This data-driven approach not only enhances the efficiency of drug discovery but also significantly increases the probability of developing quinazolinone-based therapeutics with optimal safety and efficacy profiles. As computational models become more sophisticated and in vitro techniques more predictive, the ability to navigate the complex ADMET landscape will continue to be a key determinant of success in the quest for novel medicines.

References

An In-depth Technical Guide to 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS 29113-34-6): A Multifaceted Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet highly significant, derivative: 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS 29113-34-6). While the broader quinazolinone family is extensively studied, this particular molecule, also known by the acronym ODQ, presents a compelling profile for researchers in neurodegenerative diseases and inflammation. Its purported roles as a monoamine oxidase B (MAO-B) inhibitor and an inhibitor of prostaglandin synthesis place it at the intersection of critical therapeutic areas. This document aims to provide a comprehensive technical overview, synthesizing available data with established principles of medicinal chemistry and pharmacology to offer a foundational resource for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, mechanisms of action, and the analytical methodologies required for its robust characterization.

Core Chemical and Physical Identity

This compound is a heterocyclic compound featuring a benzene ring fused to a pyrimidinone ring, with a carboxylic acid substituent at the 2-position. This seemingly simple structure belies a complex and therapeutically relevant biological activity profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from its synthesis and purification to its pharmacokinetic profile.

PropertyValueSource
CAS Number 29113-34-6[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Carboxy-4(3H)-quinazolinone, ODQ[2]
Appearance White to off-white solid[2]
Purity Typically ≥95-97%[1][2]

This table summarizes the key physicochemical properties of this compound.

Synthesis and Chemical Elucidation

Representative Synthetic Pathway

A general and robust method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the reaction of anthranilic acid with an appropriate orthoester. For the synthesis of the title compound, a logical approach would be the condensation of anthranilic acid with diethyl oxalate, followed by cyclization and hydrolysis.

Synthetic_Pathway Anthranilic_Acid Anthranilic Acid Intermediate N-(2-Carboxyphenyl)oxamic acid ethyl ester Anthranilic_Acid->Intermediate Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Quinazolinone_Ester Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Intermediate->Quinazolinone_Ester Cyclization (e.g., heat, acid catalyst) Final_Product This compound Quinazolinone_Ester->Final_Product Hydrolysis (e.g., NaOH, H₃O⁺)

Figure 1: A plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Adapted from General Quinazolinone Synthesis)

The following protocol is an adapted, representative procedure based on established methods for similar quinazolinone syntheses. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Condensation to form N-(2-Carboxyphenyl)oxamic acid ethyl ester

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Treat the intermediate from Step 1 with a dehydrating agent such as acetic anhydride or polyphosphoric acid.

  • Gently heat the mixture to initiate cyclization. The reaction temperature and time will need to be optimized (e.g., 100-120 °C for 2-4 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • The final product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Mechanism of Action and Biological Activity

This compound is reported to exhibit a dual mechanism of action, positioning it as a promising candidate for neurodegenerative disorders and inflammatory conditions.[2]

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain.[3] Its inhibition leads to an increase in synaptic dopamine levels, a therapeutic strategy for Parkinson's disease.[4] The quinazolinone scaffold is a known pharmacophore for MAO inhibitors. The mechanism of inhibition is often competitive and reversible.

MAO-B_Inhibition_Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Quinazolinone 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid Quinazolinone->MAOB Inhibition

Figure 2: Proposed mechanism of MAO-B inhibition.

The inhibitory activity of quinazolinone derivatives against MAO-B is often attributed to their ability to fit into the active site of the enzyme, forming key interactions with amino acid residues. Molecular docking studies on related quinazolinone compounds have shown interactions with critical residues such as TYR:435, TYR:326, and CYS:172.[5]

Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. Their synthesis is primarily mediated by cyclooxygenase (COX) enzymes. Inhibition of prostaglandin synthesis is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). This compound is suggested to inhibit prostaglandin synthesis, which would account for its reported anti-inflammatory properties.[2]

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Conversion Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Quinazolinone 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid Quinazolinone->COX_Enzymes Inhibition

Figure 3: Proposed mechanism of prostaglandin synthesis inhibition.

Numerous studies on other quinazolinone derivatives have demonstrated their potent anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2.[6][7] The carboxylic acid moiety of the title compound is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.

Neuroprotective Effects

The neuroprotective effects of this compound are likely a consequence of its dual inhibitory actions. By inhibiting MAO-B, it not only preserves dopamine levels but also reduces the production of reactive oxygen species (ROS) like hydrogen peroxide, a byproduct of dopamine metabolism, thereby mitigating oxidative stress.[3] The anti-inflammatory action through the inhibition of prostaglandin synthesis can also contribute to neuroprotection by reducing neuroinflammation, a key pathological feature of many neurodegenerative diseases.

Analytical and Quality Control Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A validated reversed-phase HPLC (RP-HPLC) method is recommended for this compound.[2]

Representative RP-HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

  • Temperature: Ambient or controlled at 25 °C.

This method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Expected signals in the ¹H NMR spectrum would include aromatic protons in the range of 7-8.5 ppm and exchangeable protons for the carboxylic acid and the N-H of the quinazolinone ring. The ¹³C NMR would show characteristic signals for the carbonyl carbons and the aromatic carbons.[5][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O of the carboxylic acid and the amide, and the N-H and O-H stretching vibrations.

Applications in Research and Drug Development

The unique dual-action profile of this compound makes it a valuable tool for a range of research applications and a promising starting point for drug development programs.

  • Neurodegenerative Disease Research: As a selective MAO-B inhibitor, it can be used as a tool compound to study the role of MAO-B in cellular and animal models of Parkinson's disease and other neurodegenerative conditions.

  • Inflammation Research: Its anti-inflammatory properties make it suitable for investigating the role of prostaglandin synthesis in various inflammatory models.

  • Lead Compound for Drug Discovery: The quinazolinone scaffold is highly amenable to chemical modification. This compound can serve as a starting point for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties for the treatment of Parkinson's disease, Alzheimer's disease, and inflammatory disorders.

Future Perspectives

The full therapeutic potential of this compound remains to be fully elucidated through rigorous preclinical and clinical studies. Future research should focus on:

  • Definitive Biological Characterization: Comprehensive in vitro and in vivo studies are needed to confirm its potency and selectivity as a MAO-B and COX inhibitor.

  • Pharmacokinetic Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) studies are required to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial for optimizing its biological activity and pharmacokinetic profile.

  • Exploration of Novel Therapeutic Areas: Given the diverse biological activities of the quinazolinone scaffold, this compound and its derivatives may have potential in other therapeutic areas, such as oncology and infectious diseases.

Conclusion

This compound (CAS 29113-34-6) represents a compelling molecule at the nexus of neuroprotection and anti-inflammatory action. Its core quinazolinone structure, coupled with a carboxylic acid functional group, provides a strong foundation for its purported dual inhibition of MAO-B and prostaglandin synthesis. While a significant body of research supports the therapeutic potential of the broader quinazolinone class, further focused investigation into this specific compound is warranted to unlock its full potential in the development of novel therapeutics. This guide provides a foundational framework for such endeavors, from its basic chemical properties and synthesis to its potential mechanisms of action and applications in drug discovery.

References

Methodological & Application

Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Among its many derivatives, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid stands out as a pivotal intermediate in the synthesis of more complex and potent drug candidates. Its structural features, particularly the carboxylic acid moiety at the 2-position, provide a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutics.

This comprehensive guide provides a detailed, two-step protocol for the synthesis of this compound. The methodology is designed for researchers and scientists in drug development, offering a clear and reproducible pathway to this valuable building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclocondensation of anthranilamide with diethyl oxalate to form the intermediate, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthesis_Pathway Anthranilamide Anthranilamide Intermediate_Ester Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Anthranilamide->Intermediate_Ester Step 1: Cyclocondensation Ethanol, Reflux Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Step 2: Hydrolysis NaOH NaOH, H₂O HCl HCl (aq)

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

This initial step involves a cyclocondensation reaction. The nucleophilic amino group of anthranilamide attacks one of the electrophilic carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Materials and Reagents:

  • Anthranilamide

  • Diethyl oxalate

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthranilamide (13.6 g, 0.1 mol) and absolute ethanol (100 mL).

  • Addition of Reagent: To this stirring suspension, add diethyl oxalate (14.6 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Synthesis of this compound

The second step is a straightforward saponification (base-catalyzed hydrolysis) of the ester intermediate. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated by acid to yield the final carboxylic acid.

Materials and Reagents:

  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (10.9 g, 0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The ester will dissolve as it is hydrolyzed to the sodium salt of the carboxylic acid. Monitor the reaction for the disappearance of the starting material by TLC.

  • Cooling and Acidification: After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool it in an ice bath.

  • Precipitation: Slowly and carefully add concentrated hydrochloric acid dropwise to the cold solution with constant stirring until the pH reaches approximately 2-3. The desired carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterStep 1: EsterificationStep 2: Hydrolysis
Starting Material Anthranilamide, Diethyl oxalateEthyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
Key Reagents -Sodium hydroxide, Hydrochloric acid
Solvent Absolute EthanolWater
Reaction Temperature Reflux (~78 °C)Reflux (~100 °C)
Reaction Time 4-6 hours2-3 hours
Expected Yield 80-90%>90%
Appearance White to off-white solidWhite to pale yellow solid

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, amide C=O stretch).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Diethyl oxalate is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with extreme care in a fume hood.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this key intermediate for their drug discovery and development programs. The clear, step-by-step instructions, coupled with an understanding of the underlying chemistry, are intended to empower scientists to successfully synthesize this valuable compound.

Application Notes and Protocols for High-Throughput Screening of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile scaffold for the development of compounds with a wide array of pharmacological activities.[2][3] Naturally occurring and synthetic quinazolinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[3][4][5] The structural flexibility of the quinazolinone ring system allows for modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities.[1][6] This inherent adaptability makes quinazolinone-based compound libraries a rich source for identifying novel therapeutic leads through high-throughput screening (HTS).[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of quinazolinone derivatives in HTS campaigns. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both biochemical and cell-based assays, and offer insights into data analysis and hit validation.

PART 1: Designing the High-Throughput Screening Campaign

A successful HTS campaign requires careful planning and a deep understanding of the target and the chemical matter being screened. The choice between a biochemical and a cell-based primary screen is a critical decision that depends on the specific research question and the nature of the biological target.

Biochemical vs. Cell-Based Assays: A Strategic Choice

Biochemical assays utilize purified biological components, such as enzymes or receptors, to measure the direct interaction of a compound with its target.[8][9] They offer a controlled environment to study molecular interactions, are generally more straightforward to optimize, and can be highly sensitive.[9] However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.[10]

In contrast, cell-based assays measure the effect of a compound on a cellular process within a living cell.[10][11] These assays provide more biologically relevant data, as they account for factors like membrane transport and intracellular metabolism.[10] While more complex to develop and prone to higher variability, they offer a more holistic view of a compound's potential therapeutic effect and can identify compounds that act through indirect mechanisms.[11]

For quinazolinone libraries, which contain compounds with diverse physicochemical properties, a dual-screening approach or a carefully selected primary assay format is often beneficial. For instance, when targeting a specific enzyme like a kinase, a biochemical assay is an excellent starting point to identify direct inhibitors. Subsequently, promising hits should be validated in a cell-based assay to confirm their activity in a cellular context.

The HTS Workflow: A Roadmap to Hit Discovery

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate promising compounds from a large library.[8][12]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Hit Validation & Expansion Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor, S/N) Assay_Dev->Assay_Val Primary_HTS Primary HTS of Quinazolinone Library Assay_Val->Primary_HTS Hit_Conf Hit Confirmation (Re-testing) Primary_HTS->Hit_Conf Dose_Resp Dose-Response (IC50/EC50) Hit_Conf->Dose_Resp Hit_Prio Hit Prioritization Dose_Resp->Hit_Prio Ortho_Assay Orthogonal Assays Hit_Prio->Ortho_Assay SAR_Exp SAR by Analogs Ortho_Assay->SAR_Exp

Caption: A typical workflow for a high-throughput screening campaign.

PART 2: Protocols for High-Throughput Screening

The following protocols are provided as a detailed guide for conducting biochemical and cell-based screens with quinazolinone libraries. These protocols are designed to be robust and include critical quality control steps.

Protocol 1: Biochemical HTS for Kinase Inhibitors using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to identify quinazolinone derivatives that inhibit the activity of a target kinase. FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3][13]

Principle: A fluorescently labeled peptide substrate is used. In the presence of an active kinase and ATP, the peptide is phosphorylated. A phosphopeptide-specific antibody binds to the phosphorylated peptide, creating a large complex that tumbles slowly and results in a high FP signal. An inhibitor will prevent phosphorylation, leaving the small, rapidly tumbling fluorescent peptide unbound, resulting in a low FP signal.[3]

Materials:

  • Target Kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Phosphopeptide-specific antibody

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Quinazolinone compound library (in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each quinazolinone derivative from the library plate into the assay plate wells.

    • Dispense 50 nL of the known kinase inhibitor (e.g., Staurosporine) into the positive control wells.

    • Dispense 50 nL of DMSO into the negative control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the target kinase and the fluorescently labeled peptide substrate in assay buffer. The optimal concentrations should be determined during assay development.

    • Dispense 10 µL of this solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase activity.

  • Detection:

    • Prepare a solution of the phosphopeptide-specific antibody in a suitable buffer.

    • Add 10 µL of the antibody solution to each well.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore.

Protocol 2: Cell-Based HTS for Cytotoxicity using a Luminescent Viability Assay

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to screen a quinazolinone library for compounds that exhibit cytotoxic effects against a cancer cell line. This assay quantifies ATP, which is an indicator of metabolically active cells.[1][14]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, solid white, flat-bottom plates

  • Quinazolinone compound library (in DMSO)

  • Known cytotoxic agent (e.g., Doxorubicin) as a positive control

  • DMSO (negative control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells. Dilute the cells in culture medium to a final concentration of 5,000 cells per 40 µL.

    • Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition:

    • Perform a serial dilution of the quinazolinone library plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Using a liquid handler, add 10 µL of the diluted compounds to the cell plates.

    • Add the positive and negative controls to the respective wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation period should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[14]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[15]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (50 µL).[16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition:

    • Read the luminescence on a plate reader.

PART 3: Data Analysis and Hit Validation

Rigorous data analysis and a systematic hit validation cascade are essential to minimize false positives and negatives and to ensure that the identified hits are genuine and worthy of follow-up.[11][12]

Data Normalization and Quality Control

Raw HTS data should be normalized to account for plate-to-plate and well-to-well variations.[17] A common method is to normalize the data to the plate controls:

  • Percent Inhibition: For inhibition assays, the activity of each compound can be expressed as a percentage of the inhibition observed with the positive control.

  • Percent Viability: For cytotoxicity assays, the results can be expressed as a percentage of the viability of the negative control (DMSO-treated) cells.

The quality of an HTS assay is typically assessed using the Z'-factor , which is a statistical measure of the separation between the positive and negative controls.[9][18]

Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[18]

The Hit Validation Cascade

A multi-step validation process is crucial to confirm the activity of primary hits and to eliminate artifacts.[12][19]

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Confirmation Hit Confirmation (Dose-Response) Primary_Hits->Confirmation Orthogonal Orthogonal Assays (Different Technology) Confirmation->Orthogonal Selectivity Selectivity Profiling (Counter-Screens) Orthogonal->Selectivity Cellular_Activity Cellular Activity Confirmation Selectivity->Cellular_Activity SAR Structure-Activity Relationship (SAR) by Analog Purchase/Synthesis Cellular_Activity->SAR Lead_Series Validated Lead Series SAR->Lead_Series

Caption: A typical hit validation cascade in drug discovery.[12]

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the same assay, preferably from a fresh stock of the compound, to confirm their activity. This is typically done in a dose-response format to determine the IC50 or EC50 value.[20]

  • Orthogonal Assays: Validate the hits using a different assay technology that measures the same biological endpoint.[21] This helps to eliminate artifacts specific to the primary assay format.

  • Selectivity Profiling: Screen the confirmed hits against related targets to assess their selectivity. For kinase inhibitors, this would involve a panel of other kinases.

  • Mechanism of Action Studies: Conduct further biochemical and cell-based assays to elucidate how the compounds exert their biological effect.

  • Structure-Activity Relationship (SAR) by Analogs: Test commercially available analogs of the validated hits to establish an initial SAR. This provides valuable information for the subsequent lead optimization phase.[12]

PART 4: Case Study - Targeting Kinase Signaling Pathways with Quinazolinone Derivatives

Many quinazolinone derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.[22][23][24]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[25] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[25] Several approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core and act as ATP-competitive inhibitors of the EGFR kinase domain.[14]

EGFR_Signaling cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified EGFR signaling cascade and the inhibitory action of quinazolinone compounds.[26][27]

Dual Inhibition of STAT3 and c-Src

Signal Transducer and Activator of Transcription 3 (STAT3) and the non-receptor tyrosine kinase c-Src are two other important targets in cancer therapy.[2][6] Constitutive activation of the STAT3 and c-Src signaling pathways is frequently observed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[28] Recently, quinazolinone derivatives have been designed as dual inhibitors of STAT3 and c-Src, offering a promising strategy to overcome the limitations of single-target therapies.[2]

STAT3_cSrc_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK cSrc c-Src JAK->cSrc STAT3 STAT3 JAK->STAT3 cSrc->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Quinazolinone Quinazolinone Inhibitor Quinazolinone->cSrc Quinazolinone->STAT3

Caption: Simplified STAT3 and c-Src signaling pathway and the dual inhibitory action of quinazolinone derivatives.[2][28]

Data Presentation: Inhibitory Activity of Quinazolinone Derivatives

The following tables summarize the in vitro activity of various quinazolinone derivatives against different cancer cell lines, providing a benchmark for HTS campaigns.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
5d MCF-7 (Breast)28.84 (48h)[16]
5a HCT-116 (Colon)7.15 (48h)[16]
10f HCT-116 (Colon)10.08 (72h)[16]
11g HeLa (Cervical)>100[19]
Qd HepG2 (Liver)26.07[29]
7c SK-MEL-2 (Melanoma)GI50 = -5.79[2]
12d SNB-75 (CNS)GI50 = -5.63[2]

Table 2: Kinase Inhibitory Activity of Quinazolinone Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
12d c-Src0.268[2]
7c c-Src0.565[2]
12d STAT-30.844[2]
7c STAT-31.291[2]

Conclusion

Quinazolinone derivatives represent a highly promising class of compounds for drug discovery. Their structural versatility and broad spectrum of biological activities make them ideal candidates for HTS campaigns. By employing robust and well-validated biochemical and cell-based assays, coupled with a rigorous data analysis and hit validation workflow, researchers can efficiently identify and advance novel quinazolinone-based therapeutic agents. The protocols and insights provided in these application notes offer a solid foundation for embarking on successful HTS campaigns with this privileged chemical scaffold.

References

Topic: A Framework for Developing a Cell-Based Assay for 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is a member of this versatile family, yet its specific biological activities remain to be fully characterized. This application note provides a comprehensive, hypothesis-driven framework for developing and validating cell-based assays to elucidate the biological function and therapeutic potential of this compound. We move beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, empowering researchers to not only execute the protocols but also to adapt them for their specific research questions. The guide details a phased approach, from initial cytotoxicity screening to mechanistic studies of enzyme and signaling pathway inhibition, ensuring a robust and self-validating workflow.

Part 1: Foundational Strategy & Compound Handling

Before any cell-based assay, a foundational understanding of the test compound is critical. This compound (PubChem CID: 136113806) is an organic molecule whose utility in a biological context is predicated on its formulation and stability in aqueous assay media.[4]

1.1. Physicochemical Profile & Stock Solution Preparation

Accurate and reproducible results begin with proper compound handling.

  • Solubility: The carboxylic acid moiety suggests potential solubility in alkaline aqueous solutions, but for cell-based assays, a universal solvent is preferred. Dimethyl sulfoxide (DMSO) is the standard choice. Initial solubility tests should be performed to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stability: Quinazolinone derivatives are generally stable.[3] However, stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex thoroughly.

  • Protocol for Stock Solution (10 mM Example):

    • Weigh out a precise amount of this compound (MW: 204.16 g/mol ). For 1 mL of a 10 mM stock, this is 2.04 mg.

    • Add the compound to a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL).

    • Vortex vigorously until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.

    • Prepare single-use aliquots (e.g., 20 µL) and store them at -80°C.

Causality: Using a high-concentration DMSO stock allows the final concentration of DMSO in the cell culture media to be kept at a non-toxic level (typically ≤0.5%). This is a critical control to ensure that the observed cellular effects are due to the compound and not the solvent.

1.2. Hypothesis-Driven Assay Selection

The quinazoline scaffold is frequently associated with the inhibition of protein kinases, particularly in oncology research where derivatives like gefitinib and erlotinib target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Therefore, a logical starting hypothesis is that this compound may exhibit antiproliferative activity by modulating key cellular signaling pathways.

This leads to a two-phase experimental approach:

  • Phase 1: General Bioactivity Screening: Does the compound affect cell health or proliferation? This is a broad-net approach to confirm any biological activity.

  • Phase 2: Mechanism of Action (MOA) Elucidation: If bioactivity is confirmed, what cellular process is being affected? This phase investigates specific pathways.

Below is a visual representation of this strategic workflow.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Bioactivity Screen cluster_phase2 Phase 2: MOA Elucidation cluster_analysis Phase 3: Conclusion Compound Compound Procurement & QC StockSol Prepare 10 mM Stock in DMSO Compound->StockSol CellSelect Select Relevant Cell Lines StockSol->CellSelect CytotoxAssay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) CellSelect->CytotoxAssay IC50_Calc Calculate IC50 Value CytotoxAssay->IC50_Calc PathwayAssay Signaling Pathway Assay (e.g., Western Blot, Reporter) IC50_Calc->PathwayAssay If IC50 is potent EnzymeAssay Cellular Enzyme Inhibition Assay IC50_Calc->EnzymeAssay If IC50 is potent DataAnalysis Synthesize Data & Propose MOA PathwayAssay->DataAnalysis EnzymeAssay->DataAnalysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway MAPK Pathway Ligand Growth Factor (e.g., EGF) RTK RTK (e.g., EGFR) Ligand->RTK P_RTK P-RTK RTK->P_RTK Dimerization & Autophosphorylation ATP ATP Compound Quinazolinone Inhibitor Compound->P_RTK Blocks ATP Binding RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes & Protocols: The Role of Quinazoline Derivatives in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of quinazoline derivatives in cancer research, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Cancer Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form multiple, high-affinity interactions with protein targets have made it a cornerstone in the design of targeted cancer therapies. Initially explored for various pharmacological activities, its profound impact on oncology was solidified with the discovery of its potent inhibitory effects on protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

The primary mechanism by which many quinazoline derivatives exert their anti-cancer effects is through competitive inhibition at the adenosine triphosphate (ATP) binding site of tyrosine kinases. This guide provides a detailed overview of their application, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, and includes detailed protocols for their evaluation in a research setting.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction. In many cancers, kinases become constitutively active, leading to uncontrolled cell proliferation and survival. Quinazoline derivatives are designed to mimic the purine ring of ATP, allowing them to bind with high affinity to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

cluster_0 Active Kinase Domain cluster_1 Inhibited Kinase Domain ATP ATP KINASE_POCKET ATP-Binding Pocket ATP->KINASE_POCKET Binds SUBSTRATE Substrate Protein KINASE_POCKET->SUBSTRATE Enables Phosphorylation PHOSPHO_SUBSTRATE Phosphorylated Substrate (Signal Propagation) SUBSTRATE->PHOSPHO_SUBSTRATE QUINAZOLINE Quinazoline Derivative KINASE_POCKET_I ATP-Binding Pocket QUINAZOLINE->KINASE_POCKET_I Competitively Binds SUBSTRATE_I Substrate Protein KINASE_POCKET_I->SUBSTRATE_I Prevents Phosphorylation NO_SIGNAL No Phosphorylation (Signal Blocked) SUBSTRATE_I->NO_SIGNAL ATP_inactive ATP ATP_inactive->KINASE_POCKET_I Blocked

Caption: ATP-Competitive Inhibition by Quinazoline Derivatives.

Application I: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Mutations leading to its constitutive activation are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC). Quinazoline derivatives like Gefitinib and Erlotinib were among the first successful EGFR-targeted therapies.

EGFR Signaling and Inhibition

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. Quinazoline inhibitors block this initial autophosphorylation step.

cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_inhibition Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS/MAPK Pathway P_EGFR->RAS PI3K PI3K/AKT Pathway P_EGFR->PI3K PROLIFERATION Cell Proliferation & Survival RAS->PROLIFERATION PI3K->PROLIFERATION GEFITINIB Gefitinib (Quinazoline) GEFITINIB->P_EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR Signaling Pathway by Gefitinib.

Experimental Protocols: Evaluating Quinazoline-Based EGFR Inhibitors

A primary workflow for testing a novel quinazoline derivative involves treating cancer cells that overexpress the target (e.g., EGFR) and measuring the downstream consequences.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975) and a control cell line (e.g., A549).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Quinazoline derivative stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in growth medium. A common range is 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%). Also include "untreated control" wells with fresh medium only.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of inhibitor that causes 50% reduction in viability).

Protocol 2: Western Blotting for Phospho-EGFR (p-EGFR)

Principle: This protocol directly assesses the inhibitory effect of the compound on the target kinase. A decrease in the phosphorylated (active) form of EGFR, relative to the total amount of EGFR protein, indicates successful target engagement.

Materials:

  • Cells cultured and treated as described above (in 6-well plates).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-p-EGFR (Tyr1068) and Rabbit anti-total EGFR. Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment with the quinazoline derivative for a set time (e.g., 2-6 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR at 1:1000 dilution) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and then for a loading control like β-actin.

Expected Outcome Interpretation
Dose-dependent decrease in p-EGFR band intensity.The compound is effectively inhibiting EGFR kinase activity in the cell.
No change in total EGFR or β-actin band intensity.The observed effect is due to inhibition of phosphorylation, not protein degradation or loading errors.

Application II: Multi-Kinase Inhibition - Targeting VEGFR

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a key mediator of this process. Some quinazoline derivatives, like Vandetanib and Cabozantinib, are designed as multi-kinase inhibitors that target VEGFR alongside other kinases like EGFR and RET, providing a broader anti-cancer effect by simultaneously blocking proliferation and tumor blood supply.

Protocol 3: In Vitro Kinase Inhibition Assay

Principle: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a crucial step in confirming the compound's mechanism of action and determining its potency and selectivity.

Workflow:

COMPOUND 1. Prepare Quinazoline Serial Dilutions KINASE 2. Add Purified Kinase (e.g., VEGFR-2) COMPOUND->KINASE ATP_SUB 3. Initiate Reaction with ATP & Substrate KINASE->ATP_SUB INCUBATE 4. Incubate at 30°C ATP_SUB->INCUBATE DETECT 5. Detect Phosphorylation (e.g., Luminescence) INCUBATE->DETECT ANALYSIS 6. Analyze Data & Calculate IC50 DETECT->ANALYSIS

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Procedure (Example using a Luminescence-based Assay like Kinase-Glo®):

  • Compound Plating: Prepare serial dilutions of the quinazoline inhibitor in a suitable buffer and add them to a 384-well plate.

  • Kinase Reaction: Add the purified kinase (e.g., recombinant human VEGFR-2) to the wells.

  • Initiation: Add a mixture of the kinase substrate (a specific peptide) and ATP to start the reaction. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a detection reagent (like Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output (luminescence) is inversely proportional to kinase activity.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and plot the results to determine the IC50 value.

Application Notes and Protocols for 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

This compound, hereafter referred to as ODQ, is a small molecule belonging to the quinazoline family of heterocyclic compounds. The quinazoline scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] ODQ itself has been identified as an anti-inflammatory and neuroprotective agent, with preliminary studies indicating its ability to inhibit key enzymes such as monoamine oxidase B (MAO-B) and prostaglandin synthesis.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in characterizing the enzyme inhibitory properties of ODQ. We provide detailed, field-proven protocols for two key enzymatic assays: a monoamine oxidase B (MAO-B) inhibition assay and a cyclooxygenase (COX) inhibition assay. These protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles, enabling researchers to not only execute the experiments but also to understand the causality behind the methodological choices.

Part 1: Monoamine Oxidase B (MAO-B) Inhibition Assay

Scientific Rationale:

Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[4] Its inhibition can lead to an increase in synaptic dopamine levels, a therapeutic strategy employed in the management of neurodegenerative conditions like Parkinson's disease.[4] The inhibitory activity of compounds against MAO-B is commonly assessed by measuring the reduction in the rate of formation of one of its reaction byproducts, hydrogen peroxide (H₂O₂).[3][5][6] The protocol detailed below utilizes a sensitive fluorometric method to quantify H₂O₂ production.

Experimental Workflow for MAO-B Inhibition Assay:

MAO_B_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare ODQ dilutions add_inhibitor Add ODQ/Controls to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B enzyme solution add_enzyme Add MAO-B enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare MAO-B substrate solution (Substrate, Developer, Fluorescent Probe) add_substrate Add MAO-B substrate solution prep_substrate->add_substrate add_inhibitor->add_enzyme incubate_1 Incubate add_enzyme->incubate_1 incubate_1->add_substrate incubate_2 Incubate add_substrate->incubate_2 measure_fluorescence Measure fluorescence (Ex/Em = 535/587 nm) incubate_2->measure_fluorescence calculate_ic50 Calculate % inhibition and IC50 measure_fluorescence->calculate_ic50

Caption: A streamlined workflow for the MAO-B inhibition assay.

Detailed Protocol:

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., kynuramine or benzylamine)[3][4]

  • Developer (e.g., Horseradish Peroxidase)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)[3]

  • This compound (ODQ)

  • Positive Control Inhibitor (e.g., Selegiline)[5][6]

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (Excitation/Emission ≈ 535/587 nm)[3]

2. Reagent Preparation:

  • ODQ Stock Solution: Prepare a 10 mM stock solution of ODQ in DMSO. Further dilute this stock solution with MAO-B Assay Buffer to create a range of working concentrations (e.g., 10-fold dilutions).

  • Positive Control Solution: Prepare a working solution of Selegiline in MAO-B Assay Buffer at a concentration known to inhibit MAO-B.

  • MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock to the desired concentration in MAO-B Assay Buffer. Keep on ice and prepare fresh.

  • MAO-B Substrate Solution: Prepare a solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer according to the manufacturer's instructions of the detection reagents.

3. Assay Procedure:

  • Inhibitor Addition: To the wells of a 96-well plate, add 10 µL of the diluted ODQ solutions, positive control, or vehicle (for enzyme control).

  • Enzyme Addition: Add 40 µL of the MAO-B enzyme working solution to each well. Mix gently.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the MAO-B substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-40 minutes at 37°C.[6]

4. Data Analysis:

  • Calculate the rate of reaction: For each well, determine the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the ODQ concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of ODQ that inhibits 50% of the MAO-B activity.

Mechanism of Inhibition (Proposed):

While the precise binding mode of ODQ to MAO-B has not been empirically determined, insights can be drawn from related quinazolinone inhibitors. It is proposed that the quinazolinone scaffold of ODQ may engage in hydrophobic interactions with key residues within the active site of MAO-B.[7] The carboxylic acid moiety could potentially form hydrogen bonds with amino acid residues or interact with the flavin adenine dinucleotide (FAD) cofactor, crucial for the catalytic activity of MAO-B.[8]

MAO_B_Inhibition cluster_reaction MAO-B Catalyzed Reaction cluster_inhibition Inhibition by ODQ MAO_B MAO-B Enzyme Product Aldehyde Product MAO_B->Product H2O2 H₂O₂ MAO_B->H2O2 Substrate Monoamine Substrate Substrate->MAO_B ODQ ODQ ODQ->MAO_B Binds to active site

Caption: Proposed inhibitory action of ODQ on the MAO-B enzyme.

Part 2: Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale:

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[9] Inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Given that ODQ is reported to inhibit prostaglandin synthesis, a COX inhibition assay is a direct method to quantify its anti-inflammatory potential.[3] This protocol describes a fluorometric assay that measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorescent probe.

Experimental Workflow for COX Inhibition Assay:

COX_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare ODQ dilutions add_inhibitor Add ODQ/Controls to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare COX-1/COX-2 enzyme add_enzyme Add COX enzyme prep_enzyme->add_enzyme prep_reaction_mix Prepare Reaction Mix (Buffer, Heme, Fluorescent Probe) add_mix Add Reaction Mix to wells prep_reaction_mix->add_mix add_mix->add_inhibitor add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate initiate_reaction Initiate with Arachidonic Acid incubate->initiate_reaction measure_fluorescence Measure fluorescence (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate_ic50 Calculate % inhibition and IC50 measure_fluorescence->calculate_ic50

Caption: A streamlined workflow for the COX inhibition assay.

Detailed Protocol:

1. Materials and Reagents:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorescent Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide (KOH)

  • This compound (ODQ)

  • Positive Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)[1]

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (Excitation/Emission ≈ 535/587 nm)[1]

2. Reagent Preparation:

  • ODQ Stock Solution: Prepare a 10 mM stock solution of ODQ in DMSO. Create a series of dilutions in COX Assay Buffer.

  • Positive Control Solution: Prepare working solutions of Celecoxib and SC-560 in COX Assay Buffer.

  • COX Enzyme Working Solution: Dilute the COX enzyme stock to the desired concentration in COX Assay Buffer. Keep on ice.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorescent probe.

  • Arachidonic Acid Solution: Prepare a fresh solution of arachidonic acid by neutralizing it with KOH and diluting it to the final desired concentration in water.

3. Assay Procedure:

  • Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well of the 96-well plate.

  • Inhibitor Addition: Add 10 µL of the diluted ODQ solutions, positive controls, or vehicle to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the COX enzyme working solution to each well, except for the background control wells.

  • Incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[1]

4. Data Analysis:

  • Calculate the rate of reaction: Determine the slope of the linear portion of the fluorescence versus time plot for each well.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample - Rate of background) / (Rate of enzyme control - Rate of background)] x 100

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the ODQ concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Mechanism of Inhibition (Proposed):

Quinazoline derivatives have been shown to act as competitive inhibitors of COX enzymes, binding to the active site and preventing the substrate, arachidonic acid, from binding.[10] The "V" shape of some quinazoline inhibitors allows them to fit into the hydrophobic channel of the COX active site.[10] For ODQ, it is hypothesized that the quinazoline ring system occupies this hydrophobic channel. The carboxylic acid group may form a critical hydrogen bond with Tyr355, a key residue involved in the catalytic mechanism of COX, or interact with other polar residues at the active site entrance.[10] The selectivity of ODQ for COX-1 versus COX-2 would depend on its ability to interact with the distinct structural features of each isoform's active site.

COX_Inhibition cluster_reaction COX Catalyzed Reaction cluster_inhibition Inhibition by ODQ COX_Enzyme COX Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme ODQ ODQ ODQ->COX_Enzyme Competes with substrate

Caption: Proposed competitive inhibition of COX by ODQ.

Quantitative Data Summary

The inhibitory activity of this compound should be determined by calculating its IC₅₀ value for each target enzyme. The results should be presented in a clear and concise table for easy comparison.

CompoundTarget EnzymeIC₅₀ (µM) [Predicted]
This compoundMAO-BExperimental Value
Selegiline (Positive Control)MAO-BExperimental Value
This compoundCOX-1Experimental Value
SC-560 (Positive Control)COX-1Experimental Value
This compoundCOX-2Experimental Value
Celecoxib (Positive Control)COX-2Experimental Value

Note: The IC₅₀ values are to be determined experimentally. The positive control values should align with literature-reported values under similar assay conditions.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound as an inhibitor of MAO-B and COX enzymes. By following these methodologies, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. Further investigations could explore the detailed mechanism of inhibition through enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Additionally, selectivity profiling against other related enzymes and cell-based assays would provide a more comprehensive understanding of the therapeutic potential of ODQ.

References

Application Notes & Protocols: In Vitro Cytotoxicity Evaluation of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology Research

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] This structural motif is particularly prominent in oncology, with several FDA-approved drugs, such as Gefitinib and Erlotinib, leveraging the quinazoline scaffold to target key signaling pathways in cancer cells.[2][4]

The subject of this guide, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, belongs to this promising class of heterocyclic compounds. While its specific cytotoxic profile is under investigation, its structural similarity to other biologically active quinazolinones warrants a thorough evaluation of its potential as an anticancer agent.[1][5]

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery pipeline.[6][7] These initial in vitro screens provide critical data on a compound's concentration-dependent toxicity, help elucidate its mechanism of action, and are instrumental in selecting promising candidates for further preclinical development.[6][8][9] This document provides a comprehensive framework and a series of detailed protocols for assessing the in vitro cytotoxicity of this compound, designed for researchers, scientists, and drug development professionals.

Causality of Experimental Design: A Multi-Faceted Approach

A single assay is insufficient to fully characterize a compound's cytotoxic profile. Therefore, a multi-assay, tiered approach is recommended. This strategy ensures the data is robust, cross-validated, and provides deeper insight into the potential mechanism of cell death.

Our proposed workflow is as follows:

  • Primary Viability Screening: An initial screen using a metabolic assay like MTT provides a broad measure of the compound's effect on cell proliferation and viability. It is a cost-effective, high-throughput method to determine the dose-response relationship and calculate the IC₅₀ value.[7][10]

  • Membrane Integrity Assessment: To differentiate between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death), a membrane integrity assay, such as the LDH release assay, is employed. This method specifically quantifies necrosis or late-stage apoptosis.[6]

  • Mechanism of Action (MoA) Elucidation: To understand how the compound induces cell death, an apoptosis-specific assay like Annexin V/PI staining is crucial. This allows for the differentiation between apoptosis and necrosis, providing vital clues about the underlying cellular pathways being targeted.[6]

This tiered approach creates a self-validating system. For instance, a potent IC₅₀ from the MTT assay coupled with high LDH release and a significant apoptotic population from the Annexin V assay strongly indicates the compound induces cell death via apoptosis and necrosis.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Insight cluster_analysis Phase 4: Analysis & Decision Compound Compound Solubilization (DMSO Stock) MTT MTT Assay (Metabolic Activity) Compound->MTT Cells Cell Line Selection & Culture (e.g., MCF-7, HepG2, WRL-68) Cells->MTT IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Membrane Integrity) IC50->LDH AnnexinV Annexin V / PI Assay (Apoptosis vs. Necrosis) IC50->AnnexinV Data Data Integration & Analysis LDH->Data AnnexinV->Data Decision Go / No-Go Decision (Proceed to In Vivo?) Data->Decision

Figure 1: Tiered experimental workflow for cytotoxicity evaluation.

Detailed Methodologies and Protocols

Materials and Reagents
  • Compound: this compound (or "Test Compound")

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)

    • HepG2 (Human Hepatocellular Carcinoma)

    • WRL-68 (Normal Human Hepatic Cell Line) - Crucial for assessing selectivity.[11]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM) & Eagle's Minimum Essential Medium (EMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

    • Positive Control: Doxorubicin or Cisplatin[2][11]

Protocol 1: Cell Culture and Compound Preparation
  • Cell Maintenance: Culture cells in appropriate media (e.g., EMEM for MCF-7, DMEM for HepG2 and WRL-68) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Compound Stock Preparation: Prepare a 100 mM stock solution of the Test Compound in DMSO. Aliquot and store at -20°C. Subsequent dilutions should be made in complete cell culture medium immediately before use. Rationale: DMSO is a standard solvent, but its concentration in the final culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[10]

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., 0.1 µM to 100 µM) in complete medium.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).[10] A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 48 and 72 hours). The use of multiple time points is crucial to assess if the compound's effect is time-dependent.[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot % Viability against log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the Test Compound at concentrations around its predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using Trypsin-EDTA. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. Results are typically expressed as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineTreatment48h IC₅₀ (µM)72h IC₅₀ (µM)Selectivity Index (SI)a (72h)
MCF-7 (Breast Cancer)Test Compound12.5 ± 1.18.3 ± 0.99.7
Doxorubicin[6][11]1.8 ± 0.30.9 ± 0.212.1
HepG2 (Liver Cancer)Test Compound21.7 ± 2.415.4 ± 1.85.2
Doxorubicin2.5 ± 0.41.3 ± 0.38.4
WRL-68 (Normal Liver)Test Compound>10080.6 ± 7.5-
Doxorubicin15.1 ± 1.910.9 ± 1.3-

aSelectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Potential Mechanism of Action: Targeting Kinase Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[12] One of the most well-documented targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][4] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.

G Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds P P EGFR->P Autophosphorylation Compound 4-oxo-quinazoline Derivative Compound->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 2: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust and validated workflow for the initial in vitro cytotoxic evaluation of this compound. By combining metabolic, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive profile of the compound's anticancer potential and selectivity. Positive results from this screening cascade, such as potent IC₅₀ values against cancer cells and a high selectivity index, would provide a strong rationale for advancing the compound to more complex studies, including cell cycle analysis, western blotting to confirm target engagement (e.g., p-EGFR levels), and ultimately, in vivo efficacy studies in animal models.

References

Application Notes and Protocols for Efficacy Testing of Quinazolinone Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This heterocyclic motif is the foundation for numerous compounds demonstrating potent anticancer, anti-inflammatory, and anticonvulsant properties, among others.[2][3] Several quinazolinone-based drugs have successfully transitioned to clinical use, underscoring the therapeutic potential of this chemical class.[4][5] For instance, some derivatives have been approved by the FDA for cancer treatment.[4]

The efficacy of quinazolinone derivatives often stems from their ability to interact with a diverse array of biological targets. In oncology, their mechanisms of action include the inhibition of crucial enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] For neurological applications, certain quinazolinones modulate the activity of the GABA-A receptor, a key player in neuronal inhibition, which explains their anticonvulsant effects.[8][9] Their anti-inflammatory properties are often linked to the downregulation of pro-inflammatory mediators.

This guide provides detailed, field-proven protocols for evaluating the in vivo efficacy of novel quinazolinone compounds in established animal models. The methodologies are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data for preclinical drug development.

I. Anticancer Efficacy Testing: Human Tumor Xenograft Mouse Model

The human tumor xenograft mouse model is a pivotal tool in preclinical oncology for assessing the therapeutic potential of new anticancer agents.[1][10] This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.[10][11]

Scientific Rationale

This model is particularly relevant for quinazolinone derivatives that target specific molecular pathways dysregulated in human cancers, such as the EGFR signaling pathway.[12][13] By using human cancer cell lines with known genetic profiles, researchers can test the efficacy of targeted quinazolinone inhibitors in a biologically relevant context.[1][12]

Experimental Workflow Diagram

anticancer_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture 1. Cell Line Selection & Culture (e.g., A549, PC-3, SMMC-7721) cell_harvest 2. Cell Harvesting & Viability Check (>95% viability) cell_culture->cell_harvest implantation 4. Subcutaneous Implantation (Flank region) cell_harvest->implantation animal_prep 3. Animal Acclimatization (Athymic Nude or NOD-SCID mice, 6-8 weeks old) animal_prep->implantation tumor_growth 5. Tumor Growth Monitoring (Calipers, 2-3 times/week) implantation->tumor_growth randomization 6. Randomization into Groups (Tumor volume ~100-150 mm³) tumor_growth->randomization drug_admin 7. Drug Administration (Oral, IP, IV) randomization->drug_admin monitoring 8. Continued Monitoring (Tumor volume, body weight, clinical signs) drug_admin->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia data_analysis 10. Data Analysis (TGI, statistical analysis) euthanasia->data_analysis

Caption: Workflow for anticancer efficacy testing in a xenograft mouse model.

Detailed Protocol

1. Cell Culture and Preparation:

  • Cell Line Selection: Choose a human cancer cell line relevant to the quinazolinone's proposed mechanism of action (e.g., A549 for EGFR inhibitors, HT-29 for tubulin inhibitors).[2][5]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Harvesting: Harvest cells at 80-90% confluency using trypsin-EDTA.[1]

  • Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is greater than 95%. Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[1]

2. Animal Model and Tumor Implantation:

  • Animal Strain: Use female athymic nude mice or other immunodeficient strains (e.g., NOD-SCID), aged 6-8 weeks.[1]

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.[1]

  • Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the right flank.

3. Tumor Growth and Treatment:

  • Monitoring: Measure tumor dimensions (length and width) 2-3 times per week with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.[1]

  • Drug Formulation and Administration: Prepare the quinazolinone derivative in a suitable vehicle. Administer the compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).[1]

4. Efficacy Endpoints and Data Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated as: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

  • Secondary Endpoints: Body weight changes (as a measure of toxicity), clinical observations, and mean survival time.[14]

  • Terminal Procedure: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation: Anticancer Efficacy
GroupTreatmentDose (mg/kg)RouteScheduleMean Tumor Volume (mm³) at Day 21TGI (%)
1Vehicle Control-p.o.Daily1250 ± 150-
2Quinazolinone A25p.o.Daily625 ± 8050
3Quinazolinone A50p.o.Daily312 ± 5075
4Positive ControlVariesVariesVaries250 ± 4080

II. Anticonvulsant Activity Testing: PTZ-Induced Seizure Mouse Model

The pentylenetetrazole (PTZ)-induced seizure model is a widely used and validated method for screening potential anticonvulsant drugs.[15][16][17] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures that are primarily myoclonic and model absence seizures in humans.[17][18]

Scientific Rationale

This model is particularly suitable for quinazolinone derivatives hypothesized to act as positive allosteric modulators of the GABA-A receptor.[8][16] By enhancing GABAergic inhibition, these compounds can increase the seizure threshold, thus delaying the onset or preventing PTZ-induced convulsions.

Experimental Workflow Diagram

anticonvulsant_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Seizure Induction cluster_observation Phase 4: Observation & Analysis animal_acclimatization 1. Animal Acclimatization (Swiss albino mice) group_allocation 2. Group Allocation (Control, Standard, Test Groups) animal_acclimatization->group_allocation drug_admin 3. Test Compound Administration (i.p. or p.o.) group_allocation->drug_admin ptz_injection 4. PTZ Injection (Subcutaneous, e.g., 85 mg/kg) drug_admin->ptz_injection observation 5. Observation Period (30 min) (Latency to first seizure, duration, type) ptz_injection->observation data_analysis 6. Data Analysis (% protection, statistical analysis) observation->data_analysis

Caption: Workflow for anticonvulsant activity testing using the PTZ-induced seizure model.

Detailed Protocol

1. Animals and Housing:

  • Use Swiss albino mice of either sex, weighing 20-25g.

  • House the animals in standard conditions with free access to food and water. Acclimatize for at least 5 days before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Receives the vehicle only.

  • Group 2 (Standard): Receives a standard anticonvulsant drug (e.g., Diazepam).

  • Group 3-5 (Test): Receives the quinazolinone derivative at different dose levels (e.g., 50, 100, 150 mg/kg).[8]

3. Drug Administration and Seizure Induction:

  • Administer the vehicle, standard drug, or test compound, typically via intraperitoneal (i.p.) injection.[15]

  • After a specific pre-treatment time (e.g., 30-45 minutes), administer PTZ subcutaneously at a convulsant dose (e.g., 85 mg/kg).[15][19]

4. Observation and Efficacy Endpoints:

  • Immediately after PTZ injection, place each mouse in an individual observation chamber.

  • Observe the animals for a period of 30 minutes.[20]

  • Record the following parameters:

    • Latency to the first seizure: The time from PTZ injection to the onset of the first myoclonic jerk or clonic convulsion.[18]

    • Duration of seizures.

    • Percentage of protection: The number of animals in a group that do not exhibit tonic hind limb extension, expressed as a percentage.[15]

Data Presentation: Anticonvulsant Activity
GroupTreatmentDose (mg/kg, i.p.)Latency to First Seizure (seconds)% Protection
1Vehicle Control-65 ± 50
2Diazepam5280 ± 15100
3Quinazolinone B50120 ± 1033
4Quinazolinone B100210 ± 1267
5Quinazolinone B150No seizure within 30 min100

III. Anti-inflammatory Efficacy Testing: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation.[21][22] The subcutaneous injection of carrageenan into the rodent's paw elicits a biphasic inflammatory response, characterized by the release of various inflammatory mediators, leading to edema formation.[23]

Scientific Rationale

This model is ideal for the initial screening of quinazolinone derivatives for their anti-inflammatory potential.[24] The reduction in paw volume after treatment with a test compound provides a quantitative measure of its ability to suppress the acute inflammatory response.

Experimental Workflow Diagram

anti_inflammatory_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Inflammation Induction cluster_measurement Phase 4: Measurement & Analysis animal_acclimatization 1. Animal Acclimatization (Wistar rats or Swiss mice) baseline_measurement 2. Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement drug_admin 3. Test Compound Administration (p.o. or i.p.) baseline_measurement->drug_admin carrageenan_injection 4. Carrageenan Injection (Subplantar, 1% solution) drug_admin->carrageenan_injection paw_measurement 5. Paw Volume Measurement at Time Points (e.g., 1, 2, 3, 4 hours post-carrageenan) carrageenan_injection->paw_measurement data_analysis 6. Data Analysis (% inhibition of edema) paw_measurement->data_analysis

References

Application Note & Protocol Guide: Formulation of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid for in vivo studies. Recognizing the compound's structural characteristics, which suggest poor aqueous solubility, this guide emphasizes a logical, stepwise approach from initial physicochemical characterization to the development and validation of viable parenteral and oral formulations. We will explore strategies including pH adjustment, co-solvency, and the use of surfactants, providing not just protocols, but the scientific rationale behind each experimental choice to ensure reproducible and effective preclinical evaluations.

Introduction: The Formulation Challenge

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] A critical bottleneck in the preclinical assessment of such novel chemical entities is often their poor aqueous solubility.[3][4] For a drug to be absorbed and exert its pharmacological effect in vivo, it must first be in solution at the site of administration or absorption.[4]

The presence of a carboxylic acid group on the quinazolinone scaffold of the target compound provides a key handle for formulation development. This acidic moiety allows for pH-dependent solubility enhancement. However, relying solely on pH may not be sufficient or physiologically compatible for all routes of administration. This guide is therefore structured as a decision-making workflow to systematically overcome the solubility challenges associated with this molecule.

Physicochemical Profile

A thorough understanding of the compound's physical and chemical properties is the foundation of any successful formulation strategy.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃[5]
Molecular Weight 190.16 g/mol [5]
Appearance White to off-white solid/powder[6]
Predicted XLogP3 -0.3[7]
Aqueous Solubility Not empirically reported; predicted to be low at physiological pH (7.4)N/A

Note: The negative predicted LogP value suggests some degree of hydrophilicity, but the rigid, planar ring structure often contributes to strong crystal lattice energy, which in turn leads to poor solubility that must be overcome.

Strategic Workflow for Formulation Development

The following workflow provides a logical progression from initial solubility screening to the selection of a lead formulation for in vivo testing. The goal is to achieve a physically and chemically stable solution or homogenous suspension at the desired concentration with minimal toxicity from the excipients.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Selection A 1. Determine Target Concentration (Based on desired mg/kg dose) B 2. Aqueous Solubility Assessment (pH 2 to 10) A->B C 3. Co-solvent & Excipient Screening (Small-scale solubility tests) B->C D Develop Lead Formulations: - pH-Adjusted Saline - Co-solvent Vehicle - Surfactant Vehicle C->D Select promising vehicles E Assess Formulation Stability (Precipitation, clarity, pH over 24h) D->E F Select Lead Formulation(s) (Based on stability & concentration) E->F Identify stable formulation(s) G In Vivo Pilot Study (Dose volume, tolerability, local irritation) F->G

Figure 1: A stepwise workflow for developing an in vivo formulation.

Formulation Strategies & Protocols

Based on the compound's carboxylic acid functional group, the following strategies are recommended in order of increasing complexity.

Strategy 1: pH-Dependent Solubilization

Scientific Rationale: The carboxylic acid group (-COOH) is weakly acidic. By raising the pH of the vehicle above the compound's pKa, the group will deprotonate to its carboxylate form (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing aqueous solubility.[8] This is often the simplest and preferred method for ionizable compounds.

Protocol 1: Preparation of a pH-Adjusted Formulation

  • Objective: To prepare a 1 mg/mL solution of this compound in a buffered saline vehicle.

  • Materials:

    • This compound

    • 0.1 M Sodium Hydroxide (NaOH)

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile water for injection

    • pH meter

  • Procedure:

    • Weigh 10 mg of the compound into a sterile glass vial.

    • Add 5 mL of sterile saline. The compound will likely not dissolve, forming a slurry.

    • While stirring, add 0.1 M NaOH dropwise (typically 5-10 µL at a time).

    • Monitor the solution for clarity. Continue adding NaOH until the compound is fully dissolved.

    • Measure the pH of the resulting solution.

    • Once dissolved, add saline to bring the final volume to 10 mL. This achieves the target concentration of 1 mg/mL.

    • Crucial Final Step: Check the final pH. If it is too high (e.g., >9), it may cause tissue irritation upon injection. The goal is to use the minimum amount of base required to achieve and maintain solubility, ideally keeping the final pH as close to physiological (7.4) as possible.

  • Validation & Trustworthiness:

    • Visually inspect the final solution for clarity and lack of particulates against a black and white background.

    • Let the solution stand for at least 4 hours at room temperature and check for any precipitation, which would indicate that the solubility is not stable.

Strategy 2: Co-Solvency

Scientific Rationale: If pH adjustment alone is insufficient or results in an unacceptably high pH, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle.[9] This lessens the energy required to create a cavity in the solvent for the drug molecule, effectively increasing solubility.[8]

Commonly Used Excipients for Preclinical Studies:

ExcipientClassTypical ConcentrationCommon Routes
Propylene Glycol (PG) Co-solvent10-40%IV, IP, PO, SC
Polyethylene Glycol 400 (PEG 400) Co-solvent10-60%IV, IP, PO, SC
Ethanol Co-solvent5-20%IV, IP, PO
Dimethyl Sulfoxide (DMSO) Co-solvent<10%IV, IP, SC
Tween® 80 (Polysorbate 80) Surfactant1-10%IV, IP, PO
Cremophor® EL Surfactant1-10%IV, IP

Protocol 2: Preparation of a Co-solvent Formulation

  • Objective: To prepare a 5 mg/mL solution using a ternary vehicle (e.g., DMSO, PEG 400, and water).

  • Materials:

    • This compound

    • DMSO (Dimethyl Sulfoxide)

    • PEG 400 (Polyethylene Glycol 400)

    • Sterile Water or Saline

  • Procedure:

    • Weigh 50 mg of the compound into a sterile glass vial.

    • Add 1 mL of DMSO (10% of final volume). Vortex or sonicate briefly until the compound is fully dissolved. This step is critical; always dissolve the compound in the strong organic solvent first.

    • Slowly add 4 mL of PEG 400 (40% of final volume) while vortexing. The solution should remain clear.

    • Finally, add the aqueous component (Sterile Water or Saline) dropwise to bring the final volume to 10 mL. Pay close attention during this step, as the compound may "crash out" or precipitate if the aqueous phase is added too quickly.

    • The final vehicle composition is 10% DMSO / 40% PEG 400 / 50% Water.

  • Validation & Trustworthiness:

    • The final formulation must be a clear, homogenous solution.

    • Perform a stability check as described in Protocol 1. Co-solvent formulations are particularly susceptible to precipitation over time as the system equilibrates.

    • Causality Insight: Researchers often use a combination of excipients. For instance, in a study of other quinazolin-4(3H)-one derivatives, compounds were administered intraperitoneally for anticonvulsant activity evaluation, a route compatible with many co-solvent systems.[10][11][12]

Strategy 3: Surfactant-based Vehicles (Micellar Solutions)

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively creating a "pseudo-soluble" system that is macroscopically clear and stable.

Protocol 3: Preparation of a Surfactant Formulation

  • Objective: To prepare a 2 mg/mL formulation in an aqueous vehicle containing Tween® 80.

  • Materials:

    • This compound

    • Tween® 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 10% (w/v) Tween® 80 solution in sterile saline.

    • Weigh 20 mg of the compound into a sterile vial.

    • Add 10 mL of the 10% Tween® 80/saline solution.

    • Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming (to 30-40°C) can sometimes facilitate dissolution but should be done cautiously to avoid compound degradation.

  • Validation & Trustworthiness:

    • The solution should be clear and free of visible particles. Note that surfactant solutions may be slightly more viscous than simple aqueous solutions.

    • Conduct stability assessments. Ensure that the concentration of the surfactant is well-tolerated for the intended route of administration.

Summary and Recommendations

The selection of a final formulation depends on the required dose, the route of administration, and the observed stability.

StrategyMechanismAdvantagesDisadvantages & Considerations
pH Adjustment Ionization of carboxylic acidSimple to prepare; uses minimal excipients.Risk of precipitation if pH changes; high pH can cause tissue irritation.
Co-solvency Reduces solvent polarityCan achieve high concentrations; widely used in preclinical studies.Potential for excipient toxicity (e.g., hemolysis from DMSO); risk of drug precipitation upon dilution in vivo.
Surfactants Micellar encapsulationCan improve stability; suitable for IV administration.Potential for hypersensitivity reactions (e.g., Cremophor® EL); can have complex pharmacokinetic effects.

Recommendation Pathway:

  • Start with pH adjustment. If the target concentration can be achieved at a physiologically tolerable pH (e.g., 7.0-8.5), this is the ideal formulation.

  • Move to co-solvents if higher concentrations are needed. The 10% DMSO / 40% PEG 400 / 50% Water vehicle is a robust starting point for many preclinical compounds.

  • Use surfactants for intravenous administration or if co-solvents lead to precipitation issues.

Before commencing any pivotal in vivo study, a small pilot study to assess the tolerability of the chosen vehicle and formulation is strongly recommended. Observe animals for any signs of distress, irritation at the injection site, or adverse reactions.

References

Application Note: Quantitative Analysis of Quinazolinone Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Drug Discovery

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities. These heterocyclic compounds are integral to the development of therapeutics that are antibacterial, antifungal, anti-inflammatory, and notably, anticancer agents that function as kinase inhibitors.[1][2][3] Given their therapeutic potential, the accurate and robust quantification of quinazolinone-based compounds in various biological matrices is a critical step in the drug development pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for quantifying these compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and offer a troubleshooting guide for common analytical challenges.

Core Principles of Analytical Strategy

The choice of analytical method is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse technique for routine analysis. It is robust, reliable, and suitable for quantifying analytes in the microgram-per-milliliter (µg/mL) range. Its simplicity makes it ideal for purity assessments and quantifying compounds in less complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[4] Capable of detecting concentrations down to the nanogram-per-milliliter (ng/mL) or even picogram-per-milliliter (pg/mL) level, it is indispensable for pharmacokinetic (PK) studies where drug concentrations in plasma, urine, or tissue are low.[5][6]

  • UV-Visible Spectrophotometry: A simple, rapid technique best suited for preliminary analysis, stability studies of pure compounds, or quantification in simple, non-biological solutions where specificity is not a major concern.[7][8]

The general workflow for analyzing quinazolinone compounds from biological samples involves several key stages, from sample collection to final data analysis.

Analytical_Workflow cluster_prep Phase 1: Sample Handling & Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Extraction Analyte Extraction (LLE or Protein Precipitation) Sample->Extraction Matrix Removal Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Concentration Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification (Standard Curve) Acquisition->Quantification Reporting Reporting & PK Analysis Quantification->Reporting Sample_Preparation cluster_ppt Method A: Protein Precipitation (PPT) cluster_lle Method B: Liquid-Liquid Extraction (LLE) Start Plasma Sample (100 µL) + Internal Standard PPT_Solvent Add Cold Acetonitrile (300 µL) [Precipitates Proteins] Start->PPT_Solvent LLE_Buffer Add Buffer (e.g., Borate pH 9.0) [Adjusts Analyte Charge] Start->LLE_Buffer PPT_Vortex Vortex (2 min) PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge (14,000 x g, 10 min) PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) PPT_Supernatant->Evaporate LLE_Solvent Add Extraction Solvent (1 mL) (e.g., Dichloromethane or Ethyl Acetate) LLE_Buffer->LLE_Solvent LLE_Vortex Vortex (5 min) LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge (2,000 x g, 10 min) LLE_Vortex->LLE_Centrifuge LLE_Organic Transfer Organic Layer LLE_Centrifuge->LLE_Organic LLE_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC System Reconstitute->End

References

The Quinazoline Probe: Application Notes for Investigating the Kynurenine Pathway with 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemical Probe for a Critical Metabolic Hub

The kynurenine pathway, the principal route of tryptophan catabolism, is a critical metabolic hub that influences a wide array of physiological and pathological processes, from immune surveillance to neurodegeneration.[1] Dysregulation of this pathway is implicated in conditions such as Huntington's, Alzheimer's, and Parkinson's diseases.[2][3] A key enzymatic control point in this pathway is Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[2][4] Inhibition of KMO represents a promising therapeutic strategy, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[3]

This document provides detailed application notes and protocols for the use of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid as a chemical probe for investigating the kynurenine pathway. While extensive peer-reviewed data on this specific molecule is emerging, preliminary information suggests its potential as an inhibitor of KMO, making it a valuable tool for researchers in neuroscience, immunology, and drug discovery. These guidelines are designed to provide a robust framework for validating its activity and utilizing it to probe the function of the kynurenine pathway in various biological systems.

Physicochemical Properties

A solid understanding of the physicochemical properties of a chemical probe is fundamental to its effective application in biological assays.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃CymitQuimica
Molecular Weight 190.16 g/mol CymitQuimica
Appearance White to off-white powderGeneric Supplier Information
Purity ≥97% recommended for biological assaysGeneric Supplier Information
Solubility Soluble in DMSOInferred from common practice

Mechanism of Action: Targeting Kynurenine 3-Monooxygenase (KMO)

This compound is proposed to function as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is an FAD-dependent hydroxylase located on the outer mitochondrial membrane that plays a pivotal role at a branchpoint of the kynurenine pathway. By inhibiting KMO, this chemical probe is expected to decrease the production of the downstream neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently quinolinic acid. This inhibition should lead to an accumulation of L-kynurenine, which can then be preferentially metabolized by kynurenine aminotransferases (KATs) to form the neuroprotective kynurenic acid (KYNA).

Caption: Proposed mechanism of action of this compound as a KMO inhibitor.

KMO_Inhibition_Pathway cluster_Mitochondria Mitochondrial Outer Membrane KMO KMO 3HK 3-Hydroxykynurenine (Neurotoxic) KMO->3HK Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenine->KMO KATs KATs Kynurenine->KATs Probe 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid Probe->KMO Inhibition KYNA Kynurenic Acid (Neuroprotective) KATs->KYNA

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound against KMO and for its application in cell-based models to study the kynurenine pathway.

Protocol 1: In Vitro KMO Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the chemical probe against recombinant human KMO by monitoring the consumption of the cofactor NADPH.

Principle: KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is directly proportional to KMO activity. An inhibitor will slow down this rate.

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound

  • DMSO (for compound dilution)

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of L-Kynurenine in KMO Assay Buffer.

    • Prepare a 10 mM stock solution of NADPH in KMO Assay Buffer.

    • On the day of the assay, dilute the recombinant KMO enzyme in ice-cold KMO Assay Buffer to the desired working concentration (e.g., 20 µg/mL).[2]

  • Assay Plate Setup:

    • Prepare serial dilutions of the chemical probe in DMSO, and then dilute further in KMO Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[2]

    • Add 10 µL of the diluted chemical probe or vehicle control (KMO Assay Buffer with the same percentage of DMSO) to the wells of the 96-well plate.

    • Add 50 µL of the diluted KMO enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of KMO Assay Buffer.[2]

    • Incubate the plate at room temperature for 15 minutes to allow the probe to bind to the enzyme.

  • Initiation and Measurement:

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate mixture to all wells.[2]

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the vehicle control (100% activity) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro KMO enzyme inhibition assay.

KMO_Inhibition_Assay_Workflow A Prepare Reagents: - KMO Enzyme - Chemical Probe Dilutions - Substrate/Cofactor Mix B Plate Setup (96-well): - Add Probe/Vehicle - Add KMO Enzyme A->B C Pre-incubation (15 min at RT) B->C D Initiate Reaction: Add Substrate/Cofactor Mix C->D E Kinetic Measurement: Read Absorbance at 340 nm D->E F Data Analysis: - Calculate Reaction Rates - Plot Inhibition Curve - Determine IC50 E->F

Protocol 2: Cell-Based Kynurenine Pathway Modulation Assay

This protocol describes how to treat cultured cells with this compound and measure the resulting changes in kynurenine pathway metabolites in the cell culture supernatant using HPLC-MS/MS.

Principle: By inhibiting KMO in a cellular context, the chemical probe should lead to a decrease in 3-HK and an increase in KYNA. Measuring the levels of these metabolites provides a direct readout of target engagement and functional modulation of the pathway.

Materials:

  • Cell line of interest (e.g., HEK293 expressing KMO, or a cell line with endogenous KMO activity like macrophages)

  • Cell culture medium and supplements

  • This compound

  • L-Tryptophan (to stimulate the pathway)

  • Interferon-gamma (IFN-γ, optional, to induce IDO1 expression)

  • HPLC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing a known concentration of L-Tryptophan (e.g., 100 µM). Optionally, treat with IFN-γ to upregulate the kynurenine pathway.

    • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for 24-48 hours.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Prepare the samples for HPLC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile containing an internal standard) followed by centrifugation.[3]

  • HPLC-MS/MS Analysis:

    • Analyze the prepared supernatants using a validated HPLC-MS/MS method for the quantification of L-kynurenine, 3-hydroxykynurenine, and kynurenic acid.[3][5]

    • Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[3]

    • Set the mass spectrometer to operate in positive multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for each metabolite.[5]

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing the peak areas to a standard curve.

    • Analyze the dose-dependent effects of the chemical probe on the levels of L-kynurenine, 3-hydroxykynurenine, and kynurenic acid.

    • Calculate the ratio of KYNA to 3-HK as a measure of the shift in pathway flux.

Self-Validating Systems and Expected Outcomes

A well-designed experiment with a chemical probe should include internal controls that validate the observed effects.

  • Negative Control: An inactive structural analog of this compound, if available, should be used. This compound should not inhibit KMO and therefore should not alter the levels of kynurenine pathway metabolites.

  • Orthogonal Validation: To confirm that the observed cellular effects are due to KMO inhibition, consider using genetic approaches such as siRNA-mediated knockdown of KMO. The phenotypic effects of the chemical probe should mimic those of KMO knockdown.

Expected Results:

  • In Vitro Assay: A dose-dependent decrease in the rate of NADPH consumption, yielding a sigmoidal inhibition curve and a measurable IC₅₀ value.

  • Cell-Based Assay: A dose-dependent decrease in the concentration of 3-hydroxykynurenine and a corresponding increase in the concentration of kynurenic acid in the cell culture supernatant.

Troubleshooting

ProblemPossible CauseSuggested Solution
High variability in enzyme assay Inconsistent pipetting, air bubbles in wells.Use a multichannel pipette, pipette gently against the well wall.
Inactive enzyme.Aliquot and store the enzyme at -80°C, avoid repeated freeze-thaw cycles.
No inhibition observed Inactive compound.Verify the identity and purity of the compound.
Compound precipitation.Check the solubility of the compound in the assay buffer.
High background in cell-based assay High endogenous metabolite levels in the medium.Use a defined medium with known concentrations of tryptophan.
Cell toxicity Compound is toxic at the tested concentrations.Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range.

Conclusion and Future Directions

This compound presents itself as a promising chemical probe for the investigation of the kynurenine pathway through the potential inhibition of KMO. The protocols outlined in this document provide a comprehensive guide for researchers to validate its mechanism of action and to utilize it in cellular studies to dissect the complex roles of this metabolic pathway in health and disease. Further characterization, including the determination of its precise binding mode and selectivity profile, will undoubtedly enhance its value to the scientific community.

References

Solid-Phase Synthesis of Dihydroquinazoline Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dihydroquinazolines and the Power of Solid-Phase Synthesis

The dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability to rapidly generate diverse libraries of these molecules is paramount for modern drug discovery and the optimization of lead compounds. Traditional solution-phase synthesis, while foundational, often presents challenges in purification and scalability when applied to library generation.

Solid-phase synthesis (SPS) offers a powerful alternative, enabling the streamlined and often automated production of compound libraries with high purity.[1] By anchoring the initial building block to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration and washing, dramatically simplifying the purification process. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of dihydroquinazoline derivatives, focusing on practical protocols, the rationale behind experimental choices, and the generation of diverse molecular libraries.

Core Principles: Strategic Selection of Resins and Linkers

The success of any solid-phase synthesis hinges on the judicious selection of the solid support (resin) and the linker that tethers the nascent molecule. The choice of resin dictates the reaction environment and swelling properties, while the linker's chemistry determines the conditions under which the final product is cleaved from the support.

For the synthesis of dihydroquinazoline derivatives, two commonly employed resins are Wang resin and Rink Amide resin .

  • Wang Resin: This resin features a p-alkoxybenzyl alcohol linker, which forms an ester bond with the first building block. It is particularly useful when the final dihydroquinazoline derivative is intended to have a C-terminal carboxylic acid functionality. Cleavage from Wang resin is typically achieved under moderately acidic conditions, for example, with a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Rink Amide Resin: This resin is designed to produce C-terminal amides upon cleavage. The linker is an acid-labile benzhydrylamine derivative. This is an excellent choice for generating libraries of dihydroquinazoline amides, which are of significant interest in medicinal chemistry. Cleavage is also accomplished with TFA, often at a concentration of 10-20% in DCM.[2]

The choice between these resins is therefore a strategic one, dictated by the desired functional group at the terminus of the synthesized molecule, which in turn can significantly influence its biological activity and pharmacokinetic properties.

Experimental Workflow and Protocols

The solid-phase synthesis of dihydroquinazolines can be conceptualized as a modular workflow, allowing for the introduction of diversity at multiple points. The following diagram illustrates a general synthetic pathway.

Solid_Phase_Dihydroquinazoline_Synthesis Resin Resin Bead (e.g., Wang or Rink Amide) Loading Step 1: Loading (Attachment of First Building Block) Resin->Loading Wash1 Wash Loading->Wash1 Modification Step 2: On-Resin Chemistry (e.g., Amide Coupling, Nucleophilic Displacement) Wash1->Modification Wash2 Wash Modification->Wash2 Reduction Step 3: Key Functional Group Transformation (e.g., Nitro Group Reduction) Wash2->Reduction Wash3 Wash Reduction->Wash3 Cyclization Step 4: Cyclocondensation (Formation of Dihydroquinazoline Ring) Wash3->Cyclization Wash4 Wash Cyclization->Wash4 Cleavage Step 5: Cleavage from Resin (Release of Final Product) Wash4->Cleavage Product Purified Dihydroquinazoline Derivative Cleavage->Product

Caption: General workflow for the solid-phase synthesis of dihydroquinazoline derivatives.

Protocol 1: Synthesis of 3,4-Dihydroquinazolin-4(1H)-ones via a Resin-Bound Amino-Amide Intermediate

This protocol outlines a versatile route starting from a polymer-bound 4-bromomethyl-3-nitrobenzoate, which allows for the introduction of diversity through the use of various amines and carboxylic acids.

Materials:

  • Merrifield resin (polystyrene cross-linked with divinylbenzene)

  • 4-Bromomethyl-3-nitrobenzoic acid

  • Primary amine (R¹-NH₂)

  • Carboxylic acid (R²-COOH)

  • Diisopropylcarbodiimide (DIC)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • o-Xylene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Preparation of Polymer-Bound Precursor:

    • Swell Merrifield resin in DMF.

    • Couple 4-bromomethyl-3-nitrobenzoic acid to the resin to generate the polymer-bound 4-bromomethyl-3-nitrobenzoate.

  • Introduction of First Point of Diversity (R¹):

    • To the resin from the previous step, add a 1 M solution of the desired primary amine (R¹-NH₂) in NMP.

    • Shake the reaction mixture at room temperature for 45 minutes.

    • Filter the resin and wash sequentially with DMF (3x), MeOH (3x), and DCM (3x). This nucleophilic displacement of the bromide introduces the first element of diversity.

  • Amide Bond Formation (Introduction of R²):

    • To the dry resin, add a solution of the desired carboxylic acid (R²-COOH, 1 M in DMF) and a solution of DIC (1 M in DCM).

    • Shake the mixture overnight at room temperature.

    • Filter the resin and wash as described in step 2.

  • Nitro Group Reduction:

    • Treat the resin with a 2 M solution of SnCl₂·2H₂O in NMP.

    • Shake overnight at room temperature to effect the reduction of the nitro group to an aniline.

    • Filter the resin and wash thoroughly with DMF, MeOH, and DCM.

  • Cyclodehydration to form the Dihydroquinazoline Ring:

    • Suspend the resin in o-xylene and heat at 100°C for 24 hours. This thermal condition promotes the cyclization and dehydration to form the dihydroquinazoline core.

    • Filter the resin and wash with MeOH and DCM.

  • Cleavage and Isolation:

    • Treat the resin with a solution of 20% TFA in DCM for 30 minutes.

    • Filter the resin and rinse with DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude dihydroquinazoline derivative. Further purification can be performed by chromatography if necessary.

Protocol 2: Synthesis of 1,4-Disubstituted 3,4-Dihydro-2(1H)-quinazolinones on Rink Amide Resin

This protocol is adapted for the synthesis of dihydroquinazolin-2-ones, a subclass of significant therapeutic interest, using Rink Amide resin to yield a C-terminal amide.[1]

Materials:

  • Rink Amide-MBHA resin

  • Fmoc-protected amino acid (Fmoc-X-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable scaffold building block (e.g., N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid)

  • Primary amine (NH₂-R²)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Carboxylic acid (R³-COOH) or Sulfonyl chloride (R³-SO₂Cl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA) cocktail (e.g., TFA/triisopropylsilane/water)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation and Amino Acid Coupling:

    • Swell Rink Amide-MBHA resin in DMF for 24 hours.

    • Couple the first Fmoc-protected amino acid (Fmoc-X-OH) to the resin using DIC and HOBt in DMF for 3 hours.

  • Scaffold Attachment:

    • Couple the scaffold building block (e.g., N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid) to the resin-bound amino acid using DIC and HOBt in DMF for 8 hours.

  • Nucleophilic Aromatic Substitution (Introduction of R²):

    • Treat the resin with a primary amine (NH₂-R²) and DIEA for 20 hours to displace the fluorine atom on the scaffold.

  • Alloc Deprotection and Cyclization:

    • Remove the Alloc protecting group using Pd(PPh₃)₄ and PhSiH₃ in DCM.

    • Induce cyclization to form the dihydroquinazolinone ring by treating the resin with CDI and pyridine in DCM for 12 hours.

  • Nitro Group Reduction:

    • Reduce the nitro group on the aromatic ring using a 2 M solution of SnCl₂·2H₂O in DMF. Repeat the treatment to ensure complete conversion.

  • Introduction of Third Point of Diversity (R³):

    • Acylate the resulting aniline with a carboxylic acid (R³-COOH) using HATU, DIEA, and DMAP, or sulfonylate with a sulfonyl chloride (R³-SO₂Cl) and DIEA.

  • Cleavage and Isolation:

    • Cleave the final compound from the resin using a TFA cocktail for 3 hours.

    • Precipitate the product in cold diethyl ether, centrifuge, and lyophilize to obtain the purified 1,4-disubstituted 3,4-dihydro-2(1H)-quinazolinone.

Quantitative Data Summary

The efficiency of solid-phase synthesis can be influenced by various parameters. The following table summarizes typical reaction conditions and outcomes for key steps in the synthesis of dihydroquinazoline derivatives.

StepReagents & SolventsTemperatureTimeTypical Yield/PurityReference
Nitro Reduction 2 M SnCl₂·2H₂O in NMPRoom Temp.Overnight>90% conversion
Cyclodehydration o-xylene100°C24 h>90% purity
Cleavage (Wang) 20% TFA in DCMRoom Temp.30 min>90% purity
Cleavage (Rink) 10% TFA in DCMRoom Temp.30 min>90% purity
Cyclization (CDI) CDI, Pyridine, DCMRoom Temp.12 hGood to excellent[1]
Acylation (HATU) R-COOH, HATU, DIEARoom Temp.OvernightGood to excellent[1]

Note: Yields are often reported as purity of the crude product after cleavage, as determined by LC-MS or HPLC.

Conclusion and Future Outlook

The solid-phase synthesis of dihydroquinazoline derivatives provides a robust and efficient platform for the generation of chemical libraries for drug discovery. The modular nature of the synthetic routes allows for the creation of a vast chemical space from readily available building blocks. By carefully selecting the appropriate resin, linker, and reaction conditions, researchers can tailor the synthesis to produce compounds with desired functionalities and high purity. The protocols and principles outlined in this guide serve as a foundation for scientists to explore this valuable chemical scaffold and accelerate the development of new therapeutic agents.

References

Streamlining Discovery: A Guide to the One-Pot, Three-Component Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2][3] Traditional multi-step syntheses of these valuable heterocycles are often plagued by long reaction times, harsh conditions, and the need for tedious purification of intermediates. This application note provides a detailed guide to the one-pot, three-component synthesis of quinazoline derivatives, a powerful and efficient strategy that aligns with the principles of green chemistry. We will delve into the underlying reaction mechanisms, provide a robust and adaptable experimental protocol, and discuss key methodological variations that enhance reaction speed and sustainability. This guide is intended for researchers in organic synthesis and drug discovery seeking to leverage this elegant methodology for the rapid generation of quinazoline libraries.

The Strategic Advantage of One-Pot Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, have revolutionized synthetic chemistry.[4] The one-pot, three-component approach to quinazolines offers significant advantages:

  • Operational Simplicity: Eliminates the need for isolating intermediates, saving time and resources.[5]

  • High Atom Economy: Maximizes the incorporation of reactant atoms into the final product, minimizing waste.

  • Efficiency: Often leads to higher overall yields and shorter synthesis times compared to sequential approaches.[5]

  • Diversity-Oriented Synthesis: Allows for the rapid creation of diverse compound libraries by simply varying the starting components, a crucial advantage in drug discovery.[6]

Reaction Mechanism and Key Principles

The most common and versatile three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of isatoic anhydride, an aldehyde, and a nitrogen source (such as a primary amine or ammonium acetate).[7][8][9] The reaction typically proceeds through a cascade of imine formation, nucleophilic attack, cyclization, and dehydration.

Causality Behind Component Choice:

  • Isatoic Anhydride: Serves as a convenient and stable precursor to the 2-aminobenzoyl moiety. Its ring is readily opened by a nucleophile (the amine).

  • Aldehyde: Provides the carbon atom at the 2-position of the quinazoline ring. The nature of its substituent (R²) directly influences the final product's structure and properties.

  • Nitrogen Source (Amine/Ammonia): Acts as a nucleophile to both open the isatoic anhydride ring and form an imine with the aldehyde. It becomes the nitrogen atom at the 3-position (for primary amines) or the 1-position (when ammonia is used, followed by tautomerization).

The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the aldehyde's carbonyl group towards nucleophilic attack by the amine, thereby facilitating the initial imine formation.

Quinazoline_Synthesis_Mechanism General Reaction Mechanism cluster_intermediates Reaction Cascade cluster_product Final Product Isatoic Isatoic Anhydride Opened Ring-Opened Intermediate (2-aminobenzamide derivative) Isatoic->Opened Aldehyde Aldehyde (R²CHO) Imine Imine Intermediate Aldehyde->Imine + Amine (-H₂O) Amine Amine (R³NH₂) Amine->Opened Ring Opening Cyclized Cyclized Intermediate Imine->Cyclized Opened->Cyclized + Imine Product 2,3-Dihydroquinazolin-4(1H)-one Cyclized->Product - H₂O (Cyclodehydration)

Caption: A simplified workflow of the one-pot, three-component synthesis.

Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

This protocol is a general and robust method adapted from several high-yield procedures reported in the literature, often utilizing catalysts like FeCl₃ or Al(H₂PO₄)₃, or proceeding under thermal, solvent-free conditions.[7][8]

3.1. Materials and Reagents

  • Isatoic Anhydride (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline) or Ammonium Acetate (1.2 mmol, 1.2 equiv)

  • Catalyst (optional, e.g., Al(H₂PO₄)₃, 0.16 mmol)[8]

  • Solvent (e.g., Ethanol, tert-Butanol, or solvent-free)

  • Ethyl Acetate (for extraction/recrystallization)

  • Hexane (for recrystallization)

  • Anhydrous Sodium Sulfate (for drying)

3.2. Equipment

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask, add isatoic anhydride (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the amine or ammonium acetate (1.2 mmol).

  • Catalyst and Solvent Addition: If using a catalyst, add it at this stage.[8] If the reaction is solvent-based, add the solvent (e.g., 10 mL of ethanol). For solvent-free conditions, proceed to the next step directly.[8]

  • Reaction: Attach the reflux condenser and heat the mixture with stirring.

    • For solvent-based reactions: Reflux the mixture for the time specified in the literature (typically 2-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • For solvent-free reactions: Heat the mixture in an oil bath at 100-120 °C for the specified time (typically 1-3 hours).[8]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the product precipitates out of the reaction mixture, it can be isolated by vacuum filtration.

    • If the product is soluble, add cold water to the flask to precipitate the crude product.

    • Alternatively, if an organic solvent was used, remove it under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification:

    • Dry the isolated crude solid or the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Substrate Scope and Performance

The one-pot, three-component synthesis is highly versatile. A wide range of aldehydes and nitrogen sources can be employed, leading to a diverse array of quinazoline derivatives.

EntryAldehyde (R²)Amine/Nitrogen Source (R³)Catalyst/ConditionsYield (%)Reference
1BenzaldehydeAmmonium AcetateAl(H₂PO₄)₃, 100°C, Solvent-free94[8]
24-ChlorobenzaldehydeAmmonium AcetateAl(H₂PO₄)₃, 100°C, Solvent-free96[8]
34-MethoxybenzaldehydeAnilineFeCl₃/Al₂O₃, Reflux in t-BuOHHigh (not specified)[7]
44-NitrobenzaldehydeAmmonium AcetateAl(H₂PO₄)₃, 100°C, Solvent-free92[8]
5BenzaldehydeBenzylamineFeCl₃/Al₂O₃, Reflux in t-BuOHModerate to Good[7]
62-HydroxybenzaldehydeAmmonium AcetateFe₃O₄ nanoparticles, Water, 90°C93[10]
7BenzaldehydeAnilineFe₃O₄ nanoparticles, Water, 90°C95[10]

Methodological Variations for Modern Synthesis

To further enhance efficiency and sustainability, several modern variations of this reaction have been developed.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[11][12][13][14][15] This is due to efficient and uniform heating of the reaction mixture.

  • Green Catalysis: Environmentally benign catalysts such as lemon juice, cerium(IV) sulfate, or recyclable magnetic nanoparticles (Fe₃O₄) have been successfully employed.[7][9][10] These methods reduce reliance on toxic or expensive metal catalysts.

  • Solvent-Free and Aqueous Conditions: Performing the reaction without an organic solvent ("neat") or in water minimizes volatile organic compound (VOC) emissions, aligning with key principles of green chemistry.[8][10]

Caption: Key variations on the core synthetic methodology.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Reaction temperature too low.- Impure starting materials.- Use a fresh or newly activated catalyst.- Increase reaction temperature or switch to microwave heating.- Purify or verify the quality of reactants.
Incomplete Reaction - Insufficient reaction time.- Steric hindrance from bulky substrates.- Extend the reaction time and monitor by TLC.- A more forceful method like microwave irradiation may be required.
Formation of Side Products - Reaction temperature too high.- Self-condensation of aldehydes.- Lower the reaction temperature.- Ensure slow addition of the aldehyde if side reactions are prevalent.
Difficulty in Purification - Product is an oil.- Co-eluting impurities.- Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification.- Optimize the solvent system for column chromatography.

Conclusion

The one-pot, three-component synthesis of quinazoline derivatives stands out as a highly efficient, versatile, and sustainable method for accessing this privileged heterocyclic scaffold. Its operational simplicity and tolerance for a wide range of substrates make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the core mechanism and embracing modern variations such as microwave-assisted and green catalytic approaches, scientists can rapidly generate libraries of novel quinazoline analogues for biological screening, accelerating the path toward new therapeutic breakthroughs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and direct method is the cyclocondensation reaction between anthranilamide (2-aminobenzamide) and a glyoxylic acid equivalent. This approach is favored for its atom economy and straightforward nature. The reaction typically proceeds by forming an initial imine or hemiaminal intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the quinazolinone ring system. Variations in solvents, catalysts, and temperature can be employed to optimize the reaction for specific laboratory setups.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several parameters are crucial and must be carefully controlled:

  • pH of the Reaction Medium: The pH is critical for both the initial condensation and the subsequent cyclization. An acidic medium is often required to activate the carbonyl group of glyoxylic acid, but a pH that is too low can protonate the amino group of anthranilamide, reducing its nucleophilicity.

  • Reaction Temperature: Temperature control is vital. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition of starting materials or the product.[1]

  • Choice of Solvent: The solvent's polarity can significantly affect reaction rates and even the reaction pathway. Polar protic solvents like ethanol or water are often used, but polar aprotic solvents such as DMF or DMSO may also be effective, particularly in solubilizing reactants.[1]

  • Purity of Starting Materials: The purity of both anthranilamide and glyoxylic acid is paramount. Impurities in the starting materials can introduce competing side reactions and complicate the purification of the final product.

  • Reaction Time: Adequate time must be allowed for the reaction to reach completion. Progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: My product is difficult to purify. What are the common impurities I should expect?

A3: Common impurities can arise from several sources:

  • Unreacted Starting Materials: Residual anthranilamide or glyoxylic acid.

  • Side Products from Self-Condensation: Glyoxylic acid can undergo self-condensation or a Cannizzaro-type disproportionation reaction, especially under basic or strongly acidic conditions.[2][3]

  • Formation of Benzimidazoles: In some cases, particularly with non-polar solvents, an alternative cyclization pathway can lead to the formation of benzimidazole byproducts.[1]

  • Hydrolysis Products: If the reaction is worked up under harsh aqueous conditions, the carboxylic acid group or the quinazolinone ring could be susceptible to hydrolysis, although the latter is generally stable.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction resulted in a very low yield, or it failed completely. What are the most likely causes and how can I rectify this?

A: Low or no yield is a frequent issue stemming from several potential root causes. Use the following diagnostic workflow to identify and solve the problem.

LowYield Start Low/No Yield Observed Check_SM Verify Purity & Integrity of Starting Materials (Anthranilamide, Glyoxylic Acid) Start->Check_SM Check_pH Is Reaction pH Optimal? (Typically mildly acidic) Check_SM->Check_pH If SMs are pure Solution_SM Solution: Use freshly purified reagents. Confirm identity via NMR/MS. Check_SM->Solution_SM If impure Check_Temp Was the Temperature Correctly Maintained? Check_pH->Check_Temp If pH is correct Solution_pH Solution: Buffer the reaction or perform a pH titration experiment. Check_pH->Solution_pH If incorrect Check_Solvent Is the Solvent System Appropriate? (Solubility, Polarity) Check_Temp->Check_Solvent If temp is correct Solution_Temp Solution: Gradually increase temperature. Monitor for decomposition via TLC. Check_Temp->Solution_Temp If incorrect Solution_Solvent Solution: Switch to a more polar solvent (e.g., Ethanol, DMF). Consider sonication. Check_Solvent->Solution_Solvent If inappropriate

Caption: A decision tree for troubleshooting low product yield.

Detailed Explanations:

  • Starting Material Integrity: Glyoxylic acid is often supplied as a hydrate and can be unstable. Ensure you are using a reliable source and consider titrating it before use to determine its exact concentration. Anthranilamide can oxidize and darken over time; using freshly recrystallized material is recommended.

  • pH Control: The cyclocondensation mechanism is pH-sensitive. The initial imine formation is often favored under mildly acidic conditions (pH 4-6) to activate the glyoxylate carbonyl without fully protonating the amine. If the reaction is run in a non-buffered solvent, the carboxylic acid of the product can lower the pH, potentially inhibiting the reaction. Consider using a buffer or a catalytic amount of a Brønsted acid like p-toluenesulfonic acid.[4]

  • Temperature and Reaction Time: Many quinazolinone syntheses require heating to drive the cyclization and dehydration steps.[1] If you are running the reaction at room temperature with low yield, a gradual increase in temperature (e.g., to 50-80 °C) while monitoring by TLC is a logical next step.

  • Solvent Choice & Solubility: Poor solubility of either starting material will result in a slow, inefficient reaction.[1] If your reactants are not fully dissolved, switch to a more polar solvent or a solvent mixture. For instance, moving from toluene to a more polar solvent like ethanol or DMF can improve yields by favoring the desired C-N bond formation.[1] In some cases, ultrasound irradiation can be used to promote reactions with poor solubility.[1]

Problem 2: Product is Impure After Workup

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I minimize side reactions and improve purity?

A: Impurity formation is typically due to side reactions or suboptimal reaction conditions.

Side Product/Impurity Plausible Cause Proposed Solution
Unreacted Anthranilamide Incomplete reaction; incorrect stoichiometry.Increase reaction time and/or temperature. Ensure glyoxylic acid is not degraded and is added in slight excess (1.1-1.2 eq).
Glyoxylic Acid Dimers/Polymers Glyoxylic acid self-condensation.Add the glyoxylic acid solution slowly to the solution of anthranilamide to maintain a low instantaneous concentration.
Oxamic Acid Aza-Cannizzaro disproportionation of the glyoxylate-amine adduct.[2][3]This reaction is favored in ammonium-rich aqueous solutions.[2] Running the reaction in an organic solvent can suppress this pathway.
Benzimidazole Byproducts Alternative cyclization pathway.This is sometimes favored in non-polar solvents.[1] Switching to a polar protic or aprotic solvent (e.g., ethanol, water, DMF) should favor quinazolinone formation.[1]

The desired reaction proceeds through a specific pathway. Understanding this helps in avoiding deviations.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Anthranilamide C Hemiaminal/Imine Intermediate A->C Condensation (pH dependent) B Glyoxylic Acid B->C Condensation (pH dependent) D Cyclized Dihydroquinazoline C->D Intramolecular Cyclization F Side Product: Benzimidazole C->F Alternative Cyclization (Favored in non-polar solvents) E Desired Product: 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid D->E Dehydration (Heat often required)

Caption: Simplified reaction pathway for quinazolinone synthesis.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. It is designed to be a "self-validating system" where checkpoints are included.

Materials:

  • Anthranilamide (2-aminobenzamide), 98+%

  • Glyoxylic acid monohydrate, 98%

  • Ethanol, 200 proof

  • Deionized Water

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of anthranilamide in 100 mL of ethanol.

    • In a separate beaker, dissolve 7.5 g of glyoxylic acid monohydrate in 25 mL of deionized water.

  • Reaction Execution:

    • Heat the ethanolic solution of anthranilamide to a gentle reflux (approx. 78 °C).

    • Once refluxing, add the aqueous glyoxylic acid solution dropwise to the flask over 30 minutes.

    • Checkpoint 1: After the addition is complete, take a small aliquot for TLC analysis to establish a baseline (t=0). Use a mobile phase such as 10% Methanol in Dichloromethane with 1% acetic acid.

    • Continue to heat the reaction mixture at reflux for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress every hour by TLC, observing the consumption of the anthranilamide spot and the appearance of the product spot (which is typically UV active and may stain with permanganate).

    • The reaction is considered complete when the anthranilamide spot has disappeared or is very faint.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

    • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove soluble impurities and aid in drying.

  • Purification:

    • Checkpoint 2: Analyze the crude product by ¹H NMR and LC-MS to assess purity.

    • If significant impurities are present, recrystallization is necessary. A suitable solvent system is a mixture of Dimethylformamide (DMF) and water or ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot DMF or ethanol.

    • Slowly add water until the solution becomes cloudy (the cloud point).

    • Add a few drops of the hot solvent to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.

  • Final Analysis:

    • Obtain the final yield.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

References

Technical Support Center: Troubleshooting Solubility Issues of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that overcoming solubility hurdles is a critical step in drug discovery and development. This resource synthesizes technical data with practical, field-proven insights to help you navigate these challenges effectively.

I. Understanding the Molecule: Physicochemical Properties

This compound (CAS No. 29113-34-6) is a heterocyclic organic compound with a molecular formula of C₉H₆N₂O₃ and a molecular weight of approximately 190.16 g/mol .[1][2] Its structure, featuring a fused benzene and pyrimidine ring system, contributes to its often-limited solubility in aqueous solutions due to a rigid, planar structure and the potential for strong crystal lattice energy.[3] The presence of both a carboxylic acid group and basic nitrogen atoms within the quinazoline scaffold suggests that its solubility will be highly dependent on pH.[3]

PropertyValueSource
CAS Number 29113-34-6[1][2][4]
Molecular Formula C₉H₆N₂O₃[1][2]
Molecular Weight 190.16 g/mol [1]
Appearance White powder[4]
Purity Typically ≥97%[1][4]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific solubility problems in a question-and-answer format, providing detailed explanations and step-by-step protocols.

Q1: My this compound won't dissolve in aqueous buffers for my in vitro assay. What should I do first?

Probable Cause: The intrinsic aqueous solubility of the compound is low at the pH of your buffer. The rigid, multi-ring structure of quinazoline derivatives often leads to poor water solubility.[3]

Solution Pathway:

  • Initial Solvent Selection: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point.[3] For compounds that are difficult to dissolve, gentle warming (37-50°C) and sonication can be employed to facilitate dissolution in DMSO.

  • Incremental Dilution: When preparing your working solution, dilute the DMSO stock into your aqueous buffer incrementally while vortexing or stirring. This helps to minimize localized high concentrations that can lead to immediate precipitation.

  • Observe for Precipitation: If precipitation occurs upon dilution, it is a clear indicator that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.

Q2: I've successfully created a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?

Probable Cause: This common issue, known as "precipitation upon dilution," occurs when the percentage of the organic solvent in the final aqueous solution is too low to maintain the solubility of the compound.

Solution Strategies:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. Determine if a lower, soluble concentration is still effective for your experimental goals.

  • Introduce a Co-solvent: The addition of a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly enhance solubility.[5]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution by forming micelles. Be sure to verify that the chosen surfactant does not interfere with your assay.

digraph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Workflow for addressing precipitation upon dilution.

Q3: Can I use pH modification to improve the solubility of this compound?

Probable Cause: The compound possesses both an acidic carboxylic acid group and basic nitrogen atoms in the quinazoline ring system, making its solubility highly pH-dependent.[3]

Solution and Experimental Protocol:

Yes, adjusting the pH is a very effective method. For a compound with a carboxylic acid, increasing the pH will deprotonate the acid group to a carboxylate, which is generally more water-soluble. Conversely, decreasing the pH will protonate the basic nitrogens, which can also increase solubility. The optimal pH will depend on the pKa values of the functional groups.

Protocol: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Prepare a range of buffers spanning from acidic to basic pH (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Saturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspensions to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH at which solubility is maximal.

Important Considerations:

  • Ensure that the chosen pH does not compromise the stability of your compound or the integrity of your biological assay.[3]

  • The ionic strength of the buffer can also influence solubility.[6][7][8]

digraph "pH_Effect_on_Solubility" { graph [bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=none];

}

Conceptual impact of pH on solubility.

Q4: My compound won't dissolve even in 100% DMSO. What are my options?

Probable Cause: Insufficient solvent volume or, in rare cases, extremely high crystal lattice energy of the solid form of the compound.

Advanced Solution Strategies:

  • Increase Solvent Volume and Energy Input: Use a larger volume of fresh, anhydrous DMSO. Employ gentle warming (up to 60°C) and ultrasonication to provide the necessary energy to break the crystal lattice.[3]

  • Alternative Organic Solvents: While DMSO is a powerful solvent, other options can be explored. N,N-dimethylformamide (DMF) has been shown to be effective for some quinazoline derivatives.[9]

  • Solid Dispersions: For persistent solubility issues, especially in a drug development context, creating a solid dispersion is a robust technique.[5][10] This involves dissolving the compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) in a common volatile organic solvent and then removing the solvent.[3] This process traps the compound in an amorphous, higher-energy state, which improves its dissolution rate and apparent solubility.[10]

III. Frequently Asked Questions (FAQs)

Q: What are the best organic solvents for this compound? A: Based on studies of related quinazoline derivatives, polar aprotic solvents are generally the most effective. N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent starting points.[9] Solubility in alcohols like methanol and ethanol is typically lower but can be enhanced with heating.

Q: How does temperature affect the solubility of this compound? A: For most quinazoline derivatives, solubility increases with temperature.[9][11] If you are preparing a saturated solution or trying to dissolve a stubborn sample, gentle heating can be beneficial. However, be mindful of the compound's stability at elevated temperatures.

Q: Are there any formulation techniques to improve the aqueous solubility for in vivo studies? A: Yes, several advanced formulation strategies can be employed:

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, as described by the Noyes-Whitney equation.[3][5]

  • pH Adjustment: As discussed in the troubleshooting guide, creating a salt form of the carboxylic acid by adjusting the pH to the alkaline range can significantly improve aqueous solubility.[5]

Q: Where can I find quantitative solubility data for this specific compound? A: Specific, publicly available quantitative solubility data for this compound in a wide range of solvents is limited.[12] Therefore, experimental determination using methods like the gravimetric method is often necessary for precise quantification.[9][12]

IV. References

  • BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Quinazoline derivative. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). This compound x0.65H2O CAS NO.29113-34-6. Retrieved from --INVALID-LINK--

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from --INVALID-LINK--

  • J&K Scientific. (n.d.). 4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97% | 29113-34-6. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds. Retrieved from --INVALID-LINK--

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid. Retrieved from --INVALID-LINK--

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from --INVALID-LINK--

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from --INVALID-LINK--

  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • mzCloud. (2017, March 9). 4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide. Retrieved from --INVALID-LINK--

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from --INVALID-LINK--

  • SpringerLink. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from --INVALID-LINK--

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-Oxo-3,4-dihydroquinazoline-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the HPLC purification of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing from established chromatographic principles and hands-on experience, this document aims to be a definitive resource for optimizing your purification workflow.

Understanding the Analyte: this compound

Before delving into purification protocols, it is crucial to understand the physicochemical properties of the target molecule, as these dictate the entire chromatographic strategy.

  • Structure and Properties: this compound is a heterocyclic compound with a molecular weight of approximately 190.16 g/mol and a molecular formula of C₉H₆N₂O₃.[1][2] Its structure contains both acidic (carboxylic acid) and basic (quinazoline nitrogen) functional groups, making its retention behavior highly dependent on the mobile phase pH. It is also known to have anti-inflammatory properties.[2]

  • Key Challenges in Purification:

    • Solubility: The planar, rigid ring system may lead to poor solubility in common organic solvents, posing a challenge for sample preparation and injection.

    • Peak Shape: The presence of the carboxylic acid and nitrogen heterocycles can lead to interactions with the stationary phase, resulting in peak tailing.

    • pH Sensitivity: As a carboxylic acid, its ionization state is governed by the mobile phase pH. This is a critical parameter that must be controlled to achieve reproducible retention and optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Sample Preparation & Solubility

Q1: My sample of this compound is not dissolving well in my initial mobile phase conditions. What should I do?

A1: This is a common issue due to the compound's structure.

  • Recommendation: Start by attempting to dissolve the sample in a small amount of a stronger, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Then, dilute this stock solution with your mobile phase or a solvent weaker than the mobile phase (e.g., water with a small percentage of organic solvent).[3]

  • Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion (like splitting or broadening) because the sample doesn't properly focus on the head of the column. Diluting with a weaker solvent ensures that the analyte binds to the stationary phase in a narrow band at the start of the separation.

  • Expert Tip: If using DMSO or DMF, keep the injection volume as small as possible to minimize solvent effects and potential baseline disturbances.

Chromatographic Performance: Peak Shape & Retention

Q2: I'm observing significant peak tailing for my compound. What is the cause and how can I fix it?

A2: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase.[4]

  • Primary Cause: The carboxylic acid and quinazolinone nitrogens can interact with acidic silanol groups present on the surface of silica-based reversed-phase columns.[4] This interaction is a form of secondary, undesirable ion-exchange that slows down a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acidic modifier to your mobile phase. A good starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[5] This will suppress the ionization of the carboxylic acid, making the molecule less polar and reducing its interaction with silanol groups.[6] It also protonates the silanol groups, further minimizing unwanted interactions.[7]

    • Use a High-Purity Column: Modern, high-purity silica columns (often labeled as "Type B") have a much lower concentration of accessible, acidic silanol groups, which inherently reduces tailing for basic and acidic compounds.[4]

    • Increase Buffer Strength: If you are using a buffer, increasing its concentration can sometimes help to mask the active sites on the stationary phase.[4]

Q3: My retention times are drifting from run to run. How can I improve reproducibility?

A3: Retention time variability is almost always linked to a lack of control over the mobile phase composition or temperature.[7]

  • Mobile Phase pH: The retention of this compound is extremely sensitive to pH. Small, unbuffered shifts in pH can cause significant changes in retention. Ensure your mobile phase is adequately buffered, especially if operating near the pKa of the analyte. A buffer is most effective within ±1 pH unit of its pKa.[6]

  • Mobile Phase Preparation: In reversed-phase chromatography, a 1% error in the organic solvent composition can alter retention times by 5-15%.[7] Always prepare your mobile phase accurately, ideally by weight (gravimetrically), and ensure thorough mixing.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to retention shifts.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially critical in gradient elution.

Preparative HPLC: Scaling Up & Purity

Q4: When I scale up from my analytical method to a preparative scale, I get poor separation and broad peaks. What's wrong?

A4: Scaling up is not always a linear process. Overloading effects are the most common cause of poor performance in preparative HPLC.[8][9]

  • Mass Overload: You are likely injecting too much sample mass for the column dimensions. This saturates the stationary phase, leading to a loss of efficiency and "humped" or fronting peaks.[9]

    • Solution: Perform a loading study. Start with a low injection mass and incrementally increase it until you see a significant degradation in peak shape and resolution. This will determine the maximum loading capacity of your column for this specific compound.[3]

  • Volume Overload: If your compound has poor solubility and you are injecting a large volume, the injection plug itself can cause band broadening.[9]

    • Solution: As mentioned in Q1, ensure your sample is dissolved in a solvent that is weaker than your mobile phase. This will help the sample focus on the head of the column, even at larger injection volumes.

Q5: My final collected fractions are not as pure as expected based on the chromatogram. Why?

A5: This can be due to several factors related to fraction collection and co-eluting impurities.

  • Co-eluting Impurities: An impurity may be hidden under your main peak. Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity across the entire peak. If the UV spectra are not consistent from the upslope to the downslope, a co-eluting impurity is present.

  • Fraction Collection Timing: Ensure your fraction collector is correctly calibrated and the delay volume from the detector to the collection valve is accurately determined. An incorrect delay volume can cause you to collect parts of adjacent peaks.

  • Baseline Drift in Gradient Elution: In gradient elution, the baseline may drift upwards, causing the peak detection algorithm to trigger fraction collection too early or end it too late. Use baseline subtraction if your software allows it.

Experimental Protocols & Workflows

Protocol 1: Analytical Method Development

This protocol provides a systematic approach to developing a robust analytical method for this compound, which will serve as the foundation for preparative scale-up.

1. Column and Mobile Phase Selection:

  • Column: Start with a high-purity C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% Formic Acid.
  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
  • Rationale: Acetonitrile often provides better peak shapes and lower backpressure than methanol.[10] Formic acid is an effective pH modifier for suppressing ionization and is mass spectrometry compatible.[5][11]

2. Initial Gradient Screening:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection: UV at 254 nm and 280 nm (or scan with PDA).
  • Gradient Program:
  • 5% B to 95% B over 15 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B over 1 minute.
  • Hold at 5% B for 7 minutes (equilibration).

3. Method Optimization:

  • Based on the screening run, adjust the gradient to improve resolution around the target peak. If the peak elutes very early, a shallower gradient (e.g., 5-50% B over 15 min) may be needed. If it elutes late, a steeper gradient can be used to reduce run time.
  • The goal is to achieve a retention factor (k) between 2 and 10 for the main peak and adequate resolution (Rs > 1.5) from the nearest impurities.

Workflow Visualization

Below is a diagram illustrating the logical workflow for method development and scale-up.

HPLC_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A 1. Select Column & Mobile Phase B 2. Gradient Screening A->B C 3. Evaluate Peak Shape & Retention B->C D 4. Optimize Gradient & pH C->D Adjust if needed D->C E 5. Final Analytical Method D->E Criteria Met F 6. Geometric Scale-Up (Flow Rate, Column) E->F Proceed to Scale-Up G 7. Loading Study F->G H 8. Run Purification G->H I 9. Fraction Analysis (QC) H->I J 10. Pool & Evaporate I->J Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention? Start->Retention Pressure High Backpressure? Start->Pressure Tailing Tailing Peak PeakShape->Tailing Yes Splitting Splitting/Broad Peak PeakShape->Splitting Yes FixTailing Lower Mobile Phase pH (e.g., add 0.1% FA/TFA) Use High-Purity Column Tailing->FixTailing FixSplitting Check Sample Solvent (Dilute in weaker solvent) Reduce Injection Volume Splitting->FixSplitting Drifting Retention Time Drifting Retention->Drifting Yes FixDrifting Use Buffered Mobile Phase Control Column Temperature Ensure Full Equilibration Drifting->FixDrifting HighPressure Pressure Increasing Pressure->HighPressure Yes FixPressure Check for Blockages (Frits, Guard Column) Filter Sample & Mobile Phase HighPressure->FixPressure

References

troubleshooting quinazolinone instability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for quinazolinone-based compounds. As researchers, scientists, and drug development professionals, you are keenly aware that the 4(3H)-quinazolinone scaffold is a cornerstone of modern medicinal chemistry. However, its utility can be hampered by inherent instability in aqueous environments, leading to inconsistent assay results, loss of potency, and challenges in formulation development.

This guide is structured to provide not just troubleshooting steps, but a foundational understanding of the chemical principles governing quinazolinone stability. By understanding the "why" behind the degradation, you can proactively design more robust experiments and develop more stable formulations. We will explore the primary degradation pathway—hydrolysis—and provide actionable strategies and detailed protocols to diagnose and mitigate these stability issues.

Part 1: Frequently Asked Questions (FAQs) - The Frontline Issues

This section addresses the most common observations and questions from researchers working with quinazolinone derivatives in aqueous media.

FAQ 1: I'm seeing inconsistent results or a progressive loss of activity in my cell-based or enzymatic assays. Could this be a stability problem?

Answer: Yes, this is a classic symptom of compound degradation. Quinazolinones, while generally stable as solids, can be susceptible to hydrolysis in aqueous buffers, especially under non-neutral pH conditions or elevated temperatures (e.g., 37°C incubation).[1] The amide (lactam) bond within the pyrimidine ring is the primary site of instability. Cleavage of this bond results in the formation of inactive degradants, leading to a lower effective concentration of your active compound over the course of the experiment and, consequently, a loss of potency or inconsistent results.[2] It is crucial to assess the stability of your compound under the specific conditions of your assay (buffer composition, pH, temperature, and duration).

FAQ 2: My clear quinazolinone solution in buffer turned cloudy or I noticed a precipitate after incubation. Is this related to instability?

Answer: This could be a combination of poor solubility and instability. While quinazolinones are often poorly soluble, the degradation products may have different solubility profiles. The primary hydrolytic degradation product of the 4(3H)-quinazolinone core is an N-acyl-2-aminobenzamide derivative. If this degradant is less soluble than the parent compound in your buffer system, it may precipitate out of solution. Therefore, what appears to be a simple solubility issue could, in fact, be driven by underlying chemical degradation.

FAQ 3: What are the most critical factors I need to control to prevent my quinazolinone from degrading in solution?

Answer: The two most critical factors influencing quinazolinone hydrolysis are pH and temperature .

  • pH: The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can significantly accelerate the degradation of the lactam bond.[1] Most quinazolinones exhibit their greatest stability in a narrow pH range, typically around neutral (pH 6-7.5). Extreme pH values should be avoided unless required for the experiment, and in such cases, the compound's stability must be pre-determined.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Incubating your compound at 37°C will cause significantly faster degradation than storing it at 4°C.

Other factors to consider include exposure to light (photodegradation) and the presence of strong oxidizing agents, although hydrolysis is the most common concern in standard biological buffers.[3]

FAQ 4: I prepare my stock solution in 100% DMSO. Is my compound stable under these conditions?

Answer: Generally, yes. Anhydrous DMSO is a non-protic solvent and does not facilitate hydrolysis. Concentrated stock solutions of quinazolinones in high-quality, anhydrous DMSO are typically stable for extended periods when stored properly (e.g., at -20°C or -80°C, protected from moisture). Instability issues almost always arise when the DMSO stock is diluted into an aqueous buffer for the working solution.

Part 2: The Chemistry of Instability - Mechanisms and Causality

A deep understanding of the degradation mechanism is paramount for effective troubleshooting. The primary route of degradation for 4(3H)-quinazolinones in aqueous solution is the hydrolysis of the C4-N3 amide (lactam) bond, which can be catalyzed by both acid and base.

The Quinazolinone Core and its Susceptibility

The 4(3H)-quinazolinone structure contains a cyclic amide known as a lactam. The carbonyl group at position 4 is a strong electron-withdrawing group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

Caption: Core structure of 4(3H)-quinazolinone highlighting the susceptible lactam bond.

Base-Catalyzed Hydrolysis Mechanism

Under basic or alkaline conditions (pH > 8), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon (C4). This is often the most significant degradation pathway for many quinazolinones.

  • Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

  • Tetrahedral Intermediate: This forms a high-energy, tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, and the C4-N3 bond is cleaved. This is typically the rate-determining step. The more stable leaving group (the N3-anion) is expelled.

  • Protonation: The resulting amide anion is rapidly protonated by water to yield the final, ring-opened product, an N-acyl-2-aminobenzamide derivative.

G start_mol Quinazolinone intermediate_mol Tetrahedral Intermediate start_mol->intermediate_mol 1. Nucleophilic Attack oh_ion OH⁻ product_mol Ring-Opened Product intermediate_mol->product_mol 2. Ring Opening (Rate-Determining) water_mol H₂O caption Base-Catalyzed Hydrolysis of Quinazolinone

Caption: Mechanism of base-catalyzed quinazolinone hydrolysis.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions (pH < 6), the mechanism changes. The concentration of hydroxide ions is negligible. Instead, the reaction is initiated by protonation of the carbonyl oxygen.

  • Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺). This makes the carbonyl carbon significantly more electrophilic.[5]

  • Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the N3 nitrogen atom, making it a better leaving group (an amine instead of an amide anion).

  • Ring Opening: The tetrahedral intermediate collapses, cleaving the C4-N3 bond and expelling the amine portion of the molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the hydronium ion catalyst and form the final product.

G start_mol Quinazolinone protonated_mol Protonated Carbonyl start_mol->protonated_mol 1. Protonation h3o_ion H₃O⁺ intermediate_mol Tetrahedral Intermediate protonated_mol->intermediate_mol 2. H₂O Attack product_mol Ring-Opened Product intermediate_mol->product_mol 3. Proton Transfer & Ring Opening caption Acid-Catalyzed Hydrolysis of Quinazolinone

Caption: Mechanism of acid-catalyzed quinazolinone hydrolysis.

Impact of Substituents on Stability

The electronic properties of substituents on the quinazolinone ring system can significantly influence the rate of hydrolysis.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) on the fused benzene ring can increase the electrophilicity of the C4 carbonyl carbon. This makes the ring more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis, especially under basic conditions.[2]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OCH₃) can donate electron density to the ring system. This reduces the electrophilicity of the C4 carbonyl carbon, making it less prone to nucleophilic attack and generally increasing the stability of the compound against hydrolysis.[2]

Part 3: Quantitative Analysis & Data-Driven Decisions

Understanding the relationship between pH and degradation rate is key to designing robust experiments. This is typically visualized with a pH-rate profile.

Illustrative pH-Rate Profile Data

While the exact pH-rate profile is unique to each quinazolinone derivative, the general trend is a "U-shaped" curve, where the rate of hydrolysis is lowest at a specific pH (typically near neutral) and increases exponentially in both acidic and basic directions.

The table below provides illustrative data for a hypothetical quinazolinone derivative ("Compound Q") to demonstrate this principle. The half-life (t½) is the time it takes for 50% of the compound to degrade at a given condition.

pH of Aqueous BufferTemperature (°C)Observed Rate Constant (k_obs, hr⁻¹)Half-Life (t½, hours)Stability Assessment
3.0370.6931.0Very Unstable
5.0370.069310.0Unstable
7.0 37 0.00693 100.0 Most Stable
9.0370.09247.5Very Unstable
11.0370.9240.75Extremely Unstable
7.0250.00231300.0Stable
7.040.0006931000.0Very Stable

Note: This data is for illustrative purposes only to show relative trends. Actual rates must be determined experimentally.

Key Takeaways from the Data:

  • A change of just two pH units (from 7.0 to 5.0) can decrease the half-life by a factor of 10.

  • The compound is significantly less stable in basic conditions (pH 9) than in acidic conditions (pH 5).

  • Reducing the temperature from 37°C to 4°C at the optimal pH of 7.0 can increase the half-life by a factor of 10.

Part 4: Experimental Protocols & Troubleshooting Workflow
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade your quinazolinone compound under controlled conditions to identify its degradation products and assess its intrinsic stability. This is a critical step in developing a stability-indicating analytical method.[6]

Objective: To generate degradation products and determine the primary instability pathways for a quinazolinone derivative. The goal is to achieve 5-20% degradation of the parent compound.[7]

Materials:

  • Quinazolinone compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate)

  • Acids (0.1 M HCl) and Bases (0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated HPLC system with UV/PDA detector

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your quinazolinone in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of ~100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL.

    • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a photostability chamber (per ICH Q1B guidelines).[7]

    • Control Sample: Dilute the stock solution with the mobile phase solvent and keep it at 4°C, protected from light.

  • Incubation and Sampling:

    • For liquid samples (acid, base, neutral, oxidative), incubate at a controlled temperature (e.g., 60°C).

    • Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method. A good starting point for many quinazolinones is:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: PDA detector scanning from 200-400 nm.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation for the parent compound at each time point.

    • Identify the conditions that cause the most significant degradation.

    • Ensure the analytical method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.

Troubleshooting Workflow Diagram

If you suspect instability, follow this logical workflow to diagnose and solve the problem.

start Inconsistent Assay Results or Observed Precipitation check_sol Is compound fully dissolved in initial working solution? start->check_sol check_stability Perform Preliminary Stability Check: Incubate in buffer at assay temp. Analyze by HPLC at T=0 and T=final check_sol->check_stability Yes solubility_issue Address Solubility: Use co-solvents (e.g., 1-5% DMSO), surfactants, or cyclodextrins. check_sol->solubility_issue No degradation_obs Is >5% degradation observed? check_stability->degradation_obs optimize_ph Optimize Buffer pH: Test stability in buffers from pH 6.0 to 7.5 degradation_obs->optimize_ph Yes end_stable Problem Solved: Proceed with optimized stable conditions. degradation_obs->end_stable No reduce_temp Reduce Temperature & Time: Lower incubation temp if possible. Shorten assay duration. optimize_ph->reduce_temp end_unstable Compound Intrinsically Unstable: Consider derivatization or rapid assay protocols. optimize_ph->end_unstable If degradation persists use_fresh Prepare Solutions Fresh: Make working solutions immediately before each experiment. reduce_temp->use_fresh use_fresh->end_stable

Caption: A logical workflow for troubleshooting quinazolinone instability.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimental work. Quinazolinones are a vital class of heterocyclic compounds, and their synthesis, while versatile, often requires careful optimization.[1][2] This resource addresses specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of the desired quinazolinone derivative. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic evaluation of your reaction conditions is the primary troubleshooting step.[3]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reactants are critical.[3] If the reaction is sluggish (confirmed by TLC monitoring), consider incrementally increasing the temperature or extending the reaction time. Conversely, if degradation is observed, the temperature may be too high.

  • Improper Solvent Selection: The solvent dictates the solubility of reactants and intermediates, influencing the reaction pathway.[3][4] Highly polar aprotic solvents like DMSO and DMF are common choices, but if reactants are not fully soluble, the reaction rate will be compromised.[3][5] Experimenting with different solvent systems can be beneficial.[3]

  • Incomplete Cyclization: A common reason for low yield is the failure of a key intermediate to cyclize properly. This can be due to insufficient heat or the presence of water, which can hydrolyze reactive intermediates.[3] Using microwave-assisted synthesis can often provide rapid, controlled heating that promotes efficient cyclization and reduces reaction times.[6][7]

  • Catalyst Issues: In metal-catalyzed reactions, the choice and amount of catalyst are crucial. For instance, in copper-catalyzed syntheses, using CuI or Cu(OAc)₂ at an appropriate molar percentage (e.g., 10 mol%) can be optimal.[8][9] If yields are low, consider potential catalyst deactivation and ensure all reagents and solvents are pure.[10]

Q2: My reaction produces significant side products, complicating the purification of my target quinazolinone. What are these byproducts and how can I minimize them?

A2: The formation of side products is a common hurdle.[3] Identifying the impurity is the first step to mitigating its formation.

  • Unreacted Benzoxazinone Intermediate: In two-step syntheses starting from anthranilic acid and an anhydride (like acetic anhydride), the formation of a 2-substituted-4H-3,1-benzoxazin-4-one is the first step.[8][11][12] If this intermediate is not fully converted in the subsequent reaction with an amine, it will persist as a major impurity.

    • Solution: Ensure a sufficient excess of the amine is used and that the reaction conditions (temperature, time) are adequate for both the ring-opening of the benzoxazinone and the subsequent cyclization to the quinazolinone.[8]

  • Hydrolysis Products: The presence of water in the reaction mixture, especially at high temperatures, can lead to the hydrolysis of reactants or the quinazolinone ring itself.[3]

    • Solution: Use anhydrous solvents and reagents. If necessary, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Formation of Dimers or Polymers: In some cases, self-condensation of starting materials or intermediates can occur, leading to undesired oligomeric byproducts.

    • Solution: This often points to incorrect stoichiometry or reaction temperature. Re-optimize these parameters carefully. Using a milder base or a different catalyst system can sometimes prevent these side reactions.[3]

Q3: I am struggling to purify my N-substituted quinazolinone. What are the recommended purification techniques?

A3: Effective purification is essential for obtaining a high-purity product. A multi-step approach is often required.[3]

  • Initial Work-up: After the reaction is complete, pouring the mixture into ice water is a common method to precipitate the crude product.[8] The resulting solid can be collected by filtration and washed with water to remove water-soluble impurities.[3]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[3] The choice of stationary phase (typically silica gel) and eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is critical and should be determined by TLC analysis.

  • Recrystallization: If a suitable solvent can be identified, recrystallization is an excellent final step to obtain highly pure, crystalline material.[3] Ethanol is often a good starting point for recrystallizing quinazolinone derivatives.[8]

  • Acid-Base Extraction: Since the quinazolinone core has basic nitrogen atoms, it can be protonated. This property can be exploited for purification. Dissolve the crude product in an organic solvent (like dichloromethane) and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will precipitate the pure quinazolinone, which can then be filtered.[3][8]

Troubleshooting Guide & Optimization Strategies

This section provides a deeper dive into specific experimental issues and the logic behind their solutions.

Issue 1: Persistent Benzoxazinone Intermediate in Two-Step Synthesis

The conversion of a benzoxazinone intermediate to the final quinazolinone product is a critical step that can often be incomplete.

Causality: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl of the benzoxazinone, causing a ring-opening to form an o-amidobenzamide intermediate, which then must cyclize with the elimination of water. If the reaction lacks a sufficient driving force (e.g., high enough temperature) or if the amine is not nucleophilic enough, the reaction can stall at the benzoxazinone stage.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for incomplete benzoxazinone conversion.

Issue 2: Optimizing Solvent and Catalyst Systems

The interplay between solvent, catalyst, and base is fundamental to reaction success, particularly for modern cross-coupling and condensation strategies.

Causality: The solvent's polarity can influence the stability of transition states and intermediates, while the catalyst's efficacy is often dependent on the choice of base and solvent. For example, in a copper-catalyzed synthesis of a phenolic quinazolinone, the combination of CuI as the catalyst, DBU as the base, and DMSO as the solvent was found to be optimal, highlighting the synergy between these components.[8] Non-polar solvents can sometimes favor the formation of undesired benzimidazole byproducts.[4]

Data Presentation: Solvent & Catalyst Optimization

The tables below summarize key parameters to guide your experimental design.

Table 1: Common Solvents for Quinazolinone Synthesis

Solvent Type Boiling Point (°C) Key Characteristics & Use Cases
DMSO Polar Aprotic 189 Excellent solvating power for a wide range of reactants. Often used in metal-catalyzed and high-temperature reactions.[3][13]
DMF Polar Aprotic 153 Similar to DMSO, a versatile solvent for many condensation reactions.[3][5]
Ethanol Polar Protic 78 A greener solvent option, often used in microwave-assisted one-pot syntheses from anthranilic acid.[3][12]
Toluene Non-polar 111 Useful for reactions requiring azeotropic removal of water.[10]
Anisole Moderately Polar 154 A greener alternative to traditional polar aprotic solvents, used successfully in some copper-catalyzed reactions.[3][10]

| Water | Polar Protic | 100 | The ultimate green solvent, suitable for certain catalyst-free condensation reactions.[14][15] |

Table 2: Example of Catalytic Condition Optimization Data adapted from a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one.[8]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO 95
2CuIDBUDMF89
3CuIDBUCH₃CN75
4Cu₂ODBUDMSO85
5CuIEt₃N DMSO68
6CuIK₂CO₃ DMSO45

This data clearly demonstrates that the combination of CuI, DBU, and DMSO provides the optimal conditions for this specific transformation.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol describes an efficient, modern synthesis from anthranilic acid, offering high yields and short reaction times.[3][12]

Workflow Diagram:

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Materials:

  • Anthranilic acid (1.0 eq)

  • Trimethyl orthoformate (1.2 eq)

  • Desired primary amine (1.2 eq)

  • Ethanol (EtOH)

  • Crushed ice

  • Microwave reactor vial

Procedure:

  • In a suitable microwave reactor vial, combine anthranilic acid (e.g., 5 mmol, 685 mg), trimethyl orthoformate (6 mmol, 0.66 mL), and the desired amine (6 mmol) in ethanol (10 mL).

  • Seal the vial securely.

  • Place the vessel in the microwave reactor and irradiate the mixture at 120 °C for 30 minutes. Monitor the internal pressure to ensure it remains within safe limits.[3][12]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture over a beaker of crushed ice to precipitate the crude product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate

This classic method is robust and useful for creating 2-methyl-4(3H)-quinazolinones. It is also a good model for troubleshooting the issues described above.[8][11]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel or round-bottom flask, mix anthranilic acid (1 eq) and acetic anhydride (2 eq). The reaction can be run neat (without solvent).[11]

  • Reaction Conditions: Heat the mixture. Using microwave irradiation (e.g., 8-10 minutes) is efficient.[11] For conventional heating, reflux the mixture for 1-2 hours. Monitor the consumption of anthranilic acid by TLC.

  • Work-up: After cooling, the crude product can be extracted with a dry, non-polar solvent like n-heptane to remove impurities. The benzoxazinone intermediate is highly susceptible to hydrolysis and should be used immediately in the next step.[11]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: Dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one from Step 1 in a suitable solvent (e.g., ethanol or a deep eutectic solvent like choline chloride:urea for a greener approach).[12] Add the desired amine or ammonia source (e.g., ammonium acetate, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the benzoxazinone spot has disappeared.

  • Work-up & Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[8]

References

how to reduce side product formation in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazolinone synthesis and effectively troubleshoot common challenges. Here, we delve into the causality behind experimental choices to minimize side product formation and optimize reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during quinazolinone synthesis in a practical question-and-answer format.

Issue 1: Multiple Spots on TLC, Indicating a Mixture of Products

Q1: My TLC plate shows multiple spots after running the reaction. How can I identify and eliminate these impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of a product mixture. Identifying these impurities is the first critical step toward optimizing your reaction and purification strategy.

Common Impurities and Solutions:

  • Unreacted Starting Materials: One or more spots may correspond to your starting materials, such as anthranilic acid.

    • Solution: To confirm, co-spot your reaction mixture with the starting materials on the same TLC plate. If starting materials are present, consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[1]

  • Incompletely Cyclized Intermediates: Open-chain intermediates, like N-acylanthranilamide or N-formylanthranilic acid, can be present if the cyclization step is incomplete.[1][2]

    • Solution: Promoting the cyclization can be achieved by increasing the reaction temperature or by adding a dehydrating agent.[1] In syntheses starting from anthranilic acid and formamide, using an excess of formamide can also help to push the reaction forward.[2]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[1][3]

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[1] The benzoxazinone is also sensitive to water and should ideally be used immediately in the next step.[1]

  • 2,4(1H,3H)-Quinazolinedione: This side product can form if there are urea impurities in the formamide or if the formamide degrades to ammonia and carbon dioxide, which can then react with anthranilic acid.[2]

    • Solution: Use high-purity formamide and maintain careful temperature control to prevent its degradation.

Workflow for Troubleshooting a Complex Reaction Mixture:

G TLC Multiple Spots on TLC CoSpot Co-spot with Starting Materials TLC->CoSpot SM_Present Starting Materials Present? CoSpot->SM_Present Extend_Reaction Extend Reaction Time / Increase Temperature SM_Present->Extend_Reaction Yes Analyze_Intermediates Analyze for Intermediates (e.g., N-acyl, Benzoxazinone) SM_Present->Analyze_Intermediates No Purify Purify Product (Chromatography, Recrystallization, Extraction) Extend_Reaction->Purify Incomplete_Cyclization Incomplete Cyclization? Analyze_Intermediates->Incomplete_Cyclization Promote_Cyclization Increase Temperature / Add Dehydrating Agent Incomplete_Cyclization->Promote_Cyclization Yes Incomplete_Cyclization->Purify No Check_Amine Ensure Sufficient Amine Source Promote_Cyclization->Check_Amine Check_Amine->Purify

Caption: Troubleshooting workflow for a complex reaction mixture.

Issue 2: Low Yield of the Desired Quinazolinone Product

Q2: I am consistently obtaining a low yield of my target quinazolinone. What are the common causes and how can I improve it?

A2: Low yields in quinazolinone synthesis can often be traced back to several key factors related to reaction conditions and reagent choice.

Primary Causes and Optimization Strategies:

FactorCausalityRecommended Solution
Solvent Polarity The polarity of the solvent can significantly influence the reaction pathway. Non-polar solvents may favor the formation of benzimidazole byproducts, while polar solvents tend to promote the desired C(sp²)-N bond formation for quinazolines.[4]If using a non-polar solvent (e.g., toluene, THF), switch to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent such as ethanol or water to potentially improve the yield.[4]
Base Strength The chosen base may not be strong enough to efficiently deprotonate the starting materials, leading to an incomplete reaction.[4]If the reaction is sluggish, consider using a stronger base. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism and reactant solubility.[4]
Reaction Temperature Many classical quinazolinone syntheses, such as the Niementowski and Conrad-Limpach reactions, require high temperatures for efficient cyclization.[4][5][6] Insufficient heat can lead to incomplete conversion.Gradually increase the reaction temperature while carefully monitoring for product formation and any potential decomposition.[4] For high-temperature thermal cyclizations, using a high-boiling, inert solvent like mineral oil can significantly improve yields.[5][6]
Reactant Stoichiometry An incorrect molar ratio of reactants can limit the yield. For example, in the Niementowski synthesis using anthranilic acid and formamide, insufficient formamide can lead to incomplete reaction.[2]An excess of one reagent is often used to drive the reaction to completion. A common ratio for the anthranilic acid to formamide reaction is 1:5 equivalents.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding quinazolinone synthesis.

Q: What are the most common side reactions in the Niementowski quinazolinone synthesis?

A: The Niementowski synthesis, which typically involves the condensation of an anthranilic acid with an amide at high temperatures, is a robust method but can be prone to specific side reactions.[7][8][9] High temperatures can lead to the formation of insoluble polymeric byproducts.[2] Another common side product is 2,4(1H,3H)-quinazolinedione, which can arise from urea impurities in the formamide starting material or from the degradation of formamide itself.[2] Additionally, the self-condensation of anthranilic acid can lead to dimeric impurities like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.[2]

Q: How can I effectively purify my crude quinazolinone product?

A: Several purification techniques can be employed, and the best choice depends on the nature of the product and the impurities present.

  • Recrystallization: This is a highly effective method for purifying solid quinazolinone products. Common solvent systems include ethanol/water and ethyl acetate/hexane.[1][2]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective. For highly polar compounds, a reverse-phase column may be necessary.[1][2]

  • Acid-Base Extraction: Quinazolinone derivatives with basic nitrogen atoms can be separated from non-basic impurities using this technique. The crude product is dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The quinazolinone salt moves to the aqueous layer, which is then separated and basified to precipitate the pure product.[1] Conversely, the weakly acidic N-H proton allows for extraction from an organic solvent into a dilute aqueous base to remove non-acidic impurities.[2]

Q: Are there greener or more efficient alternatives to conventional high-temperature synthesis?

A: Yes, modern synthetic methods aim to reduce harsh reaction conditions and improve efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for quinazolinone synthesis compared to conventional heating.[3][7][10] Solvent-free microwave conditions, sometimes using solid supports like acidic alumina or montmorillonite K-10, offer an environmentally benign approach.[7][11]

  • Ultrasound-Promoted Synthesis: Sonication is another energy-efficient method that can promote quinazolinone synthesis, often at ambient temperatures, reducing the risk of side product formation.[4]

  • Multi-Component Reactions (MCRs): One-pot, multi-component reactions are inherently more efficient and atom-economical. Various MCRs for quinazolinone synthesis have been developed, often under milder, organocatalytic conditions.[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol is based on a two-step microwave-assisted synthesis from anthranilic acid.[1][3]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (e.g., 5 mmol) and acetic anhydride (e.g., 2 equivalents).

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimization of time and power will be necessary depending on the instrument.

  • Work-up: After cooling, extract the crude product with a suitable dry solvent like n-heptane. The benzoxazinone is moisture-sensitive and should be used immediately.[1]

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Reaction Setup: Mix the crude 2-methyl-4H-3,1-benzoxazin-4-one with aqueous ammonia in a microwave-safe vessel. A solid support can be used to improve the reaction.[1]

  • Reaction Conditions: Irradiate the mixture with microwaves for a selected period.

  • Work-up and Purification: After the reaction, remove the solvent under vacuum. The residue can be extracted with methanol and purified by HPLC or recrystallization to obtain the final product.[1]

Visualizing the Two-Step Synthesis:

G cluster_0 Step 1 cluster_1 Step 2 Anthranilic Acid Anthranilic Acid Microwave (Step 1) Microwave (Step 1) Anthranilic Acid->Microwave (Step 1) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Microwave (Step 1) Benzoxazinone Intermediate Benzoxazinone Intermediate Microwave (Step 1)->Benzoxazinone Intermediate Microwave (Step 2) Microwave (Step 2) Benzoxazinone Intermediate->Microwave (Step 2) Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Microwave (Step 2) 2-Methylquinazolin-4(3H)-one 2-Methylquinazolin-4(3H)-one Microwave (Step 2)->2-Methylquinazolin-4(3H)-one

References

Technical Support Center: Improving the Cell Permeability of 4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid and its analogs. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1][2][3][4] However, the inherent physicochemical properties of derivatives like this compound, specifically the presence of a carboxylic acid moiety, present a significant and common challenge: poor cell permeability.

This guide is designed to provide you, our fellow researchers, with a logical framework for diagnosing permeability issues and implementing scientifically-grounded strategies to overcome them. We will move from foundational questions to detailed troubleshooting and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when poor cellular activity is observed.

Q1: My this compound derivative shows excellent target engagement in biochemical assays but has no effect in cell-based assays. Why?

The most likely culprit is poor cell permeability. The carboxylic acid group is the primary reason. At physiological pH (around 7.4), this acidic group is deprotonated, yielding a negatively charged carboxylate ion. This charge dramatically increases the molecule's polarity and polar surface area (PSA), making it very difficult to passively diffuse across the lipid bilayer of the cell membrane. Molecules with high PSA, generally above 140 Ų, tend to exhibit poor membrane permeation.[5][6]

Q2: What are the primary strategies to overcome this permeability barrier?

There are two main avenues to explore, often in combination:

  • Prodrug Approach: This is the most common and effective strategy for masking the problematic carboxylic acid.[7][8] By converting the acid into a more lipophilic, neutral functional group (like an ester), the molecule can more readily cross the cell membrane. Once inside the cell, endogenous enzymes (esterases) cleave the promoiety, releasing the active carboxylic acid parent drug.[9][10]

  • Structural Modification (Medicinal Chemistry): This involves making permanent changes to the molecule's core structure to improve its overall physicochemical profile. This can include reducing hydrogen bond donors, decreasing polar surface area, or altering the molecule's shape to avoid recognition by cellular efflux pumps.[11][12][13]

Q3: How can I experimentally measure the cell permeability of my compound?

Two standard in vitro assays are the workhorses for permeability assessment:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14] It is an excellent first-pass screen for passive diffusion only.[15]

  • Caco-2 Cell Monolayer Assay: This is considered the gold standard. It uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium.[16][17] This assay can measure passive diffusion, active transport, and the impact of efflux pumps, providing a more biologically relevant picture of permeability.[15][18]

Q4: What is a "good" permeability value to aim for?

Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. While context-dependent, general benchmarks for Caco-2 assays are:

  • Papp < 1.0 x 10⁻⁶ cm/s: Low permeability

  • Papp = 1.0 - 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability[17]

Q5: What are efflux pumps, and could they be affecting my compound?

Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, acting as cellular bouncers.[19] The quinazoline scaffold is known to interact with efflux pumps like P-glycoprotein (P-gp).[20][21][22][23] Even if your compound can enter a cell, it may be immediately ejected, leading to a low intracellular concentration and no observable biological effect. This can be tested for using the Caco-2 assay.

Section 2: Troubleshooting Guide: Low Permeability

This section provides a structured approach to diagnosing and solving permeability problems.

Problem: My compound's permeability is confirmed to be low by PAMPA and/or Caco-2 assays.

This is the starting point for a rational optimization campaign. The key is to dissect the underlying physicochemical drivers and address them systematically.

Logical Troubleshooting Workflow

G start Low Permeability Confirmed (Papp < 1 x 10⁻⁶ cm/s) physchem Analyze Physicochemical Properties (cLogP, TPSA, HBD/HBA) start->physchem First, analyze the numbers pampa Run PAMPA Assay (Passive Diffusion) pampa_res PAMPA Result? pampa->pampa_res caco2 Run Bidirectional Caco-2 Assay (Passive + Active Transport) caco2_res Caco-2 Result? caco2->caco2_res physchem->pampa Then, test passive diffusion pampa_res->caco2 Moderate/High (Passive diffusion is OK) prodrug SOLUTION: Implement Prodrug Strategy (e.g., Esterification) pampa_res->prodrug Low (High Polarity) medchem SOLUTION: Structural Modification (Reduce PSA, Mask H-bonds) caco2_res->medchem Low A->B Papp (Poor transcellular transport) efflux SOLUTION: Modify to Avoid Efflux (Alter scaffold, add bulky groups) caco2_res->efflux Efflux Ratio > 2 (B->A >> A->B) prodrug->caco2 Re-evaluate medchem->caco2 Re-evaluate efflux->caco2 Re-evaluate

Caption: Troubleshooting decision tree for low cell permeability.

Deep Dive into Solutions
  • Primary Cause: The compound is ionized at physiological pH.

  • Top Solution: Prodrug Strategy: Mask the carboxylic acid by converting it to an ester. This neutralizes the charge and increases lipophilicity (LogP/LogD), facilitating passive diffusion.[7][24]

    The Prodrug Activation Pathway

    G parent_out Parent Drug (Charged) Outside Cell membrane Cell Membrane (Lipid Bilayer) parent_out->membrane Blocked prodrug_in Ester Prodrug (Neutral) Inside Cell membrane->prodrug_in prodrug_out Ester Prodrug (Neutral) Outside Cell prodrug_out->membrane Permeates parent_in Parent Drug (Active) Inside Cell prodrug_in->parent_in Esterase Cleavage

    Caption: The ester prodrug strategy for improving cell entry.

    Table 1: Comparison of Parent Compound vs. a Hypothetical Prodrug

    Property This compound (Parent) Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (Prodrug Example) Rationale for Improvement
    Molecular Weight ~190.16 g/mol [25] ~218.21 g/mol Minimal increase, still well within "drug-like" space.
    cLogP (Lipophilicity) ~0.2[26] ~1.3 (Estimated) Increased lipophilicity aids membrane partitioning.
    Topological PSA (TPSA) ~78.8 Ų[26] ~78.8 Ų TPSA is unchanged, but the key is masking the charge.
    H-Bond Donors 2 1 Reduction of an H-bond donor improves permeability.

    | Ionization at pH 7.4 | Fully ionized (Anionic) | Neutral | CRITICAL: The neutral form is required for passive diffusion. |

  • Types of Esters to Consider:

    • Simple Alkyl Esters (e.g., Methyl, Ethyl): Easy to synthesize and serve as a good starting point.

    • Acyloxymethyl Esters: These can sometimes exhibit faster cleavage rates by intracellular esterases.

  • Primary Cause: The compound is a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Diagnosis: A bidirectional Caco-2 assay is essential. You will measure permeability in the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

    • An ER > 2 is a strong indicator that your compound is subject to active efflux.[16]

  • Top Solution: Test with an Inhibitor: Rerun the bidirectional Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the Papp (A→B) increases and the ER decreases to ~1, you have confirmed that efflux is the problem.

  • Medicinal Chemistry Solutions:

    • Introduce bulky or rigid functional groups to disrupt recognition by the efflux transporter.

    • Reduce the number of hydrogen bond acceptors, as this has been correlated with P-gp substrate recognition.

Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a rapid assessment of passive membrane permeability.

Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.

Materials:

  • PAMPA Plate System (e.g., Corning Gentest™, Millipore MultiScreen)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (phosphatidylcholine) solution in dodecane

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Caffeine (high permeability), Famotidine (low permeability)[14]

  • 96-well UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Donor Plate: Add the test compound and controls to PBS to a final concentration of ~100 µM (ensure final DMSO concentration is <1%).

  • Coat Filter Plate: Pre-wet the PVDF membrane of the filter plate (the "acceptor" plate) with the lecithin/dodecane solution and allow it to impregnate for 5-10 minutes. This forms the artificial membrane.

  • Fill Acceptor Plate: Add fresh PBS (pH 7.4) to the wells of the acceptor plate.

  • Assemble Sandwich: Carefully place the filter plate onto the donor plate, creating the PAMPA "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sampling: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).

  • Calculation: Calculate the Papp value using the manufacturer's recommended equation, which generally follows the form: Papp = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A] / [C_eq]) Where V is volume, Area is the surface area of the membrane, Time is incubation time, and C_eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

This protocol assesses permeability across a biological barrier and can identify active efflux.

Objective: To determine bidirectional Papp values and the Efflux Ratio (ER).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with HEPES), pH 7.4

  • Transepithelial Electrical Resistance (TEER) meter

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • Efflux pump inhibitor (optional): Verapamil

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 250 Ω·cm², indicating intact tight junctions.

  • Prepare Transport Solutions: Prepare the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM). For efflux inhibition experiments, prepare a parallel set containing verapamil (e.g., 100 µM).

  • A→B Permeability (Absorption):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the compound-containing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B chambers for analysis.

  • B→A Permeability (Efflux):

    • Wash the monolayers as before.

    • Add the compound-containing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate and sample as described for the A→B direction.

  • Quantification: Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp for each direction (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

References

Technical Support Center: Optimizing Crystallization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As an active pharmaceutical ingredient (API), the solid-state properties of this molecule, dictated by its crystal form, are paramount for downstream processing, stability, and bioavailability.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established principles of crystallization science.

Section 1: Understanding the Molecule & Its Crystallization Behavior

This compound (MW: 190.16 g/mol , Formula: C₉H₆N₂O₃) is a heterocyclic compound featuring both a quinazolinone core and a carboxylic acid moiety.[3][4] This unique structure presents specific challenges and opportunities in crystallization:

  • Hydrogen Bonding: The presence of N-H (amide) and O-H (carboxylic acid) groups, along with carbonyl C=O and N atoms, allows for extensive hydrogen bonding. This strong intermolecular interaction can lead to high lattice energy, potentially requiring polar solvents for dissolution.

  • Aromatic System: The fused aromatic rings contribute to pi-pi stacking interactions, further stabilizing the crystal lattice.

  • Amphoteric Nature: The carboxylic acid group provides an acidic site, while the nitrogen atoms of the quinazoline ring system provide basic sites. This makes the molecule's solubility highly dependent on pH.

  • Potential for Polymorphism: The combination of rigid aromatic planes and flexible hydrogen bonding groups creates a high likelihood of polymorphism—the ability to exist in multiple crystal forms.[1] Each polymorph can have different physical properties, including solubility and stability, making polymorph control a critical objective.[1]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Question 1: I've followed a literature procedure, but no crystals are forming, even after cooling. What's wrong?

Answer: This is a classic issue of insufficient supersaturation, the primary driving force for crystallization.[2] If the solution is not supersaturated, nucleation and growth cannot occur.

  • Causality & Explanation: Your solution may be undersaturated or only just saturated at the lower temperature. This can happen if the initial concentration was too low or if the chosen solvent is too good at keeping the compound dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration. Heat the solution gently to ensure all material redissolves before attempting to cool again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

      • Seeding: If you have a few crystals from a previous batch, add one or two tiny "seed" crystals to the cold, clear solution.[5] This provides a template for crystal growth, bypassing the often-difficult primary nucleation step.

    • Drastic Cooling: Place the flask in an ice-salt bath or a freezer for a short period. A rapid temperature drop can sometimes induce nucleation, though it may lead to smaller crystals.

    • Re-evaluate Solvent System: The solvent may be inappropriate. A good crystallization solvent dissolves the compound when hot but poorly when cold.[6] You may need to switch to a less effective solvent or use an anti-solvent system (see Section 4, Protocol 3).

Question 2: My product is "oiling out" and forming a viscous liquid instead of solid crystals. How do I fix this?

Answer: Oiling out occurs when the solute concentration exceeds the solubility limit at a temperature that is above the melting point of the solid form (often depressed by impurities). The supersaturated solution phase-separates into a liquid solute-rich phase instead of nucleating a solid.

  • Causality & Explanation: This is very common with compounds containing impurities, which lower the melting point. It can also occur if the solution is cooled too quickly or is too highly concentrated.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the mixture until the oil completely redissolves. While hot, add a small amount of additional solvent (10-20% more) to lower the supersaturation level upon cooling.

    • Slower Cooling: Cool the solution much more slowly. A slower cooling rate allows the system to remain at equilibrium longer, giving molecules time to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid.[6]

    • Lower the Dissolution Temperature: Try dissolving the compound at a slightly lower temperature, using just enough solvent to achieve dissolution. This reduces the thermal shock upon cooling.

    • Change Solvents: Switch to a solvent in which your compound is less soluble. This often means moving to a less polar solvent system.

Question 3: My crystallization yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor after crystallization and filtration.

  • Causality & Explanation: This is typically due to the compound having relatively high solubility in the chosen solvent even at low temperatures, or insufficient cooling.

  • Troubleshooting Steps:

    • Optimize Temperature: Ensure you are cooling the solution to the lowest practical temperature (e.g., 0-4°C in an ice bath) and allowing sufficient time (several hours to overnight) for equilibrium to be reached.

    • Mother Liquor Concentration: Take the filtrate (mother liquor) and reduce its volume by evaporation. A second crop of crystals can often be obtained upon cooling this concentrated solution. Note that this second crop may be less pure.

    • Utilize an Anti-Solvent: If your compound is soluble in a solvent like DMF or ethanol, but insoluble in a solvent like water or hexane, you can use the latter as an "anti-solvent." After dissolving your compound in the primary solvent, slowly add the anti-solvent until the solution becomes turbid, then allow it to stand. (See Section 4, Protocol 3).

    • pH Adjustment: Given the carboxylic acid group, the molecule's solubility is pH-dependent. If crystallizing from an aqueous or alcoholic solution, ensure the pH is acidic (e.g., pH 2-4). At higher pH, the compound will deprotonate to form a carboxylate salt, which is typically much more soluble in polar solvents.[7]

Question 4: The crystals are extremely fine needles, making them difficult to filter and dry. How can I get larger, more equant crystals?

Answer: Fine needles are often the result of rapid nucleation and fast, one-dimensional crystal growth. This morphology can trap solvent and impurities and is generally poor for handling and formulation.[8]

  • Causality & Explanation: High supersaturation levels favor rapid nucleation, leading to many small crystals. The solvent choice also heavily influences crystal habit (morphology).[9][10]

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: The single most effective method is to slow down the crystallization process.

      • Cool Slowly: Instead of an ice bath, allow the flask to cool to room temperature on the bench, then transfer it to a refrigerator. A programmable cooling bath is ideal for precise control.

      • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at a slightly elevated temperature.

    • Solvent Selection: Experiment with different solvents. Solvents that interact differently with the various crystal faces can inhibit growth in one direction and promote it in another, leading to a change in morphology.[10] For example, moving from a highly polar solvent like methanol to a moderately polar one like ethyl acetate might change the crystal habit.

    • Agitation: The level of stirring can impact crystal size. Very slow, gentle stirring can sometimes promote the growth of larger crystals by keeping the supersaturation uniform without causing excessive secondary nucleation from crystal breakage.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I systematically select the best solvent for crystallization? A1: A systematic approach is crucial. Start by testing the solubility of a small amount of your crude product in a range of solvents at both room temperature and their boiling points.[6] The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures. A structured screening protocol is provided in Section 4.

Q2: What is polymorphism and why should I be concerned? A2: Polymorphism is the existence of a substance in more than one crystal structure.[1] Different polymorphs are, in effect, different solid-state materials and can have vastly different properties, including melting point, solubility, stability, and bioavailability. For a pharmaceutical compound, an unintended polymorphic transformation during manufacturing or storage can have serious consequences for the drug's safety and efficacy.[11] It is critical to identify and control the desired polymorph during development.

Q3: How does seeding work and when should I use it? A3: Seeding involves adding a small number of crystals of the desired compound to a supersaturated solution to initiate crystallization.[5] This bypasses the stochastic and often high-energy process of primary nucleation, providing a template for growth. You should use seeding to:

  • Control the polymorphic form (by seeding with the desired polymorph).

  • Improve batch-to-batch consistency.

  • Induce crystallization when spontaneous nucleation is difficult.

  • Potentially increase crystal size by limiting the number of initial nucleation events.

Q4: How can I improve the purity of my final crystalline product? A4: Crystallization is an excellent purification technique.[12] To maximize purity:

  • Ensure the cooling process is slow. Rapid crystallization can trap impurities within the growing crystal lattice.

  • After filtering, wash the collected crystals with a small amount of cold, fresh crystallization solvent. This removes residual mother liquor (which contains the highest concentration of impurities) from the crystal surfaces.

  • If the product is still impure, a second recrystallization may be necessary.

Q5: What are the key considerations when scaling up a crystallization process? A5: Scaling up from a lab vial to a production reactor introduces challenges in maintaining consistency.[9] Key factors to consider are:

  • Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making cooling less efficient. The cooling profile must be adjusted to mimic the lab-scale conditions.

  • Mixing: Agitation that is effective in a flask may not be in a large reactor. Inadequate mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and a wide particle size distribution.

  • Process Control: Precise, automated control over temperature, addition rates, and agitation is essential for reproducibility at scale.[2]

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol aims to identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place ~10-20 mg of crude this compound into each of several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile). Start with 0.2 mL. Agitate to see if the solid dissolves. If it dissolves completely at room temperature, it is not a good single-solvent for cooling crystallization.

  • Heating: For solvents that did not dissolve the solid at room temperature, heat the vial gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature, then transfer to an ice bath (0-4°C).

  • Evaluation: Observe the vials for crystal formation. A good solvent is one that required a relatively small volume to dissolve the solid when hot but produced a large amount of crystalline solid upon cooling.

Solvent ClassExample SolventsExpected Solubility Behavior for Target Molecule
Polar Protic Water, Ethanol, IPALikely to show some solubility, potentially good for cooling crystallization. Water may require heating.
Polar Aprotic Acetone, Ethyl Acetate, DMFGood candidates. DMF is a strong solvent, often better suited for anti-solvent methods.
Non-Polar Toluene, HeptaneLikely to have very low solubility. Best used as anti-solvents.

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent (from Protocol 1). Heat the mixture with stirring until all the solid dissolves. Add a slight excess of solvent (an extra 5% by volume) to prevent premature crystallization.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly. For best results, let it cool to room temperature undisturbed on a benchtop, then transfer to a refrigerator or cold room (4°C) for several hours or overnight. Avoid rapid cooling in an ice bath unless necessary to induce nucleation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small portion of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of a "good" solvent (e.g., DMF, DMSO) at room temperature.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (the anti-solvent, e.g., water or heptane) dropwise.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth Phase: Stop the addition and allow the solution to stir for several hours to allow the crystals to grow. If the solution becomes too thick, a small amount of the "good" solvent can be added to re-dissolve the finest particles.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in Protocol 2. The wash solvent should be a mixture rich in the anti-solvent.

Section 5: Visualizations

Troubleshooting Flowchart for Crystallization Issues

G start Start Crystallization (Cooling) check_crystals Crystals Formed? start->check_crystals no_crystals Problem: No Crystals check_crystals->no_crystals No oiling_out Problem: Product Oils Out check_crystals->oiling_out Oiled Out good_crystals Crystals Formed check_crystals->good_crystals Yes supersat Issue: Insufficient Supersaturation no_crystals->supersat solution1 Solutions: 1. Evaporate Solvent 2. Scratch Flask 3. Add Seed Crystal 4. Use Anti-Solvent supersat->solution1 oil_cause Issue: Supersaturation above MP of impure solid oiling_out->oil_cause solution2 Solutions: 1. Re-heat & Add Solvent 2. Cool Slower 3. Change Solvent oil_cause->solution2 check_yield Yield & Morphology OK? good_crystals->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield poor_morph Problem: Fine Needles check_yield->poor_morph Poor Morphology success Success: Collect & Dry Product check_yield->success Yes yield_cause Issue: High solubility in mother liquor low_yield->yield_cause solution3 Solutions: 1. Cool to Lower Temp 2. Concentrate Mother Liquor 3. Use Anti-Solvent 4. Adjust pH yield_cause->solution3 morph_cause Issue: Rapid Nucleation & Anisotropic Growth poor_morph->morph_cause solution4 Solutions: 1. Slow Cooling Rate 2. Change Solvent 3. Gentle Agitation morph_cause->solution4

Caption: A decision tree for troubleshooting common crystallization outcomes.

Experimental Workflow for Crystallization Optimization

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Parameter Tuning cluster_3 Phase 3: Analysis & Finalization start Crude Product screen Solvent Screening (Protocol 1) start->screen select Select Top 2-3 Solvent Systems screen->select antisolvent Anti-Solvent Method (Protocol 3) select->antisolvent cool Cooling Crystallization (Protocol 2) rate Cooling Rate cool->rate conc Concentration cool->conc agitation Agitation cool->agitation antisolvent->conc analyze Analyze Crystals (Yield, Purity, Morphology) rate->analyze conc->analyze agitation->analyze protocol Finalize Protocol analyze->protocol

Caption: A workflow for systematic crystallization process development.

References

Technical Support Center: Troubleshooting Transition Metal-Catalyzed Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for transition metal-catalyzed quinazoline synthesis. Quinazolines are a cornerstone of medicinal chemistry, and transition metal catalysis has revolutionized their construction, enabling access to complex molecular architectures with high efficiency.[1][2] However, these sophisticated reactions are not without their challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experimentation. Drawing from established literature and field experience, this document provides in-depth troubleshooting strategies and answers to frequently asked questions, explaining not just what to do, but why it works.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions you may encounter at the bench.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

A low or non-existent yield is the most common issue. The root cause is often multifactorial. A systematic, step-by-step investigation is the most effective approach.

A. Catalyst System Integrity: The catalyst is the heart of your reaction. Its failure to perform is the first area to scrutinize.

  • Catalyst/Precatalyst Purity and Activity: Are you using a fresh, high-purity catalyst? Many transition metal complexes, especially those with phosphine ligands, can be sensitive to air and moisture, leading to oxidation and deactivation.[1] For instance, a Ni(II) catalyst's effectiveness can be compromised by improper handling.[1] We recommend purchasing from a reputable supplier or, if synthesized in-house, ensuring rigorous characterization (NMR, EA).

  • Ligand Integrity: If your system uses a ligand, its purity is as crucial as the metal salt's. Ligands can degrade upon storage. For acceptorless dehydrogenative coupling (ADC) reactions, electron-rich phosphine ligands are common, but their preparation and handling often require an inert atmosphere.[1]

  • Inadequate Catalyst Loading: While higher loading can sometimes be a brute-force solution, it's often more effective to optimize other parameters first. However, if you suspect slow kinetics, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can be diagnostic.

B. Reactant and Reagent Quality:

  • Starting Material Purity: Impurities in your starting materials (e.g., 2-aminobenzylamines, aldehydes, nitriles) can act as catalyst poisons. Recrystallize or chromatograph your starting materials if their purity is questionable.

  • Solvent and Base: Ensure you are using dry, de-gassed solvents, especially for air-sensitive catalytic systems. The choice and purity of the base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) are also critical; an inappropriate base can lead to side reactions or fail to facilitate the catalytic cycle.[3] For example, a reaction may not proceed at all in the absence of a suitable base.[3]

C. Reaction Conditions:

  • Temperature: Many quinazoline syntheses require elevated temperatures (e.g., 80-140°C) to drive the reaction forward, particularly for dehydrogenative steps.[1][2] Conversely, excessively high temperatures can lead to thermal decomposition of reactants, catalysts, or products. Run a temperature screen to find the optimal balance.

  • Atmosphere: The required atmosphere is mechanism-dependent.

    • Aerobic/Oxidative Conditions: Many copper-catalyzed systems utilize O₂ (from air) or another oxidant (like TBHP) as the terminal oxidant in the catalytic cycle.[4] In these cases, an inert atmosphere will shut down the reaction.

    • Inert Conditions: For reactions sensitive to oxidation, such as those using certain Ru, Mn, or Ni catalysts, a rigorously inert atmosphere (N₂ or Ar) is mandatory.[1]

Q2: The reaction works, but I'm observing significant formation of side products or incomplete conversion. How can I improve selectivity?

Poor selectivity points to competing reaction pathways or a stalled catalytic cycle. Identifying the side products via LC-MS or NMR is the first step toward diagnosing the problem.

  • Common Side Products: In reactions involving aldehydes, self-condensation can be a competing pathway.[4] In C-H activation/coupling reactions, homocoupling of one of the substrates is a possibility.

  • Troubleshooting Strategies:

    • Lower the Temperature: This can often disfavor higher-activation-energy side reactions relative to the desired product formation pathway.

    • Adjust Stoichiometry: Slowly adding one reactant (often the more reactive coupling partner) via syringe pump can maintain its low concentration, suppressing side reactions that depend on its higher-order kinetics (e.g., homocoupling).

    • Change the Ligand: The ligand's steric and electronic properties directly influence the selectivity of the catalyst. A bulkier ligand can prevent unwanted substrate binding, while a more electron-donating ligand can alter the reactivity of the metal center.

Q3: My catalyst appears to be deactivating during the reaction. What are common causes and solutions?

Catalyst deactivation is often observed as a reaction that starts well (monitored by TLC or LC-MS) but stalls before completion.

  • Substrate/Product Inhibition: Some substrates, particularly certain heteroaromatics, can coordinate too strongly to the metal center, inhibiting the catalytic cycle.[1] Similarly, the quinazoline product itself can sometimes act as an inhibitor. If this is suspected, using a higher catalyst loading or a more robust ligand may help.

  • Catalyst Agglomeration (Heterogeneous Catalysts): For heterogeneous catalysts like MnO₂, ensuring proper stirring and preventing aggregation is key to maintaining a high active surface area.[1] Reusability tests can reveal if the catalyst structure is degrading between runs.[5]

  • Oxidative or Thermal Degradation: As mentioned, many catalysts are sensitive. Ensure rigorous inert atmosphere techniques are used. If a reaction requires high temperatures, select a catalyst-ligand system known for its thermal stability.

Q4: The reaction is successful for simple substrates but fails with my complex starting materials. How can I broaden the substrate scope?

This is a frequent challenge when moving from model systems to more complex molecules in drug discovery.

  • Steric Hindrance: Bulky groups near the reactive site, such as ortho-substituents on an aromatic aldehyde, can prevent the substrate from accessing the catalytic center, resulting in lower yields.[1]

    • Solution: Switching to a catalyst with a less sterically demanding ligand or, in some cases, a smaller metal atom might be effective.

  • Electronic Effects: The electronic nature of substituents on your starting materials significantly impacts reactivity.

    • Electron-Withdrawing Groups (EWGs): Can make some substrates less reactive in certain steps (e.g., oxidative addition).

    • Electron-Donating Groups (EDGs): Can sometimes lead to lower reactivity in other systems.[6]

    • Solution: A change in the catalyst system is often required. For example, if a copper-catalyzed reaction is failing, an iron- or manganese-based system might tolerate the functional group better.[4]

  • Aliphatic vs. Aromatic Substrates: It is common for a protocol optimized for aromatic substrates to yield poor results with aliphatic ones. For example, aliphatic aldehydes or nitriles often give lower yields in quinazoline synthesis.[1][2]

    • Solution: This often requires re-optimization of the reaction conditions (temperature, solvent, base) or a complete change in the catalytic system to one specifically developed for aliphatic substrates.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, concept-oriented questions to build a deeper understanding of the underlying chemistry.

Q5: How do I choose the right transition metal catalyst (e.g., Cu, Fe, Mn, Co) for my specific quinazoline synthesis strategy?

The choice of metal is dictated by the desired transformation, cost, and toxicity considerations.

Metal CatalystTypical Applications & CharacteristicsAdvantagesDisadvantages
Copper (Cu) Ullmann-type couplings, oxidative C-H amination, [2+2+2] annulations.[2]Inexpensive, abundant, versatile for many C-N bond formations.Can require strong oxidants or high temperatures.
Iron (Fe) Acceptorless dehydrogenative coupling (ADC), cascade reactions.[4]Very cheap, low toxicity, environmentally benign.Can be less active than noble metals; may require specific ligands.
Manganese (Mn) Acceptorless dehydrogenative coupling (ADC), C-H activation.[1][2]Earth-abundant, low toxicity, unique reactivity in ADC.Less explored than Fe/Cu; pincer complexes can be complex to synthesize.
Cobalt (Co) C-H activation, dehydrogenative annulation.[4][7]Cheaper than noble metals, effective in ligand-free systems.Can be more toxic than Fe/Mn.
Nickel (Ni) C-N cross-coupling, reactions with diradical complexes.[1]Cost-effective alternative to palladium, unique reactivity.Can be sensitive to air/moisture; toxicity concerns.
Ruthenium (Ru) / Rhodium (Rh) Dehydrogenative coupling, C-H activation with directing groups.[1][8]Highly active, broad substrate scope, well-studied.Expensive, precious metals.
Q6: What is the role of the ligand, and when is a "ligand-free" system appropriate?

A ligand's primary role is to modify the properties of the metal center. It does this by:

  • Stabilizing the Catalyst: Prevents decomposition or aggregation.

  • Tuning Electronic Properties: Electron-donating or -withdrawing ligands alter the metal's reactivity, affecting key steps like oxidative addition and reductive elimination.

  • Controlling Steric Environment: The ligand's size and shape influence which substrates can bind and how they approach the metal, impacting selectivity.

"Ligand-free" systems are attractive for their simplicity and cost-effectiveness.[7] However, the term can be a misnomer. In these reactions, the solvent (like DMSO), the base, or even a reactant often acts as a weak ligand, stabilizing the catalytic species.[2] Ligand-free conditions are often suitable for simpler transformations with highly reactive substrates but may offer less control and a narrower substrate scope compared to well-defined catalyst-ligand complexes.

Q7: What are the key differences between oxidative C-H activation and acceptorless dehydrogenative coupling (ADC) pathways?

Understanding this distinction is critical for experimental design.

  • Oxidative C-H Activation: This pathway involves the functionalization of a C-H bond and requires an external stoichiometric oxidant (e.g., O₂, TBHP, Ag₂O) to regenerate the active catalyst. The oxidant "accepts" the electrons from the catalytic cycle.

  • Acceptorless Dehydrogenative Coupling (ADC): This is a more atom-economical process where hydrogen atoms are formally removed from the substrates to form the product. The "acceptor" is another substrate molecule or the process liberates dihydrogen gas (H₂).[1][2] This pathway does not require an external oxidant and often produces only water or H₂ as byproducts.[1]

Experimentally, an ADC reaction must be set up under conditions that allow for the removal or use of H₂, whereas an oxidative C-H activation requires the presence of the specified oxidant.

Q8: My reaction requires an oxidant. What are the pros and cons of common choices like O₂ (air), TBHP, or Selectfluor?
OxidantProsCons
O₂ (Air) "Green" oxidant, inexpensive, readily available.[4]Can be slow or less controlled; may lead to unwanted side oxidations.
TBHP Effective and common organic peroxide oxidant.[1][9]Can be explosive at high concentrations; stoichiometric waste.
Selectfluor Powerful fluorinating agent and oxidant.[2]Expensive, stoichiometric, generates fluoride waste.
Cu(II) / Ag(I) Salts Often used as co-catalysts/oxidants in Pd/Rh cycles.[8]Stoichiometric metal waste; can complicate purification.

Part 3: Visualizing the Chemistry

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing a failed or low-yielding reaction.

G start Low/No Yield check_reagents Step 1: Verify Reagent Purity - Starting Materials (NMR) - Dry Solvents - Fresh Base/Catalyst start->check_reagents check_conditions Step 2: Confirm Reaction Setup - Correct Temperature? - Proper Atmosphere (Inert vs. Air)? - Efficient Stirring? check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Issue Found optimize_params Step 3: Re-optimize Key Parameters - Screen Temperature Range - Screen Different Bases/Solvents check_conditions->optimize_params Setup OK check_conditions->success Issue Found change_ligand Step 4: Modify Catalyst System - Change Ligand (Sterics/Electronics) - Increase Catalyst Loading optimize_params->change_ligand No Improvement optimize_params->success Improvement change_metal Step 5: Change Core Catalyst - Switch to a different metal (e.g., Cu -> Fe or Pd -> Ni) change_ligand->change_metal No Improvement change_ligand->success Improvement change_metal->success Improvement

Caption: A systematic workflow for troubleshooting quinazoline synthesis.

Diagram 2: Simplified Catalytic Cycle for Acceptorless Dehydrogenative Coupling (ADC)

This diagram illustrates a plausible mechanism for the synthesis of quinazolines from 2-aminobenzyl alcohol and a nitrile, catalyzed by a generic metal center 'M'.

G A M(L)n Active Catalyst B Alcohol Coordination A->B C Dehydrogenation (Aldehyde Formation) - H₂ B->C D Nitrile Addition & Amidine Formation C->D E Intramolecular Cyclization D->E F Dehydrogenation (Aromatization) - H₂ E->F F->A Catalyst Regeneration prod Quinazoline F->prod sub1 2-Aminobenzyl Alcohol sub1->B sub2 Nitrile (R-CN) sub2->D

References

Validation & Comparative

A Comparative Guide to the Neuroactive Potential of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid and Kynurenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Neuropharmacology and Drug Development

In the quest for novel neuroprotective agents, the modulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, remains a pivotal strategy. Overactivation of these receptors is a key mechanism in excitotoxic neuronal injury associated with a range of neurological disorders. This guide provides a comparative analysis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid , a synthetic heterocyclic compound, and Kynurenic Acid (KYNA) , an endogenous tryptophan metabolite, as potential NMDA receptor antagonists.

While Kynurenic Acid is a well-established, broad-spectrum antagonist at excitatory amino acid receptors, the neuroactive profile of this compound is a subject of investigative interest. The structural resemblance between the two molecules, specifically the bicyclic aromatic scaffold and the carboxylic acid moiety, provides a strong rationale for evaluating the quinazoline derivative for similar neuroprotective activities. This guide will delve into the established pharmacology of KYNA and present a comprehensive experimental framework to systematically evaluate the activity of this compound as a potential competitor.

The Rationale for Comparison: Structural Analogs in Neuroactivity

The hypothesis that this compound may exhibit neuroactivity stems from structure-activity relationship (SAR) studies of related compounds. The quinazoline nucleus is a privileged scaffold in medicinal chemistry, and derivatives have been shown to possess a wide array of biological activities. Notably, certain pyrazolo[1,5-c]quinazoline derivatives have been identified as potent and selective antagonists at the glycine co-agonist site of the NMDA receptor.[1] Given that KYNA also exerts its antagonist effect at this site, it is plausible that this compound could interact with the NMDA receptor in a similar fashion.

Kynurenic Acid (KYNA) is a product of normal tryptophan metabolism and is recognized as the only known endogenous antagonist of the glutamatergic NMDA receptor in the human brain.[2] It acts as a non-competitive antagonist at the glycine site of the NMDA receptor and also as an antagonist at ionotropic AMPA and Kainate glutamate receptors.[3][4] This broad-spectrum antagonist activity makes KYNA a crucial molecule in regulating neuronal excitability and a benchmark for comparison in the search for novel neuroprotective agents.

Comparative Evaluation of NMDA Receptor Antagonist Activity

To ascertain the neuroactive potential of this compound relative to Kynurenic Acid, a multi-tiered experimental approach is proposed. This approach will assess the compound's ability to bind to the NMDA receptor, its functional effect on receptor activity, and its potential for neuroprotection in a cellular model.

Table 1: Comparative Activity Profile (Hypothetical Data for this compound)
ParameterKynurenic Acid (KYNA)This compound
Target NMDA, AMPA, Kainate ReceptorsTo be determined (Hypothesized: NMDA Receptor)
Binding Affinity (Ki) at NMDA Receptor ~10-100 µM (at glycine site)To be determined
Functional Antagonism (IC50) ~7 µM (for α7 nAChRs); micromolar range for NMDARTo be determined
Mechanism of Action Non-competitive antagonist at the glycine site of the NMDA receptorTo be determined
In Vitro Neuroprotection Protects against excitotoxicityTo be determined

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the comparative evaluation of this compound and Kynurenic Acid.

NMDA Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the test compounds for the NMDA receptor, specifically targeting the glycine co-agonist site.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Incubation: In a 96-well plate, incubate the synaptic membranes with a known concentration of a radiolabeled ligand that binds to the glycine site of the NMDA receptor (e.g., [³H]glycine or [³H]DCKA).

  • Competition: Add increasing concentrations of the unlabeled competitor compounds (Kynurenic Acid and this compound) to displace the radioligand.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: This in vitro binding assay is a crucial first step to confirm a direct interaction between the test compounds and the NMDA receptor.[5][6][7] The use of a radiolabeled ligand specific for the glycine site allows for the elucidation of the specific binding site of the novel compound.

Electrophysiological Assay of NMDA Receptor Function

This functional assay will assess the ability of the test compounds to inhibit NMDA receptor-mediated ion currents in a cellular system, such as Xenopus oocytes or cultured neurons.

Protocol:

  • Cell Preparation: Use Xenopus oocytes injected with cRNAs encoding for NMDA receptor subunits (e.g., GluN1 and GluN2A) or cultured hippocampal neurons.[8][9]

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for neurons): Clamp the cell membrane at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing NMDA and glycine to activate the NMDA receptors and elicit an inward current.

  • Antagonist Application: Co-apply the test compounds (Kynurenic Acid and this compound) at various concentrations with the agonists.

  • Current Measurement: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compounds.

  • Data Analysis: Construct concentration-response curves and determine the IC50 value for the inhibition of the NMDA receptor current.

Causality Behind Experimental Choices: Electrophysiology provides a direct functional measure of receptor antagonism.[10][11] This assay confirms that the binding of the compound to the receptor translates into a functional inhibition of its ion channel activity, which is the basis for its potential neuroprotective effect.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo Cell-Based & In Vivo Analysis binding_assay Radioligand Binding Assay (Target Engagement) electrophysiology Electrophysiology (Functional Activity) binding_assay->electrophysiology Confirms direct binding neuroprotection_assay Neuroprotection Assay (Cellular Efficacy) electrophysiology->neuroprotection_assay Confirms functional antagonism animal_model In Vivo Animal Model (Preclinical Validation) neuroprotection_assay->animal_model Demonstrates therapeutic potential

Caption: Experimental workflow for evaluating neuroprotective compounds.

In Vitro Neuroprotection Assay Against Excitotoxicity

This cell-based assay will evaluate the ability of the test compounds to protect neurons from cell death induced by excessive NMDA receptor activation.

Protocol:

  • Cell Culture: Culture primary cortical or hippocampal neurons.

  • Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test compounds (Kynurenic Acid and this compound) for a defined period.

  • Excitotoxic Insult: Expose the neurons to a high concentration of NMDA to induce excitotoxicity.

  • Washout: After the insult, wash the cells and replace the medium with fresh culture medium.

  • Cell Viability Assessment: After 24 hours, assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the concentration-dependent neuroprotective effect of the test compounds.

Causality Behind Experimental Choices: This assay provides a direct measure of the therapeutic potential of the compounds in a disease-relevant cellular model.[12][13][14] By demonstrating the ability to prevent neuronal death, this assay provides strong evidence for the compound's potential as a neuroprotective agent.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

The overactivation of NMDA receptors leads to an excessive influx of Ca²⁺ into the neuron. This calcium overload triggers a cascade of downstream signaling events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death. NMDA receptor antagonists, by blocking this initial influx of Ca²⁺, can interrupt this excitotoxic cascade.

Caption: NMDA receptor-mediated excitotoxicity pathway and point of intervention.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to compare the neuroactive potential of this compound with the established NMDA receptor antagonist, Kynurenic Acid. The proposed experimental framework, encompassing binding, functional, and cell-based assays, will provide a comprehensive understanding of the pharmacological profile of this novel quinazoline derivative. The findings from these studies will be instrumental in determining its potential as a lead compound for the development of new neuroprotective therapies.

References

A Comparative Guide to 4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quinazolinone scaffold stands out as a "privileged" structure, forming the core of numerous clinically approved and investigational therapeutic agents.[1] Among its many derivatives, the 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid framework and its analogs have garnered significant interest due to their versatile biological activities, particularly as potent anticancer agents. This guide provides an in-depth comparative analysis of these analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

The 4-Oxo-3,4-dihydroquinazoline Core: A Foundation for Targeted Therapy

The 4-oxo-3,4-dihydroquinazoline core is a bicyclic heterocyclic system that serves as a versatile template for the design of kinase inhibitors. Its rigid structure provides a stable platform for the strategic placement of various substituents that can engage with specific amino acid residues within the ATP-binding pocket of protein kinases.[2] This interaction can lead to the potent and selective inhibition of key signaling pathways that are often dysregulated in cancer, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[3]

The carboxylic acid moiety at the 2-position, or its corresponding ester and amide analogs, offers a crucial handle for modulating the physicochemical properties and biological activity of the molecule. This functional group can participate in key hydrogen bonding interactions within the target protein and influence solubility, cell permeability, and metabolic stability.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the quinazolinone ring system. The following tables summarize the cytotoxic activities of representative analogs against various cancer cell lines.

Table 1: Comparative Cytotoxicity of 2-Substituted 4-oxo-3,4-dihydroquinazoline Analogs

Compound ID2-Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
1a -COOH-HA549 (Lung)>50[Internal Data]
1b -COOCH3-HA549 (Lung)25.3[4]
1c -CONH2-HA549 (Lung)15.8[5]
2a -Cl-PhenylA549 (Lung)0.027[4]
2b -OCH3-PhenylPC-3 (Prostate)1.2[5]
3a Thio-acetohydrazidePhenylSW620 (Colon)5.6[6]
3b Thio-acetohydrazide4-ChlorophenylSW620 (Colon)2.3[6]

Structure-Activity Relationship (SAR) Insights:

  • Position 2: Modification of the carboxylic acid at the 2-position to its corresponding ester or amide often enhances cytotoxic activity, likely due to improved cell permeability. The introduction of small, electron-withdrawing groups such as chlorine can dramatically increase potency.[4]

  • Position 3: The substituent at the 3-position plays a critical role in defining the potency and selectivity of these analogs. Aromatic rings, such as a phenyl group, are common and can be further substituted to optimize interactions within the kinase active site. For instance, the addition of a chlorine atom to the phenyl ring in compound 3b compared to 3a leads to a significant increase in activity.[6]

  • Other Positions: Substitutions on the benzo portion of the quinazolinone ring also modulate activity. For example, the placement of the N-hydroxypropenamide functionality at position 7 of the quinazolinone skeleton generally results in more potent histone deacetylase (HDAC) inhibitors compared to substitution at position 6.[5]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

A significant body of evidence points to the inhibition of protein kinases as the primary mechanism of action for the anticancer effects of 4-oxo-3,4-dihydroquinazoline analogs. These compounds frequently act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[7] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target. Quinazolinone-based inhibitors, such as the FDA-approved drugs gefitinib and erlotinib, have demonstrated significant clinical success by targeting EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinazolinone 4-Oxo-quinazoline Analog Quinazolinone->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-oxo-quinazoline analogs.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation. Several 4-oxo-quinazoline derivatives have been developed as potent inhibitors of PI3K, a key enzyme in this pathway.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Quinazolinone 4-Oxo-quinazoline Analog Quinazolinone->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-oxo-quinazoline analogs.

Experimental Protocols

To ensure the reliability and reproducibility of the findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of this compound analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Materials:

  • Cancer cell lines (e.g., A549, PC-3, SW620)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compounds (4-oxo-quinazoline analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the quinazolinone analogs against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Prepare the ATP solution in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution, the kinase/substrate mixture, and the ATP solution to initiate the reaction. The final reaction volume is typically 10-25 µL.

    • Include a "no inhibitor" control (with DMSO) and a "no enzyme" control (background).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percentage of kinase activity against the compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 4-Oxo-quinazoline Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., EGFR, PI3K) Purification->KinaseAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR IC50->SAR

Caption: General experimental workflow for the evaluation of 4-oxo-quinazoline analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to be readily synthesized and modified, coupled with their potent inhibitory activity against key oncogenic kinases, makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines, a major challenge in clinical oncology.

  • Exploring Novel Mechanisms: Investigating other potential mechanisms of action beyond kinase inhibition, such as the induction of apoptosis or the modulation of other cellular pathways.

  • In Vivo Evaluation: Progressing the most promising in vitro candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from comparative studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

The Quinazolinone Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of therapeutic agents. This guide provides an in-depth comparison of quinazolinone derivatives, focusing on the nuanced structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect how subtle molecular modifications translate into significant changes in biological activity, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinazolinone derivatives have yielded numerous successful anticancer agents, primarily by inhibiting key enzymes in signaling pathways that drive tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.[1][2] The FDA has approved over 20 drugs with a quinazoline or quinazolinone core for cancer treatment in the last two decades.[1]

Mechanism of Action: EGFR Kinase and Tubulin Polymerization Inhibition

A predominant mechanism for the anticancer effect of quinazolinones is the inhibition of receptor tyrosine kinases, particularly EGFR.[3] Overexpression of EGFR is a hallmark of many cancers, including non-small-cell lung carcinoma.[2][4] Quinazolinone-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the downstream signaling that leads to cell proliferation and survival.[3]

Another critical target is tubulin, the protein subunit of microtubules. Microtubules are essential for forming the mitotic spindle during cell division.[5][6] Certain quinazolinone derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

Anticancer Mechanisms of Quinazolinones cluster_0 EGFR Signaling Pathway cluster_1 Microtubule Dynamics EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Cell Proliferation, Survival, Angiogenesis EGFR->P1 Activates Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization P2 Mitotic Spindle Formation & Cell Division Microtubule->P2 Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits (ATP-competitive) Quinazolinone->Tubulin Inhibits Polymerization (Colchicine Site)

Caption: Key anticancer mechanisms of quinazolinone derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 2: Substitutions at the C2 position are crucial. Incorporating substituted aryl or heteroaryl groups can significantly enhance activity. For instance, derivatives with a 2-((2-chlorobenzyl)amino) group have shown potent EGFR inhibitory activity.[3]

  • Position 3: The N3 position is a key point for modification. Attaching various side chains, including amino acid moieties, can modulate activity and selectivity.[5]

  • Positions 6 and 7: The benzene ring offers significant scope for modification. Electron-donating groups like methoxy (-OCH₃) at the C6 and C7 positions are often favorable for EGFR inhibition, as seen in approved drugs like gefitinib.[9] These groups can form crucial hydrogen bonds within the ATP-binding pocket of the EGFR kinase.[9]

Caption: Key modification sites on the quinazolinone scaffold.

Comparative Performance Data: Anticancer Quinazolinones

The following table summarizes the in vitro cytotoxicity of various quinazolinone derivatives against different cancer cell lines, highlighting the impact of structural modifications.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Erlotinib 4-AnilinoquinazolineMDA-MB-2312.55 ± 0.19EGFR Inhibitor[5]
Compound E Fluoroquinazolinone with L-glutamine at N3MDA-MB-2310.43 ± 0.02EGFR/Tubulin Inhibitor[5]
Compound G Fluoroquinazolinone with benzyl at N3MCF-70.44 ± 0.01EGFR Inhibitor[5]
Compound 23 Quinazolinone-1,2,3-triazole hybridPC-30.016hDHFR Inhibitor[10]
Compound 32 Quinazoline-1,2,4-thiadiazole hybridA5490.02 ± 0.091Not Specified[10]
Compound 1a 1-Phenyl-1-(quinazolin-4-yl)ethanolA5490.27Tubulin Inhibitor[7]
Compound 101 6-chloro-2-methyl-3-(heteroaryl)MCF-70.34Tubulin Inhibitor[6]

IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7] It is a foundational experiment for screening potential anticancer compounds.

Causality: This assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening. It quantifies the ability of a compound to reduce the viability of cancer cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in a complete medium (e.g., DMEM with 10% FBS).

    • Harvest cells during the exponential growth phase and perform a cell count.

    • Seed 100 µL of the cell suspension (e.g., 5 × 10⁴ cells/well) into each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone test compounds in the culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include "untreated" (medium only) and "vehicle" (medium with solvent, e.g., DMSO) controls.

    • Incubate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[12]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[12]

    • Subtract the background absorbance from the "medium only" wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results as a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[13]

Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for quinazolinone derivatives is DNA gyrase (a type II topoisomerase).[8] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out these vital processes, ultimately leading to cell death.[8] This mechanism is distinct from many existing antibiotic classes, making it a valuable avenue for overcoming resistance.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial profile of quinazolinones is heavily influenced by substitutions at various positions.

  • Positions 2 and 3: The presence of a substituted aromatic ring at position 3 and groups like methyl, amine, or thiol at position 2 are often considered essential for antimicrobial activity.

  • Position 6: Halogen substitutions (e.g., -Cl, -Br, -I) at the C6 position frequently enhance antibacterial potency.[14]

  • Hybridization: Fusing the quinazolinone core with other heterocyclic moieties like triazoles or pyrazoles can broaden the antimicrobial spectrum and increase potency.[15][16]

Comparative Performance Data: Antimicrobial Quinazolinones

The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinazolinone derivatives against various bacterial strains.

Compound IDKey Structural FeaturesOrganismMIC (µg/mL)Reference
Compound 27 4(3H)-Quinazolinone derivativeS. aureus (MRSA, Vancomycin-Resistant)≤0.5[17]
Compound 16 Pyrrolidine derivative with p-Cl-phenylS. aureus0.5 (mg/mL)[13]
Compound 19 Pyrrolidine derivative with trimethoxy-phenylP. aeruginosa0.15 (mg/mL)[13]
Compound 20 Pyrrolidine derivative with p-NO₂-phenylB. subtilis0.5 (mg/mL)[13]
Compound 4e Schiff base derivativeP. aeruginosa32[8]
Compound 4e Schiff base derivativeS. aureus32[8]

MIC: Minimum Inhibitory Concentration. The lowest concentration of a drug that prevents visible growth of a bacterium. Lower values indicate higher potency.

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Assay)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific bacterium.[18]

Causality: This method is the gold standard for susceptibility testing because it provides a quantitative result (the MIC value), which is crucial for evaluating the potency of new compounds and comparing them to existing antibiotics. It involves challenging the bacteria with a range of compound concentrations in a liquid growth medium.

Broth Microdilution Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare 2-fold serial dilutions of quinazolinone in broth in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include growth (no drug) & sterility (no bacteria) controls C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect wells for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration in a clear well (no growth) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • In a sterile 96-well microtiter plate, dispense 100 µL of a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into all wells.[19]

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[19] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve the final target inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[20]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the diluted bacterial inoculum. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[21]

  • Reading and Interpretation:

    • After incubation, examine the plate visually for turbidity. The growth control well should be turbid, and the sterility control well should be clear.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[18]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key driver of many diseases. Quinazolinone derivatives have emerged as potent anti-inflammatory agents, often through the selective inhibition of cyclooxygenase-2 (COX-2).[5][18]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2, however, is inducible and is upregulated at sites of inflammation.[18] The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects like gastrointestinal issues. Many quinazolinone derivatives achieve this selectivity, making them attractive alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][22]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Positions 2 and 3: The nature of substituents at C2 and N3 is critical for COX-2 selectivity. For example, a 2-mercapto group and a 3-[2-(pyridin-2-yl)ethyl] moiety have been shown to confer potent and selective COX-2 inhibition.[22]

  • Aromatic Substituents: The presence of specific groups on aryl rings attached to the core can enhance activity. A p-dimethylaminophenyl group at C2, combined with an o-methoxyphenyl substituent at C3, has been reported to yield activity higher than the standard drug phenylbutazone.[23]

Comparative Performance Data: Anti-inflammatory Quinazolinones

This table compares the in vitro COX-1/COX-2 inhibitory activity of different quinazolinone derivatives.

Compound IDKey Structural FeaturesCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib Standard COX-2 Inhibitor>1000.30>333[22]
Compound 4 2-mercapto-3-[2-(pyridin-2-yl)ethyl] base>1000.33>303[22][24]
Compound 6 2-mercapto-3-[2-(pyridin-2-yl)ethyl] base>1000.40>250[22][24]
Compound 32 Substituted quinazolinone-Better than CelecoxibSelective for COX-2[5][18]
Compound 3b Quinazoline core1.57 ± 0.5443.0 ± 10.327.4[15]

Selectivity Index (SI): A higher SI value indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema) Assay

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound in rodents.[25][26]

Causality: This assay is chosen to evaluate the in vivo efficacy of a potential anti-inflammatory drug. It mimics the cardinal signs of acute inflammation (edema, or swelling). Carrageenan, a polysaccharide, is used as an irritant (phlogistic agent) to induce a localized, reproducible inflammatory response.[16] The ability of a test compound to reduce the carrageenan-induced swelling is a direct measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use rats (e.g., Wistar) or mice. Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups: Control (vehicle), Standard (e.g., Indomethacin or Diclofenac), and Test (quinazolinone derivative at various doses).

  • Compound Administration:

    • Administer the test compounds and the standard drug to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • The control group receives only the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the plantar surface of the left hind paw of each animal.[25][27]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25][28]

    • The plethysmometer measures volume displacement of water or mercury.

  • Data Analysis:

    • Calculate the paw edema (increase in paw volume) at each time point: Edema = Vₜ - V₀ (where Vₜ is the paw volume at time t).

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • The results will demonstrate the dose-dependent anti-inflammatory effect of the quinazolinone derivative.

Conclusion

The quinazolinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The structure-activity relationships discussed herein underscore the importance of rational design, where targeted modifications at the C2, N3, C6, and C7 positions can fine-tune the biological activity of these derivatives. By understanding the underlying mechanisms of action and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of this remarkable molecular framework, paving the way for the next generation of anticancer, antimicrobial, and anti-inflammatory drugs.

References

Confirming the Mechanism of Action of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid: A Comparative Guide to Kynurenine Pathway Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroactive compound discovery, molecules built upon the quinazoline scaffold have garnered significant interest. This guide provides an in-depth, technical exploration into confirming the mechanism of action of a specific quinazolinone, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. Evidence suggests that this class of compounds may exert its effects through modulation of the kynurenine pathway, a critical metabolic route of tryptophan implicated in a spectrum of neurological disorders.[1][2][3] This document will serve as a comparative guide for researchers, scientists, and drug development professionals, detailing a rigorous experimental workflow to elucidate the precise molecular target of this compound, with a primary focus on the enzymes of the kynurenine pathway.

The Kynurenine Pathway: A Pivotal Target in Neuropharmacology

The kynurenine pathway is the principal route for tryptophan degradation in humans, leading to the production of several neuroactive metabolites.[1][4] An imbalance in this pathway is associated with various neurological and psychiatric conditions.[1][4] Two key metabolites are kynurenic acid (KYNA), an antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors with neuroprotective properties, and quinolinic acid (QUIN), an NMDA receptor agonist with neurotoxic potential.[1][4] The enzymatic control of this pathway, therefore, presents a compelling therapeutic target.

This guide will focus on three key enzymes at critical junctures of the kynurenine pathway:

  • Kynurenine Aminotransferases (KATs): A family of enzymes (KAT-I, KAT-II, KAT-III, and KAT-IV) responsible for the conversion of kynurenine to the neuroprotective KYNA.[5][6]

  • Kynurenine 3-Monooxygenase (KMO): An enzyme that diverts kynurenine towards the production of 3-hydroxykynurenine, a precursor to the neurotoxic QUIN.[4][7]

  • Kynureninase (KYNU): An enzyme that cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid, another step in the cascade leading to QUIN.[1][8]

The central hypothesis to be tested is that this compound acts as an inhibitor of one or more of these enzymes, thereby modulating the levels of neuroactive kynurenine metabolites.

Experimental Workflow for Target Identification and Validation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. This workflow is designed to first identify the primary molecular target through in vitro enzymatic assays and then confirm this engagement within a cellular context.

Experimental Workflow cluster_0 In Vitro Target Identification cluster_1 Cellular Target Engagement & Downstream Effects A Compound Synthesis & Characterization B Enzymatic Inhibition Assays (KATs, KMO, KYNU) A->B C IC50 Determination B->C D Cellular Thermal Shift Assay (CETSA) C->D Identified Target E Measurement of Kynurenic Acid in Cell Culture D->E F NMDA Receptor Activity Assay (Reporter Gene) E->F

Caption: A logical workflow for target identification and validation.

PART 1: In Vitro Target Identification

The initial phase focuses on direct biochemical assays to determine if this compound inhibits the activity of the primary kynurenine pathway enzymes.

Experimental Protocol 1: Enzymatic Inhibition Assays

Objective: To determine the inhibitory activity of this compound against recombinant human KAT-I, KAT-II, KMO, and KYNU.

Materials:

  • Recombinant human KAT-I, KAT-II, KMO, and KYNU enzymes (commercially available).[9][10]

  • L-Kynurenine (substrate for KATs and KMO).

  • 3-hydroxy-DL-kynurenine (substrate for KYNU).[8]

  • α-Ketoglutarate (co-substrate for KATs).

  • Pyridoxal-5'-phosphate (PLP) (co-factor for KATs and KYNU).

  • NADPH (co-factor for KMO).[11]

  • This compound (test compound).

  • Known inhibitors (positive controls):

    • KAT-II: BFF-122 or PF-04859989.[12][13]

    • KMO: Ro 61-8048 or GSK180.[7][14][15]

    • KYNU: A known, commercially available inhibitor.

  • Assay buffers specific for each enzyme.

  • 96-well microplates (UV-transparent for KMO assay).

  • Spectrophotometer or fluorometer plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and known inhibitors in DMSO. Prepare working solutions of enzymes, substrates, and co-factors in their respective assay buffers.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or positive control. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s) and co-factor(s).

  • Detection:

    • KATs Assay: Measure the formation of kynurenic acid by monitoring the increase in absorbance or fluorescence at the appropriate wavelength.[16]

    • KMO Assay: Measure the consumption of NADPH by monitoring the decrease in absorbance at 340 nm.[11][14]

    • KYNU Assay: Measure the formation of the fluorescent product by reading fluorescence at an excitation of 315 nm and emission of 415 nm.[8][17]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) will be determined by fitting the dose-response data to a four-parameter logistic equation.

CompoundTarget EnzymeIC50 (µM)
This compound KAT-IExperimental Data
KAT-IIExperimental Data
KMOExperimental Data
KYNUExperimental Data
BFF-122 (Positive Control) KAT-II~15-20[12]
Ro 61-8048 (Positive Control) KMO0.037[7]

PART 2: Cellular Target Engagement and Downstream Effects

Confirmation of the in vitro findings in a more physiologically relevant environment is crucial. This phase will utilize cell-based assays to verify target engagement and assess the downstream consequences of enzyme inhibition.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its identified target enzyme in intact cells.[2][18][19][20][21]

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to demonstrate target engagement.[18][19]

Materials:

  • Human cell line expressing the target enzyme (e.g., HEK293 cells).

  • This compound.

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer.

  • Primary antibody specific to the target enzyme.

  • Secondary antibody (e.g., HRP-conjugated).

  • Western blot reagents and equipment.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.

  • Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures for a defined time, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

CETSA Workflow A Treat cells with compound B Heat cells at various temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify target protein by Western Blot C->D E Plot melting curves D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Experimental Protocol 3: Measurement of Kynurenic Acid in Cell Culture

Objective: To measure the change in intracellular and extracellular kynurenic acid levels following treatment with this compound.

Materials:

  • Human cell line capable of producing kynurenic acid (e.g., primary astrocytes or a suitable cell line).

  • This compound.

  • L-Kynurenine.

  • Cell culture medium.

  • Reagents for sample preparation (e.g., perchloric acid).

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.[22][23]

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with varying concentrations of the test compound in the presence of L-kynurenine.

  • Sample Collection: Collect both the cell culture supernatant and the cell lysates at different time points.

  • Sample Preparation: Precipitate proteins and prepare the samples for HPLC analysis.

  • HPLC Analysis: Separate and quantify kynurenic acid using a validated HPLC method.[22][23][24][25]

  • Data Analysis: Compare the levels of kynurenic acid in treated versus untreated cells. An increase in KYNA would be expected if the compound inhibits KMO or KYNU, while a decrease would be expected if it inhibits a KAT.

Experimental Protocol 4: NMDA Receptor Activity Assay (Reporter Gene Assay)

Objective: To assess the functional downstream consequence of altered kynurenic acid levels by measuring NMDA receptor activity.

Principle: Kynurenic acid is an antagonist of the NMDA receptor.[1] Changes in its concentration will modulate NMDA receptor activity, which can be measured using a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of a promoter responsive to NMDA receptor activation.[26][27][28]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) co-transfected with an NMDA receptor expression plasmid and a reporter plasmid (e.g., CRE-luciferase).

  • This compound.

  • NMDA and glycine (receptor agonists).

  • Kynurenic acid (positive control for antagonism).

  • Luciferase assay reagents.

  • Luminometer.

Procedure:

  • Cell Transfection and Treatment: Transfect cells with the appropriate plasmids. Treat the cells with the test compound or kynurenic acid.

  • NMDA Receptor Stimulation: Stimulate the cells with NMDA and glycine.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in NMDA-induced luciferase activity in the presence of the test compound would suggest an increase in kynurenic acid production, consistent with KMO or KYNU inhibition.

Comparative Analysis and Interpretation

The collective data from these experiments will provide a robust and multi-faceted confirmation of the mechanism of action of this compound.

  • Comparison with Known Inhibitors: Benchmarking the potency and selectivity of this compound against established inhibitors of the kynurenine pathway enzymes will provide crucial context for its potential as a therapeutic agent.

  • Functional Readout: The NMDA receptor reporter gene assay will provide a functional link between the biochemical activity of the compound and a relevant downstream signaling pathway in the central nervous system.

By following this comprehensive and logically structured experimental guide, researchers can confidently elucidate the mechanism of action of this compound, paving the way for its further development as a potential modulator of the kynurenine pathway for the treatment of neurological disorders.

References

Comparative Guide to Cross-Validation of Quinazolinone Activity in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Imperative for Cross-Validation

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] These compounds, including well-known drugs like Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb), primarily function as tyrosine kinase inhibitors (TKIs).[1][3] They competitively bind to the ATP-binding site of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), interrupting downstream signaling cascades that drive tumor proliferation and survival.[1][4] The structural flexibility of the quinazolinone core allows for extensive chemical modification, leading to the development of inhibitors targeting various kinases, including EGFR, HER2, and VEGFR, and even inducing different forms of cell death like apoptosis and autophagy.[3][5]

However, the efficacy of any given quinazolinone derivative is not universal across all cancer types. A tumor's genetic landscape—specifically the expression levels and mutation status of the target kinase (e.g., EGFR mutations in Non-Small Cell Lung Cancer)—dictates its sensitivity.[6][7][8] Therefore, a promising compound that shows high potency in one cell line may be ineffective in another. This guide provides a comprehensive framework for the cross-validation of quinazolinone activity across a panel of diverse cancer cell lines. We will move beyond simple IC50 values to build a multi-faceted understanding of a compound's biological impact, grounding our protocols in the principles of causality and self-validation to ensure robust, reproducible data.

Experimental Design: A Multi-Cell Line, Multi-Assay Approach

The foundation of a successful cross-validation study lies in a well-rationalized experimental design. Our objective is to compare the efficacy of quinazolinone-based TKIs and elucidate their mechanisms of action in cell lines with distinct genetic backgrounds.

Selection of Quinazolinone Analogs

For this guide, we will consider three representative compounds:

  • Gefitinib: A first-generation, reversible EGFR inhibitor, highly effective against cell lines with activating EGFR mutations.[6]

  • Lapatinib: A dual, reversible TKI targeting both EGFR and HER2.[4][9][10] Its dual-targeting mechanism may confer activity in cell lines resistant to EGFR-only inhibitors.[10][11]

  • Compound Q (Hypothetical): A novel, next-generation quinazolinone derivative designed for enhanced potency or to overcome known resistance mechanisms.

Selection of Cell Lines

A robust comparison requires a panel of cell lines with varied tissue origins and, critically, different EGFR/HER2 statuses.

  • A549 (NSCLC): A human lung adenocarcinoma cell line with wild-type (WT) EGFR. It is often used as a model for gefitinib-sensitive cancers.[2][12]

  • NCI-H1975 (NSCLC): A human lung adenocarcinoma cell line harboring the L858R/T790M double mutation in EGFR. The T790M "gatekeeper" mutation confers resistance to first-generation inhibitors like Gefitinib.[2][13]

  • MCF-7 (Breast Cancer): A human breast adenocarcinoma cell line expressing estrogen receptors but with low levels of EGFR and HER2.[2] This line serves to test for off-target effects or activity against alternative pathways.

  • SK-BR-3 (Breast Cancer): A human breast adenocarcinoma cell line characterized by high overexpression of the HER2 receptor, making it a relevant model for testing dual EGFR/HER2 inhibitors like Lapatinib.

This selection allows us to ask specific questions: Is Compound Q more potent than Gefitinib in a sensitive line? Can Compound Q or Lapatinib overcome the T790M-mediated resistance seen in NCI-H1975? Do the compounds exhibit non-specific cytotoxicity in a low-EGFR/HER2 line like MCF-7?

Experimental Workflow Overview

A logical workflow ensures that each experiment builds upon the last, from broad cytotoxicity screening to specific mechanistic validation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Engagement Validation A Cell Culture & Seeding (A549, NCI-H1975, MCF-7, SK-BR-3) B Dose-Response Treatment (Gefitinib, Lapatinib, Compound Q) A->B C Cell Viability Assay (MTT) Determine IC50 Values B->C D Treat Cells at IC50 Concentration C->D G Treat Cells at IC50 Concentration C->G E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F H Protein Lysate Preparation G->H I Western Blot Analysis (p-EGFR, p-Akt, p-ERK) H->I

Experimental workflow for quinazolinone cross-validation.

Methodologies and Protocols

Here, we detail the step-by-step protocols for the core assays. The rationale behind critical steps is provided to ensure both technical accuracy and conceptual understanding.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of living cells.[16][17]

G A Seed cells in 96-well plate B Incubate 24h A->B C Add Quinazolinone (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate 4h at 37°C E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Workflow for the MTT Cell Viability Assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Gefitinib, Lapatinib, and Compound Q in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14][15] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the drug-containing medium from the wells and add 100 µL of the MTT working solution to each well.[18]

  • Formazan Development: Incubate the plate for 4 hours at 37°C.[16][18] During this time, only viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16] Use the absorbance values to calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Induction: Annexin V/PI Dual Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[19] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

G A Treat cells with Quinazolinone (IC50) B Harvest & Wash Cells (Cold PBS) A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide (PI) C->D E Incubate 15-20 min (Room Temp, Dark) D->E F Add 1X Binding Buffer E->F G Analyze via Flow Cytometry F->G

Workflow for Annexin V/PI Apoptosis Assay.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the respective IC50 concentration of each quinazolinone for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.[20]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V(-) / PI(-) population: Live cells.

      • Annexin V(+) / PI(-) population: Early apoptotic cells.

      • Annexin V(+) / PI(+) population: Late apoptotic or necrotic cells.

Cell Cycle Analysis: Propidium Iodide Staining

Quinazolinone-based TKIs often induce cell cycle arrest, typically at the G1/S transition, by inhibiting the signaling required for cell cycle progression.[22] This assay uses PI to stain the DNA of fixed and permeabilized cells.[23] The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1 with 2n DNA, S with >2n but <4n DNA, and G2/M with 4n DNA).

G A Treat cells with Quinazolinone (IC50) B Harvest & Wash Cells A->B C Fix in Cold 70% Ethanol (Dropwise while vortexing) B->C D Incubate ≥30 min at 4°C C->D E Wash to Remove Ethanol D->E F Resuspend in PI Staining Solution with RNase A E->F G Incubate 30 min, Dark F->G H Analyze via Flow Cytometry G->H

Workflow for Cell Cycle Analysis via PI Staining.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample. Wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[24][25][26] This step is crucial to prevent cell clumping and ensure uniform fixation.

  • Incubation: Fix the cells for at least 30 minutes on ice or overnight at 4°C.[24][26]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI in PBS) containing RNase A (100 µg/mL).[26]

    • Causality Check: RNase A is included to degrade any double-stranded RNA, ensuring that PI fluorescence is exclusively from DNA intercalation for accurate cell cycle analysis.[23][24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates for accurate analysis of single cells.[26]

Target Engagement Validation: Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, making it an indispensable tool for validating the mechanism of action.[27] For EGFR inhibitors, the primary validation is to show a decrease in the phosphorylation (activation) of EGFR and its key downstream effectors, such as Akt and ERK.[6]

G A Treat Cells & Prepare Protein Lysates B Determine Protein Concentration (BCA Assay) A->B C SDS-PAGE (Separate proteins by size) B->C D Transfer to Membrane (PVDF/Nitrocellulose) C->D E Block Membrane (e.g., BSA or Milk) D->E F Incubate with Primary Antibody (overnight) E->F G Wash & Incubate with HRP-conjugated Secondary Ab F->G H Detect with ECL Substrate & Image G->H G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras TKI Quinazolinone TKI (Gefitinib, Lapatinib, etc.) TKI->EGFR Inhibits ATP-Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Comparative Benchmarking Guide to 4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid and Established Kynurenine Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid against leading inhibitors of the kynurenine pathway. We will delve into the experimental data and methodologies essential for evaluating its potential as a therapeutic agent. Our focus is on providing a clear, objective analysis to inform further research and development.

Introduction: The Kynurenine Pathway as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan in the human body.[1][2] Its metabolites are crucial in a variety of physiological and pathological processes. Dysregulation of this pathway has been linked to several diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.[1] Consequently, enzymes within this pathway have become significant targets for therapeutic intervention.

Two key enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), catalyze the initial and rate-limiting step of this pathway, the conversion of tryptophan to N-formylkynurenine.[3][4] In the context of cancer, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response.[5][6][7] This makes IDO1 inhibitors a promising strategy for cancer immunotherapy.

Further down the pathway, kynurenine 3-monooxygenase (KMO) represents a critical branching point.[2][8] It converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid. Inhibiting KMO can shift the pathway towards the production of the neuroprotective kynurenic acid, offering a potential therapeutic approach for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9][10][11]

This compound has been identified as an anti-inflammatory and neuroprotective agent that can reduce kynurenine production from tryptophan.[11] This guide will benchmark its inhibitory activity against well-characterized inhibitors of IDO1, TDO, and KMO to elucidate its mechanism of action and therapeutic potential.

The Kynurenine Pathway and Points of Inhibition

The following diagram illustrates the key enzymes in the kynurenine pathway and the points of inhibition for the compounds discussed in this guide.

Kynurenine_Pathway Figure 1: The Kynurenine Pathway and Key Enzyme Inhibitors cluster_inhibitors Inhibitors Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO N_Formylkynurenine N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT _3_Hydroxykynurenine 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) _3_Hydroxykynurenine->Quinolinic_Acid ... Kynurenic_Acid Kynurenic Acid (Neuroprotective) IDO1_TDO->N_Formylkynurenine KMO->_3_Hydroxykynurenine KAT->Kynurenic_Acid Epacadostat Epacadostat (IDO1) Epacadostat->IDO1_TDO _680C91 680C91 (TDO) _680C91->IDO1_TDO Ro_61_8048 Ro 61-8048 (KMO) Ro_61_8048->KMO ODQ 4-oxo-3,4-dihydroquinazoline- 2-carboxylic acid ODQ->IDO1_TDO ? ODQ->KMO ?

Caption: A simplified diagram of the Kynurenine Pathway highlighting key enzymes and the inhibitors being compared.

Comparative Inhibitor Performance

The following table summarizes the inhibitory activities of this compound and the selected known inhibitors against IDO1, TDO, and KMO.

CompoundTarget(s)IC50 (nM) - Biochemical AssayIC50 (nM) - Cell-Based Assay
This compound TBDTBDTBD
EpacadostatIDO11075
680C91TDO50250
Ro 61-8048KMO20150

Experimental Protocols

To ensure a rigorous and objective comparison, a standardized set of biochemical and cell-based assays should be employed.

Experimental Workflow

Experimental_Workflow Figure 2: Workflow for Comparative Inhibitor Analysis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays IDO1_TDO_biochem IDO1/TDO Biochemical Assay (UV Absorbance @ 321 nm) Data_Analysis IC50 Determination and Comparative Analysis IDO1_TDO_biochem->Data_Analysis KMO_biochem KMO Biochemical Assay (Fluorometric) KMO_biochem->Data_Analysis IDO1_TDO_cellular IDO1/TDO Expressing Cells (e.g., HEK293) LC_MS LC-MS/MS Analysis of Kynurenine IDO1_TDO_cellular->LC_MS KMO_cellular KMO Expressing Cells KMO_cellular->LC_MS LC_MS->Data_Analysis Compound_Prep Prepare Serial Dilutions of This compound and Known Inhibitors Compound_Prep->IDO1_TDO_biochem Compound_Prep->KMO_biochem Compound_Prep->IDO1_TDO_cellular Compound_Prep->KMO_cellular

Caption: A flowchart outlining the key steps for the biochemical and cellular evaluation of the inhibitors.

Biochemical Assays

1. IDO1 and TDO Inhibition Assay (UV Absorbance)

This assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which has a distinct absorbance at 321 nm.[3]

  • Reagents: Recombinant human IDO1 and TDO enzymes, L-tryptophan, ascorbic acid, methylene blue, catalase, and assay buffer (e.g., potassium phosphate buffer).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add serial dilutions of the test compounds (this compound, Epacadostat, 680C91) to a 96-well UV-transparent plate.

    • Add the respective enzyme (IDO1 or TDO) to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the absorbance at 321 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. KMO Inhibition Assay (Fluorometric)

This assay is based on the measurement of a fluorescent product generated from the KMO-catalyzed reaction.

  • Reagents: Recombinant human KMO enzyme, L-kynurenine, NADPH, and assay buffer.

  • Procedure:

    • Add serial dilutions of the test compounds (this compound, Ro 61-8048) to a 96-well black plate.

    • Add the KMO enzyme and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding L-kynurenine and NADPH.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the IC50 values as described for the IDO1/TDO assay.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant environment for assessing inhibitor potency by accounting for cell permeability and intracellular target engagement.[12]

1. IDO1 and TDO Cell-Based Inhibition Assay

  • Cell Lines: Use human cell lines engineered to overexpress human IDO1 or TDO (e.g., HEK293 or specific tumor cell lines).[3][13]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • If using an inducible expression system, add the inducing agent (e.g., tetracycline) to stimulate enzyme expression.[3]

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a suitable period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of kynurenine in the supernatant using LC-MS/MS.[14]

  • Data Analysis: Calculate the IC50 values based on the reduction in kynurenine production.

2. KMO Cell-Based Inhibition Assay

  • Cell Line: A cell line endogenously expressing or engineered to overexpress KMO.

  • Procedure:

    • Culture the cells and treat them with serial dilutions of the test compounds.

    • Supplement the culture medium with L-kynurenine to provide the substrate for KMO.

    • After incubation, collect the supernatant.

    • Measure the levels of 3-hydroxykynurenine (the product of KMO) and kynurenic acid (the product of an alternative pathway) using LC-MS/MS.

  • Data Analysis: Determine the IC50 value based on the decrease in 3-hydroxykynurenine and the corresponding increase in kynurenic acid.

Discussion and Future Directions

The benchmarking of this compound against established inhibitors of the kynurenine pathway is a critical step in understanding its therapeutic potential. The proposed biochemical and cell-based assays will provide essential data on its potency and selectivity.

Should this compound demonstrate significant inhibitory activity against IDO1/TDO, further investigation in the context of immuno-oncology would be warranted. This could involve co-culture assays with immune cells to assess the reversal of T-cell suppression.

If the compound shows potent KMO inhibition, its neuroprotective effects should be explored in more detail using relevant in vitro and in vivo models of neurodegenerative diseases. This would involve assessing its ability to reduce neuronal cell death induced by neurotoxins and its impact on cognitive and motor functions in animal models.

The dual inhibition of multiple enzymes in the kynurenine pathway is also an emerging therapeutic strategy.[13][15] The selectivity profiling of this compound will be crucial in determining if it possesses a multi-targeted profile.

References

A Guide to the Orthogonal Validation of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous, multi-tiered validation of the biological effects of the novel compound, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. For the purposes of this guide, we will operate under the well-founded hypothesis that this molecule, given its quinazolinone core, functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a pivotal signaling node in oncology.

The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust strategy to confirm the compound's mechanism of action, ensuring scientific integrity and building a compelling case for further development. True scientific validation is not achieved through a single experiment but through a constellation of independent, mutually reinforcing lines of evidence. This is the essence of orthogonal validation.

The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of drug discovery, initial high-throughput screens can often yield "hits" that are misleading. Apparent biological activity can arise from experimental artifacts, off-target effects, or non-specific compound behavior. Orthogonal validation mitigates this risk by employing multiple, distinct methodologies to interrogate a compound's activity.[1][2] By using assays with different underlying physical and biological principles, we can triangulate on the true mechanism of action, building confidence that the observed effect is a direct consequence of on-target engagement.[1][2] This guide will walk through a four-layer validation strategy, moving from direct target interaction to the ultimate cellular phenotype.

Hypothesized Mechanism of Action: EGFR Inhibition

The quinazoline scaffold is a privileged structure in medicinal chemistry, famously forming the core of several clinically approved EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[3][4][5] These drugs function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling cascades that drive cell proliferation and survival.[6][7][8][9][10]

Based on this strong precedent, we hypothesize that this compound (let's call it "Quinazoline-X") exerts its biological effects through the inhibition of EGFR. Our validation strategy is therefore designed to rigorously test this hypothesis.

The Validation Workflow: A Multi-Layered Approach

Our orthogonal validation plan is structured as a four-tiered pyramid, with each successive layer building upon the evidence of the last.

G cluster_0 Validation Strategy phenotype Layer 4: Cellular Phenotype Assays (The 'What') cell_signal Layer 3: Cell-Based Signaling Assays (The 'How in a Cell') phenotype->cell_signal Confirms cellular mechanism biochem Layer 2: Biochemical & Biophysical Assays (The 'How Potent') cell_signal->biochem Links potency to cellular effect target Layer 1: Direct Target Engagement (The 'If') biochem->target Quantifies direct interaction

Caption: A four-layered approach to orthogonal validation.

Layer 1: Does Quinazoline-X Bind to EGFR? (Direct Target Engagement)

The foundational question is whether our compound physically interacts with its hypothesized target in a cellular context. Answering this provides the first, most crucial piece of evidence for on-target activity.

Primary Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses target engagement in intact cells or cell lysates.[11][12][13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[11]

  • Causality: A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of Quinazoline-X is a direct indicator of target engagement within the complex milieu of the cell.

  • Cell Culture: Culture A431 cells (a human epidermoid carcinoma line with high EGFR expression) to 80-90% confluency.

  • Compound Treatment: Treat cells with Quinazoline-X (e.g., 10 µM), Gefitinib (1 µM, positive control), an inactive quinazoline analog (IQA, 10 µM, negative control), or vehicle (DMSO) for 2 hours.

  • Heating: Resuspend cells in PBS with protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EGFR at each temperature point by Western Blot.

Orthogonal Assay: Isothermal Titration Calorimetry (ITC)

ITC provides a direct, label-free measurement of the binding thermodynamics between two molecules in solution.[16] It measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Causality: While CETSA confirms binding in a cellular context, ITC provides a precise, quantitative measure of the binding affinity of Quinazoline-X to purified EGFR protein in a controlled, in vitro setting. This confirms a direct interaction, independent of cellular factors.

  • Sample Preparation: Dialyze purified, recombinant EGFR kinase domain and Quinazoline-X into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP) to minimize heats of dilution. Ensure the final DMSO concentration is identical and low (<1%) in both protein and compound solutions.

  • Instrument Setup: Set the instrument (e.g., a MicroCal ITC200) to the desired temperature (25°C).

  • Titration: Load the sample cell with the EGFR protein solution (e.g., 10-20 µM). Load the injection syringe with the Quinazoline-X solution (e.g., 100-200 µM).

  • Data Acquisition: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, measuring the heat change after each injection until the binding reaction is saturated.

  • Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine KD, n, and ΔH.

Layer 2: How Potently Does Quinazoline-X Inhibit EGFR? (Biochemical & Biophysical Assays)

Having established that Quinazoline-X binds to EGFR, the next step is to quantify its functional consequence: the inhibition of the enzyme's catalytic activity.

Primary Assay: LanthaScreen™ TR-FRET Kinase Assay

This is a robust, high-throughput biochemical assay that measures kinase activity by detecting the phosphorylation of a substrate. It uses a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

  • Causality: A decrease in the TR-FRET signal in the presence of Quinazoline-X directly demonstrates that the compound is inhibiting the catalytic function of the purified EGFR enzyme. This assay provides a quantitative measure of potency (IC₅₀).

  • Reaction Setup: In a 384-well plate, combine purified EGFR kinase, a fluorescein-labeled poly-GT substrate, and ATP at its Km concentration.

  • Compound Addition: Add a serial dilution of Quinazoline-X, Gefitinib (positive control), or IQA (negative control).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction by adding EDTA. Add a terbium-labeled anti-phosphotyrosine antibody. The antibody binds to the phosphorylated substrate, bringing the terbium donor and fluorescein acceptor into proximity, generating a FRET signal.

  • Data Acquisition: After a 30-minute incubation, read the plate on a TR-FRET-compatible plate reader.

  • Analysis: Calculate the ratio of acceptor to donor emission and plot the results against compound concentration to determine the IC₅₀ value.

Orthogonal Validation: Radiometric Kinase Assay

The "gold standard" for kinase assays, this method directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.

  • Causality: This method is orthogonal to TR-FRET as it relies on a different detection principle (radioactivity vs. fluorescence). It provides a direct and unambiguous measure of enzymatic phosphate transfer, confirming the inhibitory activity observed in the primary assay and ruling out potential artifacts related to fluorescence interference.

Layer 3: Does Quinazoline-X Inhibit EGFR Signaling in Cells? (Cell-Based Signaling)

Demonstrating that the compound inhibits the purified enzyme is crucial, but it's essential to confirm this activity translates to a cellular environment where factors like membrane permeability and intracellular target concentrations come into play.

Primary Assay: Western Blot for Phospho-EGFR (p-EGFR)

This assay directly measures the phosphorylation status of EGFR at specific tyrosine residues (e.g., Y1068), which is a hallmark of its activation.

  • Causality: A reduction in the level of p-EGFR upon treatment with Quinazoline-X, following stimulation with EGF, provides strong evidence that the compound is inhibiting the kinase activity of its target inside the cell, thereby blocking the first step in the downstream signaling cascade.

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2/SOS pEGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation QuinazolineX Quinazoline-X QuinazolineX->pEGFR Inhibition of Phosphorylation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

  • Cell Treatment: Seed A431 cells and grow to 80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with serial dilutions of Quinazoline-X, Gefitinib, or IQA for 2 hours.

  • Stimulation: Stimulate the cells with human recombinant EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody against p-EGFR (Y1068) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

Orthogonal Validation: In-Cell ELISA or Similar Immunoassay

An In-Cell ELISA provides a quantitative, plate-based alternative to Western blotting for measuring protein phosphorylation. This method fixes cells in a microplate and uses target-specific antibodies and a colorimetric or fluorescent readout.

  • Causality: This high-throughput method validates the Western blot findings using a different format and readout. It provides robust, quantitative data on the inhibition of EGFR phosphorylation across a range of compound concentrations, confirming the dose-dependent effect within the cellular context.

Layer 4: Does Quinazoline-X Affect Cell Fate? (Cellular Phenotype)

The ultimate goal of an EGFR inhibitor is to stop cancer cell growth. This final layer of validation connects target engagement and signaling inhibition to a meaningful cellular outcome.

Primary Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Causality: A dose-dependent decrease in cell viability upon treatment with Quinazoline-X demonstrates that the inhibition of EGFR signaling translates into an anti-proliferative or cytotoxic phenotype.

  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Quinazoline-X, Gefitinib, or IQA for 72 hours.

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Orthogonal Validation: Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay)

Inhibition of EGFR signaling is known to induce apoptosis (programmed cell death) in dependent cancer cells. A Caspase-Glo 3/7 assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.

  • Causality: Observing an increase in caspase activity provides a mechanistically distinct confirmation of the anti-cancer effect. While the MTT assay measures a general decline in metabolic activity, the caspase assay specifically points to the induction of apoptosis as the underlying cause of cell death, strengthening the link between EGFR inhibition and the observed phenotype.

Data Presentation and Interpretation

To objectively compare the performance of Quinazoline-X, all quantitative data should be summarized in clear, structured tables.

Table 1: Comparative Potency of Quinazoline-X and Control Compounds

Assay TypeParameterQuinazoline-XGefitinib (Positive Control)Inactive Quinazoline Analog (IQA) (Negative Control)
Target Engagement (ITC) KD (nM)505> 10,000
Biochemical (LanthaScreen) IC₅₀ (nM)8515> 20,000
Cell Signaling (p-EGFR) IC₅₀ (nM)15030No Inhibition
Phenotypic (MTT) GI₅₀ (µM)1.20.5> 50

Interpretation: A successful validation would show a clear cascade of potency: strong binding affinity (low KD) and biochemical inhibition (low IC₅₀), which translates to potent inhibition of cellular signaling and, ultimately, a robust anti-proliferative effect. The positive control, Gefitinib, should show high potency across all assays. Crucially, the Inactive Quinazoline Analog should show no significant activity in any assay, confirming that the quinazoline scaffold alone is insufficient and that the specific chemical features of Quinazoline-X are responsible for its biological effects.

Conclusion

This guide outlines a rigorous, multi-layered strategy for the orthogonal validation of this compound as a putative EGFR inhibitor. By systematically progressing from direct target engagement to cellular phenotype and employing assays with distinct underlying principles at each stage, researchers can build an unassailable body of evidence. This methodical approach is fundamental to ensuring scientific integrity, de-risking further development, and confidently identifying promising new therapeutic candidates.

References

A Comparative Guide to the Off-Target Effects of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapies, particularly in oncology. Molecules built around this heterocyclic system have demonstrated significant efficacy as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of these pathways is a hallmark of many diseases, making kinase inhibitors a major focus of therapeutic development.

This guide provides an in-depth analysis of the potential off-target effects of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, a representative member of this important class of compounds. Due to the limited publicly available data on this specific molecule, this analysis will be presented in a comparative framework. We will leverage the well-characterized off-target profiles of two prominent FDA-approved quinazoline-based drugs, Gefitinib and Erlotinib, to infer and contextualize the potential cross-reactivities of this compound.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative analysis but also detailed experimental methodologies to empower researchers to conduct their own off-target liability studies.

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The quinazoline core is a bicyclic aromatic heterocycle that serves as an excellent scaffold for designing ATP-competitive kinase inhibitors. Its rigid structure allows for the precise positioning of substituents that can interact with the amino acid residues lining the ATP-binding pocket of kinases. The this compound structure suggests a molecule designed to engage with specific molecular targets. Based on the extensive literature on quinazoline derivatives, it is reasonable to hypothesize that its primary targets are likely to be protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

However, the very nature of the ATP-binding pocket, which is conserved across the kinome, presents a significant challenge: the potential for off-target binding. Cross-reactivity with unintended kinases can lead to unforeseen physiological effects, ranging from therapeutic benefits in different indications to adverse drug reactions. Therefore, a thorough understanding and characterization of off-target effects are paramount in the development of safe and effective kinase inhibitors.

Comparative Off-Target Analysis: Gefitinib and Erlotinib

To understand the potential off-target profile of this compound, we will examine the known off-target interactions of Gefitinib and Erlotinib. Both are first-generation EGFR tyrosine kinase inhibitors widely used in the treatment of non-small cell lung cancer.[5][6]

Gefitinib: A Look at its Kinome-Wide Interactions

Gefitinib, while being a potent EGFR inhibitor, has been shown to interact with a number of other kinases.[7] Kinome-wide screening has revealed several off-target kinases for which Gefitinib shows significant affinity.[8][9]

Off-Target KinaseReported InteractionPotential Implication
MAPK10 (JNK3) Binding with high affinityPotential for effects on neuronal apoptosis and inflammation.
PIM-1 Significant binding observedMay influence cell survival and proliferation pathways.
CHK1/CHK2 Binding with notable energyPotential for interference with DNA damage response pathways.
BRK, Yes, CSK, EphB4 Identified as putative targetsCould impact a range of cellular processes including cell growth and adhesion.
RICK (RIPK2), GAK, CaMKII, Aurora A, JNK2, p38 Identified in affinity purification studiesSuggests a broad range of potential off-target interactions affecting inflammation and cell cycle.

This table summarizes potential off-targets of Gefitinib identified through various screening methods.[8][9]

Erlotinib: Beyond EGFR Inhibition

Erlotinib also exhibits a range of off-target activities that contribute to both its therapeutic and adverse effects.[10]

Off-Target Kinase/PathwayReported InteractionPotential Implication
JAK2 Inhibitory effects observedMay contribute to its efficacy in hematological malignancies like AML and MDS.[10]
STK10 Off-target inhibitionLinked to enhanced lymphocytic responses and the development of skin rashes, a common side effect.[11]
Notch Signaling Activation upon EGFR inhibitionCan lead to an increase in cancer stem-like cells and accelerated tumor growth after therapy.[12]
MAPK1 Sensitivity in certain mutantsSuggests potential efficacy in cancers with specific MAPK1 mutations.[13]

This table highlights some of the key off-target interactions of Erlotinib and their clinical relevance.[10][11][12][13]

Experimental Workflows for Off-Target Profiling

A multi-pronged experimental approach is essential for a comprehensive assessment of off-target effects. Here, we detail three critical methodologies: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and High-Content Phenotypic Screening.

Diagram: Integrated Workflow for Off-Target Analysis

G cluster_0 Initial Assessment cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & Phenotypic Analysis A Test Compound (this compound) B In Silico Prediction (Structure-Based) A->B Chemical Structure C Kinome Profiling (In Vitro) A->C Direct Screening B->C Predicted Targets D Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) C->D Validate Hits G Comprehensive Off-Target Profile C->G E High-Content Phenotypic Screening (Cellular Fingerprinting) D->E Confirm Cellular Activity D->G F Mechanism of Action Studies (Pathway Analysis) E->F Identify Phenotypic Changes E->G F->G Elucidate Pathways

Caption: An integrated workflow for comprehensive off-target profiling of a test compound.

Experimental Protocol 1: In Vitro Kinome Profiling

This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against a panel of kinases.[14]

Rationale: Kinome profiling provides a broad, unbiased assessment of a compound's interaction with a large number of purified kinases, allowing for the identification of both intended and unintended targets. This is a crucial first step in understanding the selectivity of a kinase inhibitor.

Materials:

  • Test compound (e.g., this compound)

  • Panel of purified protein kinases

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the compound stock in DMSO to create a 10-point dose-response curve (e.g., starting from 1 mM with a 1:3 dilution). Include a DMSO-only control.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Prepare a kinase reaction mixture containing the specific kinase and its substrate in kinase assay buffer. Add 4 µL of this mixture to each well. c. Allow the plate to incubate for 10-15 minutes at room temperature to permit compound-kinase interaction. d. Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase. e. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: a. After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal. c. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol details a method to assess the target engagement of a compound within intact cells.[15][16][17][18]

Rationale: CETSA is a powerful biophysical assay that directly measures the binding of a ligand to its target protein in a physiological context. The principle is that ligand binding stabilizes the target protein against thermal denaturation. This method validates that the compound can penetrate the cell membrane and engage its target.

Materials:

  • Cultured cells expressing the target of interest

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat the cells with the test compound at the desired concentration or with DMSO as a vehicle control. c. Incubate the cells under normal culture conditions for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).

  • Heat Treatment: a. Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments). Include an unheated control. d. Immediately cool the samples to 4°C.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: a. Collect the supernatant containing the soluble proteins. b. Denature the protein samples and separate them by SDS-PAGE. c. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target protein. d. Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: a. Quantify the band intensity for each temperature point. b. Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Diagram: CETSA Workflow

G A Treat cells with compound or vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B 1. Treatment C Lyse cells and separate soluble proteins B->C 2. Thermal Denaturation D Analyze soluble proteins by Western Blot C->D 3. Fractionation E Plot melting curves and analyze thermal shift D->E 4. Quantification

References

A Comparative Guide to the Synthetic Routes of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Core

The 4-oxo-3,4-dihydroquinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carboxylic acid moiety at the 2-position provides a valuable handle for further synthetic elaboration and can play a crucial role in the molecule's interaction with biological targets. Consequently, efficient and reliable synthetic access to 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is of paramount importance for the advancement of various drug development programs. This guide will focus on the most prevalent and practical synthetic strategies, providing a critical evaluation of each.

Primary Synthetic Strategy: A Two-Step Approach via an Ethyl Ester Intermediate

The most common and well-documented approach to this compound involves a two-step process:

  • Formation of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate: This key intermediate is typically synthesized via the cyclocondensation of a readily available starting material, 2-aminobenzamide (anthranilamide), with a C2-building block, most commonly diethyl oxalate.

  • Hydrolysis of the Ethyl Ester: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

This section will explore and compare two distinct methods for the initial ester formation, followed by a standardized protocol for the final hydrolysis step.

Route 1: Thermal Cyclocondensation of 2-Aminobenzamide and Diethyl Oxalate

This classical approach relies on the thermal condensation of 2-aminobenzamide with diethyl oxalate. The reaction proceeds through an initial acylation of the more nucleophilic amino group of 2-aminobenzamide by one of the ester groups of diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol to form the stable quinazolinone ring.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-aminobenzamide (1.0 equivalent) and diethyl oxalate (1.5 equivalents) is prepared.

  • Heating: The reaction mixture is heated to reflux (typically in an oil bath at 130-150°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess diethyl oxalate can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound

  • Saponification: The purified ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.0 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide.

  • Heating: The suspension is heated to reflux for 1-2 hours, during which the solid ester will dissolve as the sodium salt of the carboxylic acid is formed.

  • Acidification: After cooling the reaction mixture to room temperature, it is acidified with a mineral acid (e.g., 2N hydrochloric acid) to a pH of approximately 2-3.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried to afford the final product.

Mechanistic Rationale:

The thermal cyclocondensation is a straightforward and mechanistically intuitive process. The initial nucleophilic attack of the aniline nitrogen of 2-aminobenzamide onto one of the carbonyl carbons of diethyl oxalate forms a tetrahedral intermediate. Collapse of this intermediate with the loss of ethanol leads to an acylated intermediate. Subsequent intramolecular attack of the amide nitrogen onto the remaining ester carbonyl, followed by another elimination of ethanol, results in the formation of the thermodynamically stable quinazolinone ring.

Route 2: One-Pot, Three-Component Synthesis from N-(2-Aminobenzoyl)benzotriazole

A more contemporary approach involves a one-pot, three-component reaction utilizing a pre-activated form of 2-aminobenzoic acid, N-(2-aminobenzoyl)benzotriazole. This method offers the advantage of milder reaction conditions and avoids the high temperatures required for the classical thermal condensation.

Experimental Protocol:

Step 1: One-Pot Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Reactant Mixture: In a reaction vessel, N-(2-aminobenzoyl)benzotriazole (1.0 equivalent), diethyl oxalate (1.2 equivalents), and ammonium acetate (1.5 equivalents) are combined.

  • Solvent-Free Conditions: The reaction is typically performed under solvent-free conditions.

  • Heating: The mixture is heated at a moderate temperature (e.g., 80-100°C) for a specified time, with reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography on silica gel to isolate ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.[1]

Step 2: Hydrolysis to this compound

The hydrolysis of the ethyl ester is carried out using the same procedure as described in Route 1.

Mechanistic Insights:

In this route, N-(2-aminobenzoyl)benzotriazole serves as an activated 2-aminobenzamide equivalent. The ammonium acetate provides the ammonia necessary for the formation of the quinazolinone ring. The reaction likely proceeds through the formation of an intermediate from the reaction of diethyl oxalate and ammonia, which is then intercepted by the N-(2-aminobenzoyl)benzotriazole in a cyclization-elimination sequence to afford the product.

Comparative Analysis of Synthetic Routes

MetricRoute 1: Thermal CyclocondensationRoute 2: One-Pot, Three-Component Synthesis
Starting Materials 2-Aminobenzamide, Diethyl OxalateN-(2-Aminobenzoyl)benzotriazole, Diethyl Oxalate, Ammonium Acetate
Key Reactions Thermal Condensation, CyclizationMulti-component Reaction, Cyclization
Number of Steps 2 (Esterification + Hydrolysis)2 (One-pot Esterification + Hydrolysis)
Anticipated Overall Yield Moderate to GoodGood[1]
Scalability GoodModerate
Reaction Conditions High Temperature (130-150°C)Moderate Temperature (80-100°C), Solvent-free
Advantages Simple, uses readily available starting materials.Milder conditions, one-pot efficiency for the ester formation.
Disadvantages High temperatures can lead to side products.Requires preparation of N-(2-aminobenzoyl)benzotriazole.

Visualization of Synthetic Pathways

Route 1: Thermal Cyclocondensation

Route 1 cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Step cluster_product Final Product 2-Aminobenzamide 2-Aminobenzamide Thermal Condensation Thermal Condensation 2-Aminobenzamide->Thermal Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Thermal Condensation Ethyl Ester Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate Thermal Condensation->Ethyl Ester Hydrolysis Hydrolysis Ethyl Ester->Hydrolysis Carboxylic Acid 4-Oxo-3,4-dihydro- quinazoline-2-carboxylic acid Hydrolysis->Carboxylic Acid

Caption: Workflow for the thermal cyclocondensation route.

Route 2: One-Pot, Three-Component Synthesis

Route 2 cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Step cluster_product Final Product N-(2-Aminobenzoyl)benzotriazole N-(2-Aminobenzoyl)benzotriazole One-Pot MCR One-Pot Multi-component Reaction N-(2-Aminobenzoyl)benzotriazole->One-Pot MCR Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->One-Pot MCR Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot MCR Ethyl Ester Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate One-Pot MCR->Ethyl Ester Hydrolysis Hydrolysis Ethyl Ester->Hydrolysis Carboxylic Acid 4-Oxo-3,4-dihydro- quinazoline-2-carboxylic acid Hydrolysis->Carboxylic Acid

Caption: Workflow for the one-pot, three-component route.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to this compound.

  • Route 1 (Thermal Cyclocondensation) is a robust and classical method that is well-suited for large-scale synthesis due to its simplicity and the use of inexpensive, readily available starting materials. The primary drawback is the requirement for high reaction temperatures, which may not be suitable for substrates bearing sensitive functional groups.

  • Route 2 (One-Pot, Three-Component Synthesis) represents a more modern and milder approach. Its one-pot nature for the formation of the key ester intermediate is advantageous in terms of operational efficiency. However, the need to prepare the N-(2-aminobenzoyl)benzotriazole starting material adds an extra step to the overall sequence, which may be a consideration for time-sensitive projects.

The choice between these routes will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the tolerance of any other functional groups present in the starting materials to the reaction conditions. For initial laboratory-scale synthesis and diversity-oriented approaches, the milder conditions of Route 2 may be preferable. For process development and scale-up, the cost-effectiveness and simplicity of Route 1 make it a strong contender.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Oxo-3,4-dihydroquinazoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS No. 29113-34-6).[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining compliance with environmental regulations, and upholding the integrity of research operations. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar quinazolinone derivatives.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[2][3][4] This inherent bioactivity necessitates that these compounds, including this compound, be treated with the utmost care from acquisition through to final disposal. Mismanagement of this chemical waste can pose risks to human health and the environment. Therefore, all materials contaminated with this compound must be managed as hazardous waste from the point of generation.[5]

Part 1: Core Hazard Assessment

A foundational principle of laboratory safety is a thorough understanding of a substance's intrinsic hazards. This knowledge dictates every subsequent handling and disposal decision. This compound and its analogues are classified as hazardous substances.[6] The primary risks associated with this compound are related to direct contact and inhalation of the powdered form.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards. The causality is direct: the compound's chemical properties can provoke a physiological response upon contact with skin, eyes, or the respiratory tract.

Table 1: GHS Hazard Summary for Quinazolinone Carboxylic Acid Derivatives

Hazard Class GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[7][8]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[7][8]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[7][8] |

Part 2: Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[9] The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in Part 1.

Table 2: Required PPE for Handling this compound

Protection Type Specification Rationale for Use
Eye & Face Protection Safety goggles and a face shield.[6] Protects against airborne powder and accidental splashes, directly addressing the H319 (serious eye irritation) hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6] Prevents direct skin contact, mitigating the H315 (skin irritation) hazard. Gloves must be inspected before use and disposed of after handling the chemical.
Body Protection A properly fitted laboratory coat. Protects skin and personal clothing from contamination. Should be removed before leaving the laboratory.[10]

| Respiratory Protection | N95 dust mask or higher. | Required when handling the compound as a powder outside of a chemical fume hood to prevent inhalation and address the H335 (respiratory irritation) hazard.[6] |

All handling of the solid compound should ideally occur within a certified chemical fume hood to utilize engineering controls as the primary method of exposure prevention.[11]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. The protocol below ensures a self-validating system, where each step logically follows from the last to ensure safety and compliance.

Step 1: Waste Identification and Classification

All materials that have come into contact with this compound must be classified as Hazardous Chemical Waste .[6] This includes:

  • Expired or unused pure compound.

  • Contaminated labware (e.g., vials, pipette tips, weighing papers).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Solutions containing the compound.

  • Absorbent materials used for spill cleanup.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within waste streams.

  • Containerization: Collect all waste generated in a dedicated, properly labeled, and sealed hazardous waste container.[6] The container must be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Segregation: This waste stream must be kept separate from other chemical wastes, particularly strong oxidizing agents, acids, and bases, unless compatibility has been explicitly confirmed.[5][6]

Step 3: On-Site Accumulation and Storage

Waste containers must be stored in a designated, secure satellite accumulation area pending pickup.

  • Location: The storage area should be well-ventilated and away from general laboratory traffic.[6]

  • Containment: Ensure containers are tightly closed to prevent leaks or the release of vapors.

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.[6]

Step 4: Final Disposal Arrangement

The final disposal of this compound must be conducted by professionals in accordance with federal, state, and local regulations.[12]

  • Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][13]

  • Provide Information: Accurately describe the waste to the disposal company.

  • Preferred Method: Incineration in a permitted hazardous waste incinerator is the preferred and recommended method of disposal.[6]

  • Prohibited Methods: Do not dispose of this chemical down the drain or in the regular trash.[6] Landfill disposal is not recommended.[6]

Part 4: Emergency Procedures for Accidental Release

In the event of a spill, a systematic response is required to ensure personnel safety and contain the hazard.

  • Evacuate and Secure the Area: Immediately alert colleagues in the vicinity and restrict access to the spill area.[13]

  • Don Full PPE: Before attempting any cleanup, ensure you are wearing the complete set of PPE as described in Part 2.[13]

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Crucially, avoid generating dust .[5][13] Use spark-proof tools if there is any solvent present.

  • Clean and Collect: Place all contaminated materials (spilled compound, absorbent pads, contaminated PPE) into the designated hazardous waste container.[13]

  • Decontaminate the Area: Clean the spill surface according to your laboratory's standard operating procedures for hazardous chemical decontamination.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.[13]

Part 5: Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper management and disposal of this compound waste.

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. Handling novel or specialized chemical intermediates like 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS No: 29113-34-6) requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in scientific principles to manage the risks associated with this compound class. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, creating a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards by examining structurally analogous compounds. Data from related quinazoline derivatives provide a reliable basis for a thorough risk assessment.

Inferred Hazards from Analogous Compounds:

  • Skin Irritation (Category 2) : Like its chlorinated and non-chlorinated analogs, this compound is expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2A) : Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]

  • Respiratory Irritation (STOT SE 3) : As a fine powder, the compound may cause respiratory tract irritation if inhaled.[1][2][3][4]

  • Acute Oral Toxicity (Category 4, Inferred) : Some related structures are classified as harmful if swallowed, a possibility that must be considered.[4]

The presence of the carboxylic acid functional group also dictates that the compound will have acidic properties, requiring handling protocols suitable for corrosive materials.[5][6][7] This dual nature—a potentially bioactive heterocyclic core and an acidic functional group—mandates a multi-faceted approach to personal protection.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to acknowledge the hierarchy of safety controls. PPE is the last line of defense.

  • Engineering Controls : These are the most critical. Always handle this compound, especially in its powdered form, inside a certified chemical fume hood to minimize inhalation exposure.[5][7] Ensure that a safety shower and eyewash station are readily accessible, ideally within a 10-second travel time.[5][7]

  • Administrative Controls : Establish clear Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the specific hazards involved.

  • Personal Protective Equipment (PPE) : This is the focus of our guide and is mandatory even when engineering and administrative controls are in place.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be deliberate, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Protection Area Required PPE Rationale and Expert Insight
Ocular (Eyes & Face) Safety Goggles with side shields or a Face Shield.Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are necessary to protect against accidental splashes of solutions or airborne powder.[6][7] When handling larger quantities or during procedures with a high risk of splashing, a full face shield should be worn in addition to safety goggles.[8][9]
Dermal (Hands) Nitrile or Neoprene Gloves (Double-Gloving Recommended).The quinazoline structure and its acidic nature require chemical-resistant gloves. Nitrile gloves offer good resistance to a range of chemicals and are a standard choice.[5][8] For prolonged handling or when working with solutions, double-gloving provides an extra layer of protection against potential tears or degradation.[7] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[2]
Dermal (Body) Chemical-Resistant Laboratory Coat or Apron.A dedicated lab coat, preferably made of a chemical-resistant material like polyethylene-coated polypropylene, must be worn and fully fastened.[5][6] This protects your skin and personal clothing from spills and contamination. Never wear the lab coat outside of the designated laboratory area.
Respiratory NIOSH-Approved Respirator (N95 or higher with acid gas cartridges).This is situation-dependent but critical. A respirator is mandatory when handling the powder outside of a fume hood, during a large spill cleanup, or if aerosols or vapors might be generated.[5][6] An N95 dust mask protects against particulates, while cartridges for acid gas provide protection against potential vapors.[8] Ensure you are properly fit-tested for any respirator you use.
Feet Closed-Toe Shoes.Shoes constructed of a durable material must fully cover the feet to protect against spills.[5] Fabric or mesh shoes are not appropriate in a laboratory setting.

Operational Protocols: From Benchtop to Waste Stream

A. Safe Handling and Weighing Protocol
  • Preparation : Before handling the compound, ensure your engineering controls (fume hood) are operational and that you are wearing all required PPE as detailed in the table above.

  • Designated Area : Conduct all manipulations within a chemical fume hood. Designate a specific area on the balance for weighing hazardous compounds and line it with disposable absorbent paper.

  • Weighing : When weighing the solid, use a micro-spatula to carefully transfer the material. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. If diluting an acidic solution, always add the acid to water or another solvent slowly, never the other way around, to control any exothermic reaction.[5]

  • Transport : When moving the compound, whether solid or in solution, use a secondary containment carrier to mitigate the risk of spills.[5]

B. Spill Management Protocol

Accidents happen; a swift and correct response is vital.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or outside a fume hood, evacuate the immediate area.

  • Assess and Equip : Wearing full PPE (including respiratory protection), assess the spill.

  • Containment (Small Spills <100mL) : For small spills, use a chemical spill kit with an absorbent material to confine the spill.[5]

  • Neutralization : Slowly apply a neutralizing agent like sodium bicarbonate, starting from the outside of the spill and working inward.[5] This is crucial for the acidic component of the compound.

  • Cleanup : Once neutralized, collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water. All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[10]

C. Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring safety and environmental compliance.

  • Waste Segregation : All materials contaminated with this compound must be treated as hazardous chemical waste.[10] This includes unused compound, contaminated labware (pipette tips, vials), and contaminated PPE.

  • Containerization : Collect all solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[10] Do not dispose of this chemical down the drain.[10]

  • Container Rinsing : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5]

  • Professional Disposal : The primary and required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] Incineration in a permitted facility is the preferred final disposal method.[10]

Emergency Procedures for Accidental Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air immediately.[1][11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

PPE Selection and Decontamination Workflow

The following diagram illustrates the decision-making and procedural flow for using and removing PPE when handling this compound.

PPE_Workflow PPE Selection and Decontamination Workflow cluster_prep Preparation Phase cluster_work Work Phase cluster_decon Decontamination & Doffing Phase Start Start: Task Assessment (Weighing, Solution Prep, etc.) EngControls Confirm Engineering Controls (Fume Hood, Eyewash Station) Start->EngControls Verify SelectPPE Select Mandatory PPE: 1. Goggles & Face Shield 2. Lab Coat 3. Double Gloves (Nitrile) 4. Closed-Toe Shoes EngControls->SelectPPE Select AssessResp Assess Respiratory Hazard (Handling Powder outside hood?) SelectPPE->AssessResp AddResp Add NIOSH-Approved Respirator AssessResp->AddResp Yes PerformTask Perform Chemical Handling Inside Fume Hood AssessResp->PerformTask No AddResp->PerformTask ExitHood Exit Fume Hood PerformTask->ExitHood Task Finished DoffOuterGloves 1. Remove Outer Gloves (Dispose in Hazardous Waste) ExitHood->DoffOuterGloves DoffCoat 2. Remove Lab Coat (Turn inside out) DoffOuterGloves->DoffCoat DoffFaceShield 3. Remove Face Shield/Goggles DoffCoat->DoffFaceShield DoffResp 4. Remove Respirator (if worn) DoffFaceShield->DoffResp DoffInnerGloves 5. Remove Inner Gloves (Dispose in Hazardous Waste) DoffResp->DoffInnerGloves WashHands 6. Wash Hands Thoroughly with Soap and Water DoffInnerGloves->WashHands End End: Procedure Complete WashHands->End

Caption: Logical flow for PPE selection, use, and removal.

References

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